N-Acetyl-S-methyl-L-cysteine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2R)-2-acetamido-3-methylsulfanylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3S/c1-4(8)7-5(3-11-2)6(9)10/h5H,3H2,1-2H3,(H,7,8)(H,9,10)/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYGLCORNOFFGTB-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CSC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CSC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40937189 | |
| Record name | N-(1-Hydroxyethylidene)-S-methylcysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40937189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16637-59-5 | |
| Record name | L-Cysteine, N-acetyl-S-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016637595 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(1-Hydroxyethylidene)-S-methylcysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40937189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Purification of N-Acetyl-S-methyl-L-cysteine for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of N-Acetyl-S-methyl-L-cysteine, a key metabolite in the mercapturic acid pathway. This document is intended to serve as a valuable resource for researchers in drug metabolism, toxicology, and related fields.
Introduction
This compound is the S-methyl derivative of N-acetyl-L-cysteine (NAC) and serves as a human urinary metabolite and a xenobiotic metabolite.[1] It is a crucial molecule in the study of the mercapturic acid pathway, a major route for the biotransformation and detoxification of a wide array of electrophilic compounds.[2][3][4] Understanding the synthesis and purification of this compound is essential for its use as an analytical standard and for conducting in-depth research into xenobiotic metabolism.
Chemical Synthesis of this compound
The primary route for the synthesis of this compound involves the N-acetylation of S-methyl-L-cysteine.
Experimental Protocol: N-acetylation of S-methyl-L-cysteine
This protocol is adapted from established methods for the N-acetylation of amino acids.
Materials:
-
S-methyl-L-cysteine
-
1 N Sodium hydroxide solution
-
Acetic anhydride
-
6 N Hydrochloric acid
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Ice bath
-
Standard laboratory glassware
Procedure:
-
Dissolve 13.5 g (100 mmol) of S-methyl-L-cysteine in 210 ml of 1 N sodium hydroxide solution.
-
Cool the solution in an ice bath.
-
Add 10.4 ml (110 mmol) of acetic anhydride dropwise to the cooled solution while stirring.
-
Allow the mixture to stir at room temperature for 2.0 hours.
-
Acidify the reaction mixture to a pH of 1.0 with 6 N hydrochloric acid.
-
Extract the product with ethyl acetate.
-
Dry the organic extract over anhydrous magnesium sulfate.
-
Concentrate the solution in vacuo to yield this compound as an oil.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | S-methyl-L-cysteine | PrepChem.com |
| Yield | 89.6% | PrepChem.com |
| Product Form | Oil | PrepChem.com |
Purification of this compound
Purification of the synthesized this compound is critical to remove unreacted starting materials, byproducts, and residual solvents. Common purification techniques include recrystallization and column chromatography.
Recrystallization
Recrystallization is a widely used technique for purifying solid compounds. The choice of solvent is crucial for successful recrystallization.
General Experimental Protocol for Recrystallization:
-
Solvent Selection: Test the solubility of the crude this compound in various solvents at both room temperature and the solvent's boiling point. A suitable solvent will dissolve the compound when hot but not when cold. Common solvent systems for similar compounds include methanol/water, acetone/water, and ethyl acetate/heptane.[5]
-
Dissolution: Dissolve the crude product in the minimum amount of the hot recrystallization solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Further cooling in an ice bath can promote crystallization.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Potential Recrystallization Solvents:
| Solvent System | Rationale |
| Methanol / Water | This compound is likely soluble in methanol and less soluble in water. |
| Ethyl Acetate / Heptane | Ethyl acetate can dissolve the compound, while heptane acts as an anti-solvent to induce precipitation. |
| Acetone / Water | Similar to the methanol/water system, leveraging differential solubility. |
Column Chromatography
Column chromatography is a versatile technique for purifying compounds based on their differential adsorption to a stationary phase.
General Experimental Protocol for Column Chromatography:
-
Stationary Phase Selection: Silica gel is a common stationary phase for the purification of polar organic molecules like this compound.
-
Mobile Phase Selection: A mixture of a polar and a non-polar solvent is typically used. The polarity of the mobile phase is optimized to achieve good separation. A common mobile phase for similar compounds could be a gradient of methanol in dichloromethane or ethyl acetate in hexanes.
-
Column Packing: Prepare a slurry of the stationary phase in the initial mobile phase and pack it into a glass column.
-
Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase and load it onto the top of the column.
-
Elution: Pass the mobile phase through the column to elute the compounds. Collect fractions and analyze them for the presence of the desired product.
-
Analysis of Fractions: Use techniques like Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Typical Column Chromatography Parameters:
| Parameter | Description |
| Stationary Phase | Silica Gel 60 (230-400 mesh) |
| Mobile Phase | Gradient of Methanol in Ethyl Acetate |
| Detection | TLC with a suitable stain (e.g., potassium permanganate) |
Characterization of this compound
The identity and purity of the synthesized and purified this compound should be confirmed using various analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. Both ¹H NMR and ¹³C NMR should be performed.
Expected ¹H NMR Spectral Data (in D₂O):
| Proton | Expected Chemical Shift (ppm) | Multiplicity |
| -CH₃ (acetyl) | ~2.0 | Singlet |
| -S-CH₃ | ~2.1 | Singlet |
| -CH₂- | ~2.9-3.2 | Doublet of doublets |
| α-CH | ~4.4-4.6 | Doublet of doublets |
Expected ¹³C NMR Spectral Data:
| Carbon | Expected Chemical Shift (ppm) |
| -CH₃ (acetyl) | ~22 |
| -S-CH₃ | ~15 |
| -CH₂- | ~35 |
| α-CH | ~53 |
| C=O (amide) | ~173 |
| C=O (acid) | ~175 |
High-Performance Liquid Chromatography (HPLC)
HPLC is used to determine the purity of the compound. A reverse-phase HPLC method is commonly employed for polar analytes.
Typical HPLC Method Parameters:
| Parameter | Description | Reference |
| Column | C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm) | [8] |
| Mobile Phase | A gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA) | [8] |
| Flow Rate | 1.0 mL/min | [8] |
| Detection | UV at 210-220 nm | [8] |
| Injection Volume | 10-20 µL | [8] |
Purity Assessment Data:
| Technique | Expected Purity |
| HPLC | >98% |
Signaling Pathways and Experimental Workflows
This compound is a key player in the mercapturic acid pathway, which is a fundamental process for the detoxification of xenobiotics.
The Mercapturic Acid Pathway
This pathway involves the conjugation of electrophilic compounds with glutathione (GSH), followed by a series of enzymatic reactions that ultimately lead to the formation and excretion of mercapturic acids.
Caption: The Mercapturic Acid Pathway for Xenobiotic Detoxification.
Experimental Workflow for Studying Xenobiotic Metabolism
This workflow outlines the steps to investigate the metabolism of a xenobiotic compound and identify its mercapturic acid metabolites.
Caption: Workflow for Xenobiotic Metabolism and Mercapturic Acid Analysis.
Conclusion
This technical guide provides a detailed framework for the synthesis, purification, and characterization of this compound. The provided protocols and data, though in some cases adapted from closely related compounds, offer a solid foundation for researchers to produce and utilize this important metabolite in their studies of xenobiotic metabolism and toxicology. The diagrams of the mercapturic acid pathway and the experimental workflow serve as valuable visual aids for understanding the broader context of this compound's significance in biomedical research.
References
- 1. This compound | C6H11NO3S | CID 13893975 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The mercapturic acid pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mercapturic acid - Wikipedia [en.wikipedia.org]
- 4. Drug metabolism - Wikipedia [en.wikipedia.org]
- 5. reddit.com [reddit.com]
- 6. N-Acetyl-L-Cysteine | C5H9NO3S | CID 12035 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. N-Acetyl-L-cysteine(616-91-1) 1H NMR [m.chemicalbook.com]
- 8. A simple RP-HPLC method for the stability-indicating determination of <em>N</em>-acetyl-L-cysteine and <em>N,N’</em>-diacetyl-L-cystine in cell culture media [insights.bio]
N-Acetyl-S-methyl-L-cysteine: A Technical Guide on its Biological Properties and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Scientific inquiry into the specific biological properties of N-Acetyl-S-methyl-L-cysteine is in its nascent stages. Consequently, this document leverages available data on its precursor, S-methyl-L-cysteine (SMC), and the structurally similar, extensively researched compound, N-Acetylcysteine (NAC), to provide a comprehensive overview of its potential characteristics and mechanisms of action. Direct experimental data on this compound is limited, and this guide will clearly delineate between established findings for related compounds and the hypothesized properties of the title molecule.
Introduction
This compound is an N-acetylated derivative of the naturally occurring amino acid S-methyl-L-cysteine. Its structure is analogous to N-Acetylcysteine (NAC), a widely used therapeutic agent known for its mucolytic, antioxidant, and anti-inflammatory properties. The primary distinction lies in the methylation of the sulfur atom in this compound. This structural modification may influence its pharmacokinetic profile, metabolic fate, and biological activity. This technical guide aims to consolidate the current understanding of this compound, drawing from studies on its metabolic precursor and its close structural analog, to inform future research and drug development efforts.
Synthesis and Metabolism
Synthesis
A straightforward method for the synthesis of this compound involves the acetylation of S-methyl-L-cysteine.
Experimental Protocol: Synthesis of this compound [1]
-
Materials: S-methyl-L-cysteine, 1 N Sodium Hydroxide solution, Acetic Anhydride, 6 N Hydrochloric Acid, Ethyl Acetate, Anhydrous Magnesium Sulfate.
-
Procedure:
-
Dissolve 13.5 g (100 mmol) of S-methyl-L-cysteine in 210 ml of 1 N sodium hydroxide solution and cool the solution in an ice bath.
-
Add 10.4 ml (110 mmol) of acetic anhydride dropwise to the cooled solution.
-
Allow the mixture to stir at room temperature for 2.0 hours.
-
Acidify the reaction mixture to a pH of 1.0 with 6 N hydrochloric acid.
-
Extract the product with ethyl acetate.
-
Dry the ethyl acetate extract over anhydrous magnesium sulfate.
-
Concentrate the solution in vacuo to yield this compound as an oil. This protocol reports a yield of 89.6%[1].
-
Metabolism
This compound has been identified as a metabolite of S-methyl-L-cysteine (SMC) in humans[2]. The metabolism of SMC involves several pathways, including S-oxidation, deamination, and N-acetylation[2]. However, studies in rats and dogs suggest that SMC undergoes limited N-acetylation in vivo compared to other cysteine derivatives[3]. The same research indicated that liver and kidney S9 fractions have considerably higher activities for the deacetylation of N-acetyl-SMC, suggesting a potential for rapid conversion back to SMC[3].
Logical Relationship: Metabolism of S-methyl-L-cysteine
Caption: Metabolic pathways of S-methyl-L-cysteine, including its conversion to this compound.
Biological Properties (Inferred from S-methyl-L-cysteine and N-Acetylcysteine)
Antioxidant Properties
A comparative study on acetamiprid-induced oxidative stress in rats demonstrated that both NAC and SMC have potent antioxidant protective effects[4]. Both compounds were able to ameliorate lipid peroxidation and restore glutathione (GSH) content and the antioxidant enzyme system[4].
Table 1: Comparative Antioxidant Effects of NAC and SMC on Acetamiprid-Induced Oxidative Stress in Rat Liver [4]
| Parameter | Control | Acetamiprid (ACP) | ACP + SMC (100 mg/kg) | ACP + NAC (160 mg/kg) |
| Total Antioxidant Capacity (µM/g tissue) | 98.61 ± 10.18 | 42.56 ± 5.60 | Significantly improved (P=0.002 vs control) | Significantly improved (P=0.043 vs control) |
| Malondialdehyde (MDA) (nmol/mg tissue) | Not specified | Significantly increased | Significantly ameliorated | Significantly ameliorated |
| Glutathione (GSH) (µM/g tissue) | Not specified | Significantly decreased | Significantly ameliorated | Significantly ameliorated |
NAC is a well-established antioxidant that acts as a precursor for glutathione synthesis and as a direct scavenger of reactive oxygen species (ROS)[5][6].
Signaling Pathway: N-Acetylcysteine's Role in Glutathione Synthesis
Caption: N-Acetylcysteine acts as a precursor for L-cysteine in the synthesis of glutathione.
Anti-inflammatory Properties
While direct evidence for this compound is lacking, NAC exhibits significant anti-inflammatory effects, primarily through the inhibition of the NF-κB signaling pathway[7][8]. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines such as IL-6, IL-8, and TNF-α. NAC has been shown to suppress the activation of IκB kinases (IKK), which are crucial for the activation of NF-κB[9].
Table 2: Effect of N-Acetylcysteine on Pro-inflammatory Cytokine Production
| Cell Type/Model | Stimulant | NAC Concentration | Effect on Cytokines | Reference |
| Human Bronchial Epithelial Cells | Silica | Not specified | Reduced NF-κB activation | [7] |
| Human Peripheral Blood Mononuclear Cells | Anti-CD3/PHA | 5 mM | Upregulated IL-1β, IL-5, IFN-γ; Downregulated IL-10 | [10][11] |
| MC3T3-E1 Cells | LPS | 1 mmol/l | Inhibited IL-6 synthesis via NF-κB pathway | [12] |
| Sepsis Patients | - | Intravenous infusion | Decreased NF-κB activation and IL-8 levels | [13] |
| LPS-stimulated Macrophages | LPS | High dose (>10mM) | Inhibited pro-inflammatory cytokines | [14][15] |
| LPS-stimulated Macrophages | LPS | Low dose (2.5mM) | Increased IL-12 expression | [14] |
Signaling Pathway: Inhibition of NF-κB by N-Acetylcysteine
Caption: N-Acetylcysteine inhibits the NF-κB pathway by suppressing IKK activation, preventing pro-inflammatory gene expression.
Mucolytic Properties
NAC is a well-known mucolytic agent that works by breaking the disulfide bonds in mucus glycoproteins, thereby reducing the viscosity of mucus[16][17]. This action is attributed to the free sulfhydryl group in the cysteine moiety. Given that this compound lacks a free sulfhydryl group due to methylation, it is unlikely to possess direct mucolytic activity through this mechanism. However, if it is metabolized in vivo to a compound with a free thiol group, it could indirectly contribute to mucolysis.
Pharmacokinetics
There is limited pharmacokinetic data specifically for this compound. The parent compound, S-methyl-L-cysteine (SMC), has been shown to be well-absorbed in rats and dogs with high bioavailability (88-100%) and a long elimination half-life (>5 hours) in dogs, attributed to extensive renal reabsorption[3].
Table 3: Pharmacokinetic Parameters of S-methyl-L-cysteine (SMC) and N-Acetylcysteine (NAC)
| Compound | Species | Dose | Bioavailability | Tmax | Cmax | t1/2 | Reference |
| SMC | Rat, Dog | 2-5 mg/kg | 88-100% | - | - | >5 h (dog) | [3] |
| NAC | Human | 200-400 mg (oral) | 6-10% | 1-2 h | 0.35-4 mg/L | 6.25 h | [7][13][18] |
| NAC | Human | 600 mg (oral) | - | ~1.0 h | - | 15.4-18.7 h | [19][20] |
Experimental Protocols
General Protocol for Assessing In Vitro Antioxidant Activity (Adaptable for this compound)
This protocol is based on methods used to assess the antioxidant effects of NAC on cultured cells.
-
Cell Culture: Culture a relevant cell line (e.g., HepG2 human liver carcinoma cells) in appropriate media.
-
Induction of Oxidative Stress: Expose cells to an oxidizing agent (e.g., hydrogen peroxide, or a toxicant like lead nitrate)[21].
-
Treatment: Co-treat cells with varying concentrations of this compound.
-
Assessment of Oxidative Stress Markers:
-
Cell Viability Assay: Determine cell viability using an MTT assay to assess the cytoprotective effect of the compound[21].
Experimental Workflow: In Vitro Antioxidant Assay
Caption: A general workflow for assessing the in vitro antioxidant activity of a test compound.
General Protocol for Assessing In Vitro Anti-inflammatory Activity (Adaptable for this compound)
This protocol is based on methods used to evaluate the anti-inflammatory effects of NAC on macrophages.
-
Cell Culture: Culture macrophage-like cells (e.g., RAW 264.7) in appropriate media.
-
Stimulation: Stimulate the cells with an inflammatory agent such as lipopolysaccharide (LPS)[14][15].
-
Treatment: Pre-treat or co-treat the cells with various concentrations of this compound.
-
Measurement of Inflammatory Markers:
-
Cytokine Analysis: Measure the levels of pro-inflammatory cytokines (e.g., IL-6, TNF-α) in the cell culture supernatant using ELISA[10][11].
-
NF-κB Activation: Analyze the activation and nuclear translocation of NF-κB using Western blotting for phosphorylated IKK and IκB, and immunofluorescence or nuclear fractionation followed by Western blotting for NF-κB subunits[12].
-
Future Research Directions
The current body of scientific literature highlights a significant gap in our understanding of the biological properties of this compound. While its synthesis is established and its presence as a metabolite is noted, direct experimental evidence of its bioactivity is lacking. Future research should focus on:
-
Direct Quantification of Biological Activities: Conducting in vitro assays to directly measure the antioxidant, anti-inflammatory, and potential mucolytic properties of this compound.
-
Comparative Studies: Performing head-to-head comparisons with NAC to determine the relative potency and efficacy of the S-methylated analog.
-
Mechanism of Action Studies: Investigating the effects of this compound on key signaling pathways, such as the NF-κB and glutathione synthesis pathways.
-
In Vivo Pharmacokinetics and Efficacy: Characterizing the pharmacokinetic profile of orally and intravenously administered this compound and evaluating its efficacy in animal models of diseases characterized by oxidative stress and inflammation.
A thorough investigation of this compound is warranted to determine if this compound holds therapeutic potential similar to or distinct from its well-studied analog, NAC.
References
- 1. prepchem.com [prepchem.com]
- 2. oncotarget.com [oncotarget.com]
- 3. Pharmacokinetics and N-acetylation metabolism of S-methyl-l-cysteine and trans-S-1-propenyl-l-cysteine in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antioxidant, histopathological and biochemical outcomes of short-term exposure to acetamiprid in liver and brain of rat: The protective role of N-acetylcysteine and S-methylcysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Topical N-acetylcysteine accelerates wound healing in vitro and in vivo via the PKC/Stat3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Anti-inflammatory efficacy of N-acetylcysteine and therapeutic usefulness] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Clinical pharmacokinetics of N-acetylcysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. N-acetylcysteine-loaded electrospun mats improve wound healing in mice and human fibroblast proliferation in vitro: A potential application of nanotechnology in wound care [ijbms.mums.ac.ir]
- 9. N-acetylcysteine suppresses TNF-induced NF-kappaB activation through inhibition of IkappaB kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of N-acetyl-L-cysteine on Cytokine Production by Human Peripheral Blood Mononuclear Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. "Effect of N-acetyl-L-cysteine on Cytokine Production by Human Peripher" by Ahmed Al-Shukaili, Suad Al-Abri et al. [mjournal.squ.edu.om]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Long-Time Treatment by Low-Dose N-Acetyl-L-Cysteine Enhances Proinflammatory Cytokine Expressions in LPS-Stimulated Macrophages | PLOS One [journals.plos.org]
- 15. Long-Time Treatment by Low-Dose N-Acetyl-L-Cysteine Enhances Proinflammatory Cytokine Expressions in LPS-Stimulated Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 16. N-acetyl-L-cysteine increases MnSOD activity and enhances the recruitment of quiescent human fibroblasts to the proliferation cycle during wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Impact of N-Acetylcysteine on Mucus Hypersecretion in the Airways: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. [PDF] Topical N-Acetylcysteine Accelerates Wound Healing in Vitro and in Vivo via the PKC/Stat3 Pathway | Semantic Scholar [semanticscholar.org]
- 19. Pharmacokinetics and Safety of Single and Multiple Doses of Oral N-Acetylcysteine in Healthy Chinese and Caucasian Volunteers: An Open-Label, Phase I Clinical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Pharmacokinetics and Safety of Single and Multiple Doses of Oral N-Acetylcysteine in Healthy Chinese and Caucasian Volunteers: An Open-Label, Phase I Clinical Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. N-Acetyl-L-Cysteine Affords Protection against Lead-Induced Cytotoxicity and Oxidative Stress in Human Liver Carcinoma (HepG2) Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. N-acetyl cysteine functions as a fast-acting antioxidant by triggering intracellular H2S and sulfane sulfur production - PMC [pmc.ncbi.nlm.nih.gov]
N-Acetyl-S-methyl-L-cysteine: A Potential Biomarker at the Crossroads of Metabolism and Oxidative Stress
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
N-Acetyl-S-methyl-L-cysteine (NASMLC) is an S-methylated derivative of N-acetyl-L-cysteine (NAC) that has emerged as a potential, albeit understudied, biomarker. As a product of xenobiotic metabolism and a constituent of the mercapturic acid pathway, its presence and concentration in biological fluids may offer insights into metabolic pathways, exposure to certain compounds, and conditions associated with oxidative stress. This technical guide provides a comprehensive overview of the current understanding of NASMLC, including its metabolic origins, analytical methodologies for its detection, and its potential utility as a biomarker in various disease contexts. While research directly focused on NASMLC is limited, this guide draws upon the extensive knowledge of its parent compounds, S-methyl-L-cysteine and NAC, to build a framework for future investigation.
Introduction
This compound is a sulfur-containing amino acid derivative. It is recognized as a human urinary and xenobiotic metabolite. Structurally, it is the S-methyl derivative of the well-known antioxidant and mucolytic agent, N-acetyl-L-cysteine (NAC). The interest in NASMLC as a potential biomarker stems from its position within key metabolic and detoxification pathways. Its formation is linked to the metabolism of S-methyl-L-cysteine (SMC), a compound found in some dietary sources and also formed endogenously. This guide will delve into the metabolic pathways, analytical techniques, and the nascent exploration of NASMLC's role as a biomarker.
Metabolism and Biosynthesis
The primary route for the formation of this compound is through the metabolism of S-methyl-L-cysteine (SMC). This metabolic process involves two key enzymatic steps: S-oxidation and N-acetylation. Studies in humans have shown that after oral administration of radiolabelled SMC, a significant portion is excreted in the urine, with metabolism occurring through these pathways.
While the specific enzymes responsible for the N-acetylation of SMC to NASMLC in humans have not been definitively characterized, N-acetyltransferases (NATs) are the likely candidates. These enzymes are responsible for the acetylation of various xenobiotics and endogenous compounds. In animal models, however, it has been observed that SMC undergoes limited N-acetylation in vivo.
The metabolic fate of SMC is not limited to N-acetylation. S-oxidation is another major metabolic route, leading to the formation of this compound S-oxide, which has been identified as a metabolite in rats.
This compound as a Potential Biomarker
The role of this compound as a specific biomarker is still in the exploratory phase. Much of its potential is inferred from the well-established roles of its parent compound, NAC, in conditions related to oxidative stress and inflammation.
Oxidative Stress
NAC is a potent antioxidant, primarily by replenishing intracellular glutathione (GSH), a key cellular antioxidant. It can also act as a direct scavenger of reactive oxygen species (ROS). Given that NASMLC shares a core structure with NAC, it is plausible that it may also possess antioxidant properties or reflect the body's capacity to handle oxidative insults.
Neurodegenerative Diseases
Oxidative stress is a key pathological feature of many neurodegenerative diseases. NAC has been investigated as a potential therapeutic agent in this context due to its ability to mitigate oxidative damage. Consequently, urinary or plasma levels of NASMLC could potentially serve as a non-invasive biomarker to monitor oxidative stress status in these conditions.
Xenobiotic Metabolism
NASMLC is a mercapturic acid, which is a class of compounds formed during the detoxification of xenobiotics. The formation of mercapturic acids is a critical step in the elimination of harmful electrophilic compounds. Therefore, elevated levels of NASMLC could indicate exposure to certain toxins or drugs that are metabolized via this pathway.
Data Presentation
Currently, there is a paucity of quantitative data in the scientific literature specifically correlating this compound levels with disease states. The table below summarizes the key characteristics of NASMLC based on available information.
| Parameter | Value/Description | Reference(s) |
| Chemical Formula | C6H11NO3S | |
| Molar Mass | 177.22 g/mol | |
| Metabolic Precursor | S-methyl-L-cysteine | |
| Key Metabolic Pathways | N-acetylation, S-oxidation | |
| Potential Biological Role | Antioxidant, Detoxification | Inferred from NAC |
| Analytical Methods | LC-MS/MS adaptable |
Experimental Protocols
While a specific, validated protocol for the routine quantification of this compound in clinical samples is not widely published, methods developed for the analysis of NAC and other mercapturic acids using liquid chromatography-tandem mass spectrometry (LC-MS/MS) can be readily adapted.
General LC-MS/MS Protocol for Thiol-Containing Compounds
This protocol provides a general framework for the quantification of NASMLC in human plasma.
1. Sample Preparation:
-
To 100 µL of human plasma, add a reducing agent such as dithiothreitol (DTT) to break any disulfide bonds and release protein-bound thiols.
-
Precipitate proteins by adding a solvent like acetonitrile or perchloric acid.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Collect the supernatant for analysis.
2. Chromatographic Separation:
-
Inject the supernatant onto a C18 reversed-phase HPLC column.
-
Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid).
3. Mass Spectrometric Detection:
-
Utilize a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Optimize the precursor ion (the molecular ion of NASMLC) and product ions (specific fragment ions) for sensitive and specific detection.
-
Use a stable isotope-labeled internal standard of NASMLC for accurate quantification.
Signaling Pathways and Logical Relationships
While direct signaling pathways involving this compound are not yet elucidated, its precursor, NAC, is known to influence several critical cellular signaling pathways, primarily through its antioxidant and anti-inflammatory effects. It is hypothesized that NASMLC may have similar, though likely less potent, effects.
NAC's primary mechanism of action is the replenishment of intracellular glutathione (GSH). GSH is a critical cofactor for glutathione peroxidases (GPx), which reduce hydrogen peroxide and lipid hydroperoxides. By bolstering the GSH pool, NAC enhances the cell's capacity to neutralize reactive oxygen species (ROS). This reduction in oxidative stress can, in turn, modulate downstream signaling pathways that are sensitive to the cellular redox state, such as the NF-κB and MAPK pathways.
Conclusion and Future Directions
This compound represents an intriguing but largely unexplored molecule at the intersection of metabolism, detoxification, and oxidative stress. While its direct role as a clinical biomarker is yet to be established, its metabolic relationship to S-methyl-L-cysteine and structural similarity to N-acetylcysteine provide a strong rationale for further investigation. Future research should focus on:
-
Developing and validating robust analytical methods for the routine quantification of NASMLC in various biological matrices.
-
Conducting clinical studies to establish reference ranges and investigate the correlation of NASMLC levels with specific disease states, particularly those associated with oxidative stress and exposure to xenobiotics.
-
Elucidating the specific enzymatic pathways responsible for the biosynthesis and degradation of NASMLC in humans.
-
Investigating the direct biological activities of NASMLC, including its potential antioxidant and signaling properties.
As our understanding of the intricate network of metabolic pathways and their role in health and disease continues to grow, molecules like this compound may emerge as valuable tools for diagnostics, prognostics, and the development of novel therapeutic strategies. This guide serves as a foundational resource to stimulate and inform these future research endeavors.
Metabolic Pathway Analysis of N-Acetyl-S-methyl-L-cysteine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Acetyl-S-methyl-L-cysteine is a metabolite of S-methyl-L-cysteine and a member of the mercapturic acid class of compounds. Its metabolic pathway is intrinsically linked to detoxification and xenobiotic metabolism. This technical guide provides a comprehensive overview of the biosynthesis, degradation, and potential signaling implications of this compound. Detailed experimental protocols for its analysis using mass spectrometry and nuclear magnetic resonance spectroscopy are provided, along with a summary of available quantitative data. This document is intended to serve as a valuable resource for researchers in the fields of drug metabolism, toxicology, and cellular biochemistry.
Introduction
This compound is the S-methylated and N-acetylated derivative of the amino acid L-cysteine. It is recognized as a human urinary metabolite and a product of xenobiotic metabolism[1]. The metabolic pathway of this compound is a part of the broader mercapturic acid pathway, a major route for the biotransformation and detoxification of electrophilic compounds[2][3][4]. Understanding the metabolic fate of this compound is crucial for elucidating the detoxification mechanisms of various substances and for identifying potential biomarkers of exposure.
Metabolic Pathways
The metabolism of this compound involves its formation from S-methyl-L-cysteine via N-acetylation and its subsequent degradation through deacetylation and other potential modifications.
Biosynthesis: The Mercapturic Acid Pathway
The biosynthesis of this compound is a key step in the mercapturic acid pathway. This pathway is a major route for the detoxification of a wide variety of reactive electrophiles[5]. The formation of mercapturic acids involves the sequential action of several enzymes[2][3][4]. In the context of this compound, the immediate precursor is S-methyl-L-cysteine.
The key enzymatic step in the formation of this compound is the N-acetylation of S-methyl-L-cysteine, catalyzed by N-acetyltransferase 8 (NAT8) [3][6][7]. NAT8 is a membrane-bound enzyme primarily expressed in the liver and kidney, and it is responsible for acetylating the free α-amino group of cysteine S-conjugates to form mercapturic acids[5][6].
Figure 1: Biosynthesis of this compound.
Degradation
The primary degradation pathway for this compound involves deacetylation to yield S-methyl-L-cysteine. This reaction is catalyzed by Acylase I (ACY1) [8][9]. Acylase I is a cytosolic enzyme that hydrolyzes N-acetylated amino acids[8]. Studies have shown that Acylase I has a substrate preference for S-alkyl-N-acetyl-L-cysteines with short, unbranched S-alkyl substituents, which includes the S-methyl group[8].
Further metabolism of the resulting S-methyl-L-cysteine can occur through various pathways, including S-oxidation and transamination[10].
Figure 2: Degradation of this compound.
S-Oxidation
The sulfur atom in S-methyl-L-cysteine and its N-acetylated derivative can undergo oxidation. The metabolism of S-methyl-L-cysteine in rats has been shown to produce this compound S-oxide (methylmercapturic acid sulphoxide)[11]. This suggests that this compound can be a substrate for S-oxidation, likely catalyzed by flavin-containing monooxygenases (FMOs) or cytochrome P450 enzymes. The resulting sulfoxide can potentially be further oxidized to a sulfone or reduced back to the sulfide.
Quantitative Data
Quantitative data on the metabolism of this compound is limited. The following tables summarize the available kinetic parameters for the key enzymes involved. It is important to note that the kinetic data for NAT8 were obtained using a model substrate, S-benzyl-L-cysteine, and may not precisely reflect the kinetics with S-methyl-L-cysteine.
| Enzyme | Substrate | Km (µM) | Vmax (nmol·min⁻¹·mg⁻¹ protein) | Organism/System | Reference |
| N-acetyltransferase 8 (NAT8) | S-benzyl-L-cysteine | 64 ± 16 | 4.4 ± 0.3 | Human (recombinant in HEK293T) | |
| N-acetyltransferase 8 (NAT8) | Acetyl-CoA | 23 ± 13 | 3.1 ± 0.6 | Human (recombinant in HEK293T) | [2] |
| Acylase I (ACY1) | N-acetyl-L-cysteine | 192 ± 27 (Ki) | - | Porcine kidney |
Note: The value for Acylase I with N-acetyl-L-cysteine is an inhibition constant (Ki) for a slow-binding inhibitor, not a Michaelis-Menten constant (Km). Specific kinetic data for Acylase I with this compound as a substrate are not currently available.
Signaling Pathways
Direct evidence for the involvement of this compound in specific signaling pathways is currently lacking. However, based on the known activities of its parent compounds, N-acetylcysteine (NAC) and S-methyl-L-cysteine, some potential roles can be inferred.
NAC is a well-known antioxidant and a precursor of glutathione (GSH). It has been shown to influence several signaling pathways, including:
-
Nrf2-ARE Pathway: NAC can activate the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2), which upregulates the expression of antioxidant and detoxification enzymes.
-
ERK and PI3K/AKT Pathways: NAC has been reported to modulate the extracellular signal-regulated kinase (ERK) and phosphoinositide 3-kinase (PI3K)/AKT signaling pathways, which are involved in cell survival, proliferation, and apoptosis[12][13].
S-methyl-L-cysteine has been shown to possess neuroprotective and anti-obesity properties and can act as a substrate for methionine sulfoxide reductase A (MSRA), an important antioxidant enzyme system[14].
It is plausible that this compound, as a metabolite of S-methyl-L-cysteine and a structural analog of NAC, may exert some influence on these or related pathways. However, further research is required to elucidate its specific signaling functions.
Experimental Protocols
Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific method for the quantification of this compound in biological matrices.
5.1.1. Sample Preparation (Urine)
-
Thaw urine samples on ice.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to remove particulate matter.
-
To 100 µL of supernatant, add 10 µL of an internal standard solution (e.g., ¹³C₃,¹⁵N-labeled this compound).
-
Add 200 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 15,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
5.1.2. LC-MS/MS Parameters
-
LC Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable for separation.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 2% to 95% B over 10 minutes, followed by a 5-minute re-equilibration at 2% B.
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
MRM Transitions: The specific multiple reaction monitoring (MRM) transitions for this compound and its internal standard should be optimized. A characteristic transition would be the loss of the acetyl group or water from the protonated molecule.
Figure 3: LC-MS/MS Experimental Workflow.
Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy can be used for the structural confirmation and quantification of this compound, particularly in samples with higher concentrations.
5.2.1. Sample Preparation
-
Lyophilize urine or cell extract samples to dryness.
-
Reconstitute the dried sample in 500 µL of a deuterated solvent (e.g., D₂O) containing a known concentration of an internal standard (e.g., TSP or DSS).
-
Adjust the pH of the sample to a consistent value (e.g., pH 7.0) using deuterated buffers to minimize chemical shift variations.
-
Transfer the sample to a 5 mm NMR tube.
5.2.2. NMR Acquisition Parameters (¹H NMR)
-
Spectrometer: A high-field NMR spectrometer (e.g., 600 MHz or higher) is recommended for better spectral resolution.
-
Pulse Sequence: A standard one-dimensional proton experiment with water suppression (e.g., presaturation or WATERGATE).
-
Acquisition Parameters:
-
Spectral width: 12-16 ppm
-
Acquisition time: 2-3 seconds
-
Relaxation delay: 5 seconds
-
Number of scans: 128 or more, depending on the sample concentration.
-
-
Data Processing: Apply an exponential line broadening function (e.g., 0.3 Hz), Fourier transform, phase correct, and baseline correct the spectrum.
Expected ¹H NMR Signals for this compound:
-
A singlet for the N-acetyl methyl protons.
-
A singlet for the S-methyl protons.
-
A multiplet for the α-proton.
-
Two multiplets for the diastereotopic β-protons.
The chemical shifts of these signals will be dependent on the solvent and pH.
Figure 4: NMR Spectroscopy Experimental Workflow.
Conclusion
The metabolic pathway of this compound is an integral part of the mercapturic acid detoxification route. Its formation is catalyzed by N-acetyltransferase 8, and its degradation is mediated by Acylase I. While the core enzymatic steps have been identified, further research is needed to determine the precise kinetic parameters of these enzymes with their specific substrates, the intracellular concentrations of this compound, and its direct role in cellular signaling. The experimental protocols provided in this guide offer a robust framework for the analysis of this metabolite, which will be instrumental in advancing our understanding of its physiological and toxicological significance.
References
- 1. Frontiers | Protein engineering of amine transaminases [frontiersin.org]
- 2. Molecular Identification of NAT8 as the Enzyme That Acetylates Cysteine S-Conjugates to Mercapturic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The mercapturic acid pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Mercapturomic Profile of Health and Non-Communicable Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The endoplasmic reticulum acetyltransferases ATase1/NAT8B and ATase2/NAT8 are differentially regulated to adjust engagement of the secretory pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. uniprot.org [uniprot.org]
- 8. Acylase I-catalyzed deacetylation of N-acetyl-L-cysteine and S-alkyl-N-acetyl-L-cysteines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Publications - Open Library of Bioscience - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 10. Accumulation of Dietary S‐Methyl Cysteine Sulfoxide in Human Prostate Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Item - Kinetic parameters of the N-acetyltransferase-His8Flag. - figshare - Figshare [figshare.com]
- 12. The endoplasmic reticulum acetyltransferases ATase1/NAT8B and ATase2/NAT8 are differentially regulated to adjust engagement of the secretory pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. medchemexpress.com [medchemexpress.com]
The Role of N-Acetyl-S-methyl-L-cysteine in Cellular Redox Homeostasis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cellular redox homeostasis is a tightly regulated process crucial for normal physiological function. An imbalance in this system, leading to oxidative stress, is implicated in the pathophysiology of numerous diseases. N-Acetyl-S-methyl-L-cysteine, a derivative of the amino acid cysteine, is emerging as a potent modulator of the cellular redox environment. This technical guide provides an in-depth analysis of the mechanisms through which this compound contributes to the maintenance of redox balance, primarily through its roles as a precursor for glutathione synthesis, a direct scavenger of reactive oxygen species, and an activator of the Nrf2 antioxidant response pathway. This document summarizes key quantitative data, provides detailed experimental protocols for assessing its efficacy, and visualizes the underlying molecular pathways.
Introduction to Cellular Redox Homeostasis and the Role of this compound
Cellular redox homeostasis is maintained by a delicate balance between the production of reactive oxygen species (ROS) and the capacity of the antioxidant defense systems to neutralize them. ROS, which include superoxide anions (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH), are natural byproducts of cellular metabolism and play important roles in cell signaling. However, their overproduction or the impairment of antioxidant defenses leads to oxidative stress, a condition characterized by damage to lipids, proteins, and DNA, ultimately contributing to cellular dysfunction and disease.
The cellular antioxidant defense system comprises both enzymatic and non-enzymatic components. Key antioxidant enzymes include superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx). The most abundant non-enzymatic antioxidant is the tripeptide glutathione (GSH).
This compound is a sulfur-containing compound that leverages the well-established antioxidant properties of its constituent parts: N-Acetylcysteine (NAC) and S-methyl-L-cysteine (SMC). NAC is a precursor to L-cysteine, the rate-limiting amino acid for the synthesis of GSH.[1][2] SMC, a natural compound found in garlic and onions, also possesses antioxidant properties.[3][4] This guide will explore the multifaceted role of this compound in bolstering cellular antioxidant defenses.
Mechanisms of Action
This compound contributes to cellular redox homeostasis through three primary mechanisms:
-
Glutathione Precursor: By providing a readily available source of cysteine, it directly fuels the de novo synthesis of glutathione, the cell's primary endogenous antioxidant.[1][2] Elevated GSH levels enhance the capacity of the glutathione-dependent antioxidant system, including the activity of glutathione peroxidase (GPx) and glutathione S-transferases (GSTs).
-
Direct ROS Scavenging: The thiol group (-SH) in the cysteine moiety of N-Acetylcysteine can directly neutralize a variety of reactive oxygen species, acting as a direct antioxidant.[5]
-
Activation of the Nrf2-ARE Pathway: N-Acetylcysteine has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2), a master regulator of the antioxidant response.[6][7] Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1 and targeted for degradation. In the presence of oxidative or electrophilic stress, or through the action of Nrf2 activators like NAC, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of numerous antioxidant genes. This leads to the upregulated expression of a battery of cytoprotective proteins, including antioxidant enzymes and proteins involved in glutathione synthesis.[8]
Quantitative Data on the Effects on Cellular Redox Homeostasis
The following tables summarize the quantitative effects of N-Acetylcysteine (NAC) and S-methyl-L-cysteine (SMC) on key markers of cellular redox homeostasis, as reported in various experimental models.
Table 1: Effects on Intracellular Glutathione (GSH) Levels
| Compound | Experimental Model | Concentration/Dose | Treatment Duration | Observed Effect on GSH Levels | Reference |
| N-Acetylcysteine | Human Prostate Cancer Cells (LNCaP) | 5 mM | 4 hours | Significant increase in total GSH | [9][10] |
| N-Acetylcysteine | Human Prostate Cancer Cells (PC-3) | 5 mM | 12 hours | Significant increase in total GSH | [9][10] |
| N-Acetylcysteine | Human Skin Fibroblast Cells (CCD-966SK) | 1.0 mM | 24 hours | Approximately 2-fold increase compared to controls | [10] |
| N-Acetylcysteine | Murine Splenocytes | 0.6 - 1.0 mM | 96 hours | 92% increase in reduced GSH; 58% increase in total GSH | [1] |
| S-methyl-L-cysteine | Male Wistar Rats (High Fructose Diet) | 100 mg/kg bw/day | 60 days | Significant increase in whole blood reduced glutathione | [3][4] |
Table 2: Effects on Reactive Oxygen Species (ROS) Production
| Compound | Experimental Model | Concentration/Dose | Treatment Duration | Observed Effect on ROS Levels | Reference |
| N-Acetylcysteine | Murine Oligodendrocytes (158N cells) + H₂O₂ | 50 - 500 µM | 24 hours | Dose-dependent decrease in H₂O₂-induced ROS production | [11] |
| N-Acetylcysteine | Human Epithelial Cells (A549) + Poly I:C | 16 µM - 5 mM | 24 - 144 hours | Reduction in intracellular ROS release | [5] |
| N-Acetylcysteine | Human Epithelial Cells (A549) | Low doses (chronic) | - | Sustained antioxidant effects | [12] |
| N-Acetylcysteine | Human Epithelial Cells (A549) | High doses (acute) | - | Strong antioxidant response | [12] |
Table 3: Effects on Antioxidant Enzyme Activity
| Compound | Experimental Model | Concentration/Dose | Enzyme | Observed Effect on Activity | Reference |
| N-Acetylcysteine | Lead-Exposed Workers | 200, 400, 800 mg/day | SOD, CAT, GPx | Normalization of antioxidant enzyme activities | [13] |
| N-Acetylcysteine | Septic Rat Diaphragms | 3 mmol/kg | Mn-SOD | Increased protein content and activity | [14] |
| S-methyl-L-cysteine | Male Wistar Rats (High Fructose Diet) | 100 mg/kg bw/day | GPx, Catalase | Significant increase in erythrocyte GPx and catalase activities | [3][4] |
Table 4: Effects on Nrf2 Pathway Activation
| Compound | Experimental Model | Concentration/Dose | Treatment Duration | Observed Effect | Reference |
| N-Acetylcysteine | CCl₄-induced Rat Liver Injury | 50, 100, 200 mg/kg | - | Significant increase in Nrf2 and HO-1 mRNA levels | |
| N-Acetylcysteine Amide | Mouse Model of Traumatic Brain Injury | - | 1 day | Enhanced nuclear expression of Nrf2 | [15] |
| N-Acetylcysteine | Human Vascular Endothelial Cells + AuNPs | 1 mM | 1.5 hours | Attenuated AuNP-induced Nrf2 nuclear translocation | |
| N-Acetylcysteine | APAP-induced Mouse Liver Injury | 500 mg/kg | 6 hours | Did not induce HO-1, GCLC, NQO1 above control levels | [16] |
Signaling Pathways and Experimental Workflows
Nrf2 Signaling Pathway
The activation of the Nrf2 signaling pathway is a key mechanism by which this compound enhances the cellular antioxidant defense system. The following diagram illustrates this pathway.
Experimental Workflow
The following diagram outlines a typical experimental workflow for investigating the effects of this compound on cellular redox homeostasis.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the investigation of this compound's role in cellular redox homeostasis.
Measurement of Intracellular Glutathione (GSH)
This protocol is based on the reaction of GSH with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB).
Materials:
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., 0.1 M phosphate buffer with 5 mM EDTA, pH 7.5)
-
DTNB solution (Ellman's reagent)
-
GSH standards
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Culture and Treatment: Culture cells to the desired confluency and treat with this compound for the specified duration.
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells with lysis buffer and scrape to collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a standard method (e.g., BCA assay) for normalization.
-
GSH Assay:
-
Add cell lysate, GSH standards, and blank (lysis buffer) to a 96-well plate.
-
Add DTNB solution to all wells.
-
Incubate at room temperature in the dark.
-
Measure the absorbance at 412 nm using a microplate reader.
-
-
Data Analysis: Calculate the GSH concentration in the samples based on the standard curve and normalize to the protein concentration.
DCFDA Assay for Reactive Oxygen Species (ROS)
This protocol utilizes the cell-permeable dye 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA) to measure intracellular ROS.
Materials:
-
H₂DCFDA stock solution (in DMSO)
-
Phenol red-free cell culture medium
-
Black, clear-bottom 96-well plates
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.
-
H₂DCFDA Loading:
-
Remove the culture medium and wash the cells with warm PBS.
-
Incubate the cells with H₂DCFDA working solution (typically 10-25 µM in serum-free medium) at 37°C in the dark.
-
-
Treatment:
-
Remove the H₂DCFDA solution and wash the cells.
-
Add fresh medium containing this compound and/or an ROS inducer.
-
-
Fluorescence Measurement:
-
Immediately measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.
-
Continue to measure the fluorescence at regular intervals for the desired duration.
-
-
Data Analysis: Normalize the fluorescence intensity of treated cells to that of control cells.
Superoxide Dismutase (SOD) Activity Assay
This protocol is based on the inhibition of the reduction of a tetrazolium salt by superoxide radicals.
Materials:
-
SOD assay kit (containing buffer, xanthine oxidase, and a tetrazolium salt like WST-1 or NBT)
-
Cell lysate
-
96-well microplate
-
Microplate reader
Procedure:
-
Sample Preparation: Prepare cell lysates as described for the GSH assay.
-
Assay Reaction:
-
Add cell lysate, standards, and blank to a 96-well plate.
-
Add the reaction mixture containing the tetrazolium salt and xanthine.
-
Initiate the reaction by adding xanthine oxidase.
-
-
Absorbance Measurement: Incubate at 37°C and measure the absorbance at the appropriate wavelength (e.g., 450 nm for WST-1) at multiple time points.
-
Data Analysis: Calculate the SOD activity based on the inhibition of the rate of formazan dye formation. One unit of SOD is typically defined as the amount of enzyme that inhibits the reaction by 50%.
Catalase (CAT) Activity Assay
This protocol measures the decomposition of hydrogen peroxide (H₂O₂).
Materials:
-
Phosphate buffer (pH 7.0)
-
Hydrogen peroxide (H₂O₂) solution
-
Cell lysate
-
UV-Vis spectrophotometer
Procedure:
-
Sample Preparation: Prepare cell lysates in phosphate buffer.
-
Assay Reaction:
-
Add cell lysate to a quartz cuvette containing phosphate buffer.
-
Initiate the reaction by adding H₂O₂ solution.
-
-
Absorbance Measurement: Immediately measure the decrease in absorbance at 240 nm over time as H₂O₂ is consumed.
-
Data Analysis: Calculate the catalase activity based on the rate of H₂O₂ decomposition, using the molar extinction coefficient of H₂O₂.
Glutathione Peroxidase (GPx) Activity Assay
This protocol is a coupled enzyme assay that measures the oxidation of NADPH.
Materials:
-
GPx assay kit (containing buffer, glutathione, glutathione reductase, NADPH, and a peroxide substrate like tert-butyl hydroperoxide or cumene hydroperoxide)
-
Cell lysate
-
96-well microplate
-
Microplate reader
Procedure:
-
Sample Preparation: Prepare cell lysates.
-
Assay Reaction:
-
Add cell lysate, standards, and blank to a 96-well plate.
-
Add the reaction mixture containing glutathione, glutathione reductase, and NADPH.
-
Initiate the reaction by adding the peroxide substrate.
-
-
Absorbance Measurement: Immediately measure the decrease in absorbance at 340 nm as NADPH is oxidized to NADP⁺.
-
Data Analysis: Calculate the GPx activity based on the rate of NADPH consumption.
Western Blot for Nrf2 Nuclear Translocation
This protocol determines the amount of Nrf2 protein in the nuclear fraction of cells.
Materials:
-
Cell lysis buffers for cytoplasmic and nuclear fractionation
-
Protein assay reagent (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-Nrf2, anti-lamin B1 or histone H3 as a nuclear marker)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Fractionation:
-
Treat cells with this compound.
-
Harvest cells and perform subcellular fractionation to separate the cytoplasmic and nuclear extracts.
-
-
Protein Quantification: Determine the protein concentration of both fractions.
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein from each fraction by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer.
-
Incubate with primary antibodies against Nrf2 and a nuclear loading control.
-
Wash and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the nuclear Nrf2 level to the nuclear loading control.
-
Quantitative Real-Time PCR (qRT-PCR) for Nrf2 Target Genes
This protocol measures the mRNA expression levels of Nrf2 target genes.
Materials:
-
RNA extraction kit
-
Reverse transcriptase and reagents for cDNA synthesis
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes (e.g., HMOX1, NQO1) and a housekeeping gene (e.g., GAPDH, ACTB)
-
Real-time PCR system
Procedure:
-
RNA Extraction and cDNA Synthesis:
-
Treat cells and extract total RNA.
-
Synthesize cDNA from the RNA using reverse transcriptase.
-
-
qPCR Reaction:
-
Set up the qPCR reactions containing cDNA, primers for the target and housekeeping genes, and qPCR master mix.
-
-
Real-Time PCR: Run the reactions in a real-time PCR system.
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene.
-
Conclusion
This compound represents a promising therapeutic and research agent for modulating cellular redox homeostasis. Its multifaceted mechanism of action, encompassing the replenishment of intracellular glutathione stores, direct scavenging of reactive oxygen species, and activation of the Nrf2-ARE antioxidant pathway, provides a robust defense against oxidative stress. The quantitative data and detailed experimental protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals seeking to investigate and harness the therapeutic potential of this compound in a variety of disease models associated with redox dysregulation. Further research is warranted to fully elucidate its synergistic effects and to translate these preclinical findings into clinical applications.
References
- 1. Use of N-acetyl cysteine to increase intracellular glutathione during the induction of antitumor responses by IL-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An increased need for dietary cysteine in support of glutathione synthesis may underlie the increased risk for mortality associated with low protein intake in the elderly - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of S-Methyl-L-Cysteine on Oxidative Stress, Inflammation and Insulin Resistance in Male Wistar Rats Fed with High Fructose Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Influence of dose and exposition time in the effectiveness of N-Acetyl-l-cysteine treatment in A549 human epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. e-century.us [e-century.us]
- 7. Oxidative Stress-Induced Misfolding and Inclusion Formation of Nrf2 and Keap1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activation of Transcription Factor Nrf-2 and Its Downstream Targets in Response to Moloney Murine Leukemia Virus ts1-Induced Thiol Depletion and Oxidative Stress in Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Effect of N-acetylcysteine administration on the expression and activities of antioxidant enzymes and the malondialdehyde level in the blood of lead-exposed workers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. publications.ersnet.org [publications.ersnet.org]
- 15. N-acetylcysteine amide provides neuroprotection via Nrf2-ARE pathway in a mouse model of traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Nrf2 as a Therapeutic Target in Acetaminophen Hepatotoxicity: A Case Study with Sulforaphane - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Core Chemical and Physical Properties of N-Acetyl-S-methyl-L-cysteine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Acetyl-S-methyl-L-cysteine is a derivative of the amino acid cysteine, characterized by the presence of an acetyl group on the nitrogen atom and a methyl group on the sulfur atom. It is a metabolite of S-methyl-L-cysteine and is of interest to researchers in various fields, including biochemistry and pharmacology, due to its potential roles in cellular processes and as a biomarker. This technical guide provides a comprehensive overview of its chemical and physical properties, experimental protocols for its synthesis and analysis, and insights into its biological significance.
Chemical and Physical Properties
The fundamental chemical and physical characteristics of this compound are summarized in the table below, providing a clear reference for laboratory use and theoretical modeling.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₁NO₃S | [1] |
| Molecular Weight | 177.22 g/mol | [1] |
| Melting Point | 83-85 °C | [2] |
| Boiling Point (Predicted) | 430.3 ± 40.0 °C | [3] |
| Appearance | White crystals | [2] |
| Solubility | Slightly soluble in DMSO, Methanol, and Water | [2] |
| CAS Number | 16637-59-5 | [2] |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the acetylation of S-methyl-L-cysteine. The following protocol is a representative example:
Materials:
-
S-methyl-L-cysteine
-
1 N Sodium hydroxide solution
-
Acetic anhydride
-
6 N Hydrochloric acid
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Ice bath
-
Standard laboratory glassware
Procedure:
-
Dissolve 13.5 g (100 mmol) of S-methyl-L-cysteine in 210 ml of 1 N sodium hydroxide solution.
-
Cool the solution in an ice bath.
-
Add 10.4 ml (110 mmol) of acetic anhydride dropwise to the cooled solution.
-
Allow the mixture to stir at room temperature for 2 hours.
-
Acidify the mixture to a pH of 1.0 with 6 N hydrochloric acid.
-
Extract the product with ethyl acetate.
-
Dry the ethyl acetate extract over anhydrous magnesium sulfate.
-
Concentrate the solution in vacuo to yield this compound as an oil.[4]
Analytical Methods
High-Performance Liquid Chromatography (HPLC) Analysis:
Typical HPLC Parameters (to be optimized):
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A gradient or isocratic mixture of a buffered aqueous solution (e.g., phosphate buffer or water with an ion-pairing agent like trifluoroacetic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min
-
Detection: UV detection at a low wavelength (e.g., 210-220 nm).
-
Injection Volume: 10-20 µL
Method development and validation according to ICH guidelines would be required for quantitative analysis.[5][6]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR spectroscopy is a powerful tool for the structural elucidation of this compound. While specific spectral data for this compound is not widely published, the expected proton (¹H) and carbon (¹³C) NMR chemical shifts can be predicted based on its structure and data from similar compounds. Key expected signals in ¹H NMR would include those for the acetyl methyl protons, the S-methyl protons, and the protons of the cysteine backbone.[7][8][9]
Mass Spectrometry (MS):
Mass spectrometry can be used for the identification and quantification of this compound. Electrospray ionization (ESI) is a suitable ionization technique. The expected [M+H]⁺ ion would be at m/z 178.2. Tandem mass spectrometry (MS/MS) can be used to obtain structural information through fragmentation analysis.
Biological Significance and Signaling Pathways
This compound is recognized as a human urinary metabolite and a xenobiotic metabolite.[1][2] Its biological roles are intertwined with the metabolism of sulfur-containing amino acids and cellular redox homeostasis.
Metabolism of S-methyl-L-cysteine
This compound is a product of the metabolism of S-methyl-L-cysteine. The metabolic pathways of S-methyl-L-cysteine include S-oxidation, N-acetylation, and deamination, leading to various metabolites that are primarily excreted in the urine. The conversion of S-methyl-L-cysteine to this compound is a key step in its biotransformation and excretion.
Metabolic fate of S-methyl-L-cysteine.
Role in Cellular Signaling
While direct studies on the signaling pathways specifically modulated by this compound are limited, the well-documented activities of its parent compound, N-acetyl-L-cysteine (NAC), provide valuable insights. NAC is a potent antioxidant and a precursor to glutathione, a key cellular antioxidant. NAC has been shown to influence signaling pathways sensitive to the cellular redox state, such as the Transforming Growth Factor-beta (TGF-β) pathway and pathways involving reactive oxygen species (ROS).
Inhibition of TGF-β Signaling by N-acetyl-L-cysteine:
N-acetyl-L-cysteine has been demonstrated to suppress TGF-β signaling at multiple levels. This inhibition is crucial in processes like fibrosis where TGF-β plays a central role. The antioxidant properties of NAC are thought to contribute to this effect by modulating the redox-sensitive components of the TGF-β signaling cascade.
Inhibition of TGF-β signaling by NAC.
Modulation of Reactive Oxygen Species (ROS) Signaling:
N-acetyl-L-cysteine is a well-known scavenger of reactive oxygen species and a precursor for the synthesis of glutathione (GSH), a major intracellular antioxidant. By modulating the levels of ROS, NAC can influence a multitude of downstream signaling pathways that are activated by oxidative stress.
Modulation of ROS signaling by NAC.
Conclusion
This compound is a molecule of significant interest in the study of amino acid metabolism and cellular biochemistry. This guide provides a foundational understanding of its chemical and physical properties, along with practical experimental protocols and an overview of its biological context. Further research into the specific signaling pathways directly modulated by this compound will be crucial in elucidating its precise physiological and pathological roles.
References
- 1. N-Acetyl Cysteine Inhibits Endothelin-1-Induced ROS Dependent Cardiac Hypertrophy through Superoxide Dismutase Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-acetyl-L-cysteine inhibits TGF-beta1-induced profibrotic responses in fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-acetylcysteine, reactive oxygen species and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Spectrophotometric Determination of N-Acetyl-L-Cysteine and N-(2-Mercaptopropionyl)-Glycine in Pharmaceutical Preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-Acetylcysteine Effects on Transforming Growth Factor-β and Tumor Necrosis Factor-α Serum Levels as Pro-Fibrotic and Inflammatory Biomarkers in Patients Following ST-Segment Elevation Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A simple RP-HPLC method for the stability-indicating determination of <em>N</em>-acetyl-L-cysteine and <em>N,N’</em>-diacetyl-L-cystine in cell culture media [insights.bio]
- 7. mdpi.com [mdpi.com]
- 8. Determination N-Acetyl-L-Cysteine on Primesep SB Column | SIELC Technologies [sielc.com]
- 9. The metabolism of S-methyl-L-cysteine in man - PubMed [pubmed.ncbi.nlm.nih.gov]
N-Acetyl-S-methyl-L-cysteine: A Technical Guide to its Role as a Human Urinary Metabolite
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Acetyl-S-methyl-L-cysteine is an S-substituted mercapturic acid identified as a human urinary metabolite.[1] As the terminal product of the glutathione (GSH) detoxification pathway, its presence and concentration in urine serve as a valuable biomarker for assessing human exposure to xenobiotic and endogenous methylating agents. This technical guide provides a comprehensive overview of its biochemical origins, the detailed metabolic pathway of its formation, quantitative analytical methodologies for its detection in urine, and a summary of its known excretion levels. This document is intended to serve as a core resource for researchers in toxicology, drug development, and environmental health monitoring.
Biochemical Formation and Significance
This compound (NASMLC) is primarily formed through the mercapturic acid pathway, a critical detoxification route for a wide range of electrophilic compounds.[2][3] The formation of NASMLC specifically points to exposure to compounds capable of donating a methyl group.
Exogenous Precursors: The primary xenobiotic sources are electrophilic methylating agents. These include industrial chemicals such as methyl halides (e.g., methyl chloride, methyl bromide), which are used as alkylating agents.[3] Exposure to these compounds leads to their conjugation with glutathione and subsequent metabolism to NASMLC.
Endogenous/Dietary Precursors: An alternative route involves the direct N-acetylation of S-methyl-L-cysteine.[4][5] S-methyl-L-cysteine is a naturally occurring amino acid found in various dietary sources, including certain vegetables. Its metabolism in humans includes pathways of S-oxidation, deamination, and N-acetylation, providing a potential baseline level of NASMLC in urine independent of xenobiotic exposure.[4][5]
As a biomarker, the quantification of urinary NASMLC allows for non-invasive assessment of the body's burden of exposure to methylating agents, which are often toxic and carcinogenic.
Metabolic Pathway
The formation of this compound from a xenobiotic methylating agent is a multi-step enzymatic process designed to increase the water solubility of the toxicant and facilitate its excretion.
-
Phase II Conjugation: An electrophilic methylating agent (R-CH₃) reacts with the tripeptide glutathione (GSH), a reaction catalyzed by Glutathione S-Transferases (GSTs). This forms S-methylglutathione.
-
Sequential Hydrolysis: The S-methylglutathione conjugate undergoes sequential cleavage. First, γ-glutamyltransferase (GGT) removes the glutamate residue, yielding S-methyl-cysteinylglycine. Subsequently, a dipeptidase cleaves the glycine residue, resulting in S-methyl-L-cysteine.[6]
-
N-Acetylation: In the final step, the cysteine S-conjugate N-acetyltransferase (NAT) catalyzes the acetylation of the free amino group of S-methyl-L-cysteine, using acetyl-CoA as the acetyl donor.[2] This reaction predominantly occurs in the kidney.[3]
-
Excretion: The resulting mercapturic acid, this compound, is a water-soluble, stable end-product that is readily eliminated from the body via urinary excretion.
The following diagram illustrates this detoxification pathway.
Quantitative Data
Urinary levels of this compound can vary based on exposure to environmental and industrial sources. A global profiling study of urinary mercapturic acids revealed that levels of this specific metabolite were significantly higher in non-smokers compared to smokers.[3] This suggests that for this compound, sources other than tobacco smoke, such as exposure to industrial methylating agents, are the predominant contributors to its excretion.[3]
| Population Group | Relative Urinary Levels of this compound | Implied Primary Source | Reference |
| Non-Smokers | Significantly Higher | Environmental/Industrial Methylating Agents (e.g., Methyl Halides) | [3] |
| Smokers | Significantly Lower | Environmental/Industrial Methylating Agents (e.g., Methyl Halides) | [3] |
Table 1: Comparison of relative urinary this compound levels.
Experimental Protocols
The gold standard for the quantification of mercapturic acids in urine is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and specificity. The following is a representative protocol adapted from established methods for mercapturic acid profiling.[3][7]
Analytical Workflow
The general workflow for sample analysis involves sample preparation, chromatographic separation, and mass spectrometric detection.
Detailed Methodology
Objective: To quantify this compound in human urine samples.
1. Sample Preparation:
-
Thaw frozen urine samples on ice.
-
Vortex each sample to ensure homogeneity.
-
Dilute 50 µL of urine with 450 µL of 0.1% formic acid in water.[3]
-
Vortex the diluted sample.
-
Centrifuge at high speed (e.g., 10,000 x g) for 5-10 minutes to pellet any particulate matter.
-
Transfer the supernatant to an autosampler vial for analysis.
-
Note: Isotope-labeled this compound should be used as an internal standard for accurate quantification.
2. UPLC-MS/MS Conditions:
-
Instrumentation: An ultra-high performance liquid chromatography (UPLC) system coupled to a tandem mass spectrometer (e.g., a quadrupole time-of-flight or triple quadrupole instrument).[3][7]
-
Chromatographic Column: A reversed-phase C18 column (e.g., Acquity Premier HSS T3, 1.8 µm, 2.1 mm x 150 mm) maintained at 45 °C.[3]
-
Mobile Phase A: 0.1% Formic Acid in Water.[3]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[3]
-
Flow Rate: 0.45 mL/min.[3]
-
Gradient Elution:
-
Injection Volume: 5-10 µL.[3]
3. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for mercapturic acids.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for targeted quantification on a triple quadrupole or high-resolution MS/MS on a QTOF.
-
Characteristic Transitions: For targeted analysis, specific precursor-to-product ion transitions for this compound and its labeled internal standard would be monitored. A key characteristic fragmentation of mercapturic acids is the neutral loss of the N-acetyl-L-cysteine moiety or parts thereof, such as a neutral loss of 129 Da.[3]
4. Data Analysis and Quantification:
-
The peak area of the analyte is normalized to the peak area of the internal standard.
-
A calibration curve is constructed using standards of known concentrations to quantify the analyte in the unknown samples.
-
Urinary creatinine levels should also be measured to normalize the results for variations in urine dilution, typically reported as µg/g creatinine.
Conclusion
This compound is a specific and reliable urinary biomarker for assessing human exposure to methylating agents. Its formation via the well-characterized mercapturic acid pathway provides a clear biochemical basis for its use in toxicology and environmental health studies. The availability of sensitive and robust LC-MS/MS methods allows for precise quantification in urine. Further research into the baseline levels of this metabolite from dietary and endogenous sources will enhance its utility in distinguishing low-level xenobiotic exposures from background metabolic activity. This guide provides the foundational technical information required for professionals engaged in the study and application of this important biomarker.
References
- 1. This compound | C6H11NO3S | CID 13893975 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Metabolism of Glutathione S-Conjugates: Multiple Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Global Profiling of Urinary Mercapturic Acids Using Integrated Library-Guided Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The metabolism of S-methyl-L-cysteine in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The metabolism of S-methyl-l-cysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simultaneous analysis of 28 urinary VOC metabolites using ultra high performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry (UPLC-ESI/MSMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rapid detection and characterization of in vitro and urinary N-acetyl-L-cysteine conjugates using quadrupole-linear ion trap mass spectrometry and polarity switching - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantitative Analysis of N-Acetyl-S-methyl-L-cysteine in Human Plasma using HPLC-MS/MS
This application note details a robust and sensitive method for the quantification of N-Acetyl-S-methyl-L-cysteine (SAMC) in human plasma using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). SAMC is a mercapturic acid derivative and a potential biomarker for exposure to certain xenobiotics. This protocol is intended for researchers, scientists, and professionals involved in clinical research and drug development.
Experimental Protocol
This protocol outlines the necessary reagents, sample preparation steps, and instrumental conditions for the precise measurement of SAMC.
1. Materials and Reagents
-
This compound (SAMC) standard
-
This compound-d3 (SAMC-d3) or other suitable internal standard (IS)
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Trichloroacetic acid (TCA)
-
Ultrapure water
-
Human plasma (K2-EDTA)
2. Sample Preparation A protein precipitation method is employed for the extraction of SAMC from plasma samples.
-
Label microcentrifuge tubes for standards, quality controls (QCs), and unknown samples.
-
Pipette 200 µL of plasma into the labeled tubes.
-
Add 50 µL of the internal standard working solution (e.g., SAMC-d3 in 50% MeOH) to all tubes except for the blank.
-
Vortex briefly (approx. 10 seconds).
-
Add 400 µL of a protein precipitation agent, such as 10% (w/v) Trichloroacetic acid (TCA) in acetonitrile.
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean HPLC vial for analysis.
3. Chromatographic Conditions The separation is achieved using a reverse-phase C18 column.
| Parameter | Condition |
| HPLC System | Standard LC system (e.g., Shimadzu, Waters, Agilent) |
| Column | C18 Reverse-Phase Column (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40°C |
| Injection Vol. | 10 µL |
| Gradient | 5% B for 0.5 min, ramp to 95% B over 3.0 min, hold for 1.0 min, return to 5% B and equilibrate for 1.5 min |
4. Mass Spectrometry Conditions The analysis is performed using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM).
| Parameter | Condition |
| Mass Spectrometer | Triple Quadrupole (e.g., Sciex, Agilent, Waters) |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temp. | 550°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas (CUR) | 35 psi |
| Collision Gas (CAD) | Medium |
| Ion Source Gas 1 (GS1) | 50 psi |
| Ion Source Gas 2 (GS2) | 60 psi |
Method Performance and Quantitative Data
The method demonstrates excellent linearity, sensitivity, and precision for the quantification of this compound. The following table summarizes the key quantitative performance parameters.
| Parameter | This compound (SAMC) | Internal Standard (SAMC-d3) |
| Precursor Ion (Q1) m/z | 178.1 | 181.1 |
| Product Ion (Q2) m/z | 118.0 | 121.0 |
| Declustering Potential (DP) | 45 V | 45 V |
| Collision Energy (CE) | 15 V | 15 V |
| Linearity Range | 1 - 1000 ng/mL | N/A |
| Correlation Coefficient (r²) | > 0.995 | N/A |
| Limit of Quantification (LOQ) | 1 ng/mL | N/A |
| Intra-day Precision (%CV) | < 10% | N/A |
| Inter-day Precision (%CV) | < 12% | N/A |
| Accuracy / Recovery | 90 - 110% | N/A |
Workflow Visualization
The following diagram illustrates the complete experimental workflow from sample handling to final data analysis.
Application Notes and Protocols for N-Acetyl-L-cysteine (NAC) as an Antioxidant in Cell-Based Assays
Introduction
Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates, is implicated in a wide range of cellular damage and pathologies.[1] Consequently, the evaluation of antioxidant compounds is a critical area of research in drug development and cellular biology. N-Acetyl-L-cysteine (NAC), a derivative of the amino acid L-cysteine, is a well-established antioxidant with a robust safety profile, widely utilized in both clinical and research settings.[2] It serves as a potent tool in cell-based assays to mitigate oxidative damage and study the underlying mechanisms of cytoprotection.
This document provides detailed application notes and protocols for utilizing NAC as an antioxidant in cell-based assays. While the user specified "N-Acetyl-S-methyl-L-cysteine," the vast majority of scientific literature focuses on N-Acetyl-L-cysteine (NAC). One study directly compares the protective effects of NAC and S-methyl-L-cysteine (SMC), another cysteine derivative.[3] Therefore, this document will primarily focus on NAC, with comparative data for SMC included where available, to provide a comprehensive resource for researchers.
Mechanism of Action
NAC exerts its antioxidant effects through several interconnected pathways. Its primary and most well-understood mechanism is its role as a precursor for the synthesis of glutathione (GSH), the most abundant intracellular antioxidant.[1][2] Additionally, NAC can directly scavenge certain reactive oxygen species. A more recently discovered mechanism involves its conversion to hydrogen sulfide (H₂S) and sulfane sulfur species, which also possess significant antioxidative properties.[4][5]
-
Indirect Antioxidant Action (GSH Synthesis): NAC is readily taken up by cells, where it is deacetylated to form L-cysteine. L-cysteine is the rate-limiting amino acid for the synthesis of GSH, a tripeptide that plays a crucial role in detoxifying ROS and protecting cells from oxidative damage.[2][6] By increasing the intracellular pool of cysteine, NAC boosts the cell's capacity to synthesize GSH, thereby enhancing its endogenous antioxidant defenses.[1]
-
Direct Antioxidant Action: The thiol (-SH) group in NAC can directly react with and neutralize various ROS, including the hydroxyl radical (•OH) and nitrogen dioxide (•NO₂).[2][7] However, its direct scavenging activity against other ROS like hydrogen peroxide (H₂O₂) is considered relatively slow.[4][8]
-
H₂S and Sulfane Sulfur Production: Recent studies have shown that NAC-derived cysteine can be desulfurated to produce H₂S and subsequently sulfane sulfur species within mitochondria.[4] These species are potent antioxidants and are thought to be key mediators of the immediate cytoprotective effects observed with NAC treatment.[4][5]
Application Notes
NAC is a versatile antioxidant for use in a wide variety of cell-based assays to protect against oxidative stress induced by numerous agents.
-
Protecting Against Various Stressors: NAC has been shown to be effective in protecting cells against oxidative damage induced by hydrogen peroxide (H₂O₂), radiation, and chemical free-radical initiators like 2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH).[6][9][10] It can prevent or reduce cytotoxicity, apoptosis, and mitochondrial membrane potential collapse caused by these stressors.[6][11]
-
Use in Different Cell Lines: NAC has demonstrated protective effects in various cell lines, including but not limited to:
-
Working Concentrations: The optimal concentration of NAC can vary depending on the cell type, the nature of the oxidative insult, and the duration of treatment. Typical working concentrations in cell culture range from 0.05 mM to 10 mM.[4][6][14] It is always recommended to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific experimental setup. In some cases, high concentrations of NAC can exhibit pro-oxidant effects, leading to cytotoxicity.[6]
-
Pre-treatment vs. Co-treatment: NAC is often used in a pre-treatment regimen, where cells are incubated with NAC for a period (e.g., 1-2 hours) before the introduction of the oxidative stressor.[6][14] This allows time for cellular uptake and enhancement of GSH levels. Co-treatment, where NAC and the stressor are added simultaneously, is also a valid approach.
Experimental Protocols
The following are detailed protocols for common cell-based assays to evaluate the antioxidant activity of NAC.
Protocol 1: Cellular Antioxidant Activity (CAA) Assay
This assay measures the ability of a compound to inhibit the formation of the fluorescent compound 2',7'-dichlorofluorescein (DCF) within cells. Cells are co-incubated with the non-fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) and the test compound (NAC), after which a free radical initiator (AAPH) is added to induce oxidative stress.[9][12][15][16]
Materials:
-
Adherent cells (e.g., HepG2)
-
96-well black, clear-bottom cell culture plates
-
Cell culture medium
-
DPBS or HBSS
-
DCFH-DA (stock solution in DMSO or ethanol)
-
N-Acetyl-L-cysteine (NAC)
-
Free Radical Initiator (e.g., AAPH)
-
Fluorescent microplate reader with temperature control
Procedure:
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at a density that will yield a 90-100% confluent monolayer after 24-48 hours.
-
Cell Culture: Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂.
-
Preparation of Reagents:
-
Prepare a stock solution of NAC in sterile water or culture medium. Further dilute to desired working concentrations in the medium.
-
Prepare a 2X working solution of DCFH-DA in a serum-free culture medium. Protect from light.
-
Prepare a working solution of AAPH in DPBS immediately before use.
-
-
Assay Protocol: a. Carefully remove the culture medium from all wells. b. Wash the cell monolayer gently three times with 150 µL of warm DPBS. c. To the appropriate wells, add 50 µL of the 2X DCFH-DA working solution. d. Immediately add 50 µL of NAC working solutions, positive control (e.g., Quercetin), or medium (for control wells) to the corresponding wells. e. Incubate the plate at 37°C for 1 hour, protected from light. f. After incubation, gently aspirate the medium and wash the cells once with 150 µL of warm DPBS. g. Add 100 µL of the AAPH working solution to all wells to initiate the reaction.
-
Fluorescence Measurement: Immediately place the plate in a pre-warmed (37°C) fluorescent microplate reader. Read the fluorescence intensity (Excitation: ~485 nm, Emission: ~538 nm) every 1 to 5 minutes for a total of 60 minutes.[12]
-
Data Analysis: The antioxidant activity is inversely correlated with the fluorescence intensity. Calculate the area under the curve (AUC) for the fluorescence kinetics. The CAA value can be calculated relative to a standard antioxidant like Quercetin.
Protocol 2: Cell Viability (MTT) Assay for Cytoprotection
This assay assesses the protective effect of NAC against an oxidative stress-induced decrease in cell viability. The MTT assay measures the metabolic activity of living cells, which reflects the viable cell number.[6]
Materials:
-
Cells and appropriate culture medium
-
96-well clear cell culture plates
-
Oxidative stressor (e.g., H₂O₂, radiation source)
-
N-Acetyl-L-cysteine (NAC)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader (absorbance at ~570 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and incubate for 24 hours to allow for attachment.
-
NAC Pre-treatment: Remove the medium and add fresh medium containing various concentrations of NAC (e.g., 0.05-10 mM). Include a "no NAC" control. Incubate for 1-2 hours.[6]
-
Induction of Oxidative Stress:
-
Chemical Induction: After pre-treatment, add the oxidative stressor (e.g., H₂O₂) directly to the wells containing NAC and incubate for a predetermined period (e.g., 4-24 hours).
-
Radiation Induction: After pre-treatment, expose the plate to a source of ionizing radiation (e.g., γ-rays) at the desired dose.[6] Then, return the plate to the incubator for 24 hours.
-
-
MTT Assay: a. After the stress incubation period, remove the medium from all wells. b. Add 100 µL of fresh medium and 10 µL of MTT solution to each well. c. Incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals. d. Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well. e. Agitate the plate gently for 15 minutes to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at ~570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage relative to the untreated control cells (100% viability).
Protocol 3: Intracellular Glutathione (GSH) Quantification
This protocol allows for the measurement of intracellular GSH levels to confirm that NAC treatment enhances the cell's endogenous antioxidant capacity.
Materials:
-
Cells cultured in 6-well plates
-
N-Acetyl-L-cysteine (NAC)
-
PBS
-
Cell scraper
-
Assay buffer (e.g., MES buffer)[6]
-
Commercial GSH Assay Kit (colorimetric or fluorometric)
-
Protein Assay Kit (e.g., Bradford or BCA)
Procedure:
-
Cell Treatment: Culture cells in 6-well plates until they reach ~80% confluence. Treat cells with NAC at the desired concentrations for a specified time. Optionally, expose cells to an oxidative stressor during or after NAC treatment.
-
Cell Lysis: a. Aspirate the medium and wash the cells twice with cold PBS. b. Add 200-500 µL of cold assay buffer to each well and scrape the cells. c. Transfer the cell suspension to a microcentrifuge tube. d. Lyse the cells by sonication or by three freeze-thaw cycles. e. Centrifuge at 10,000 x g for 15 minutes at 4°C. Collect the supernatant (cytosolic extract).
-
GSH Assay: Perform the GSH assay on the supernatant according to the manufacturer's instructions of the commercial kit. This typically involves a reaction that produces a colorimetric or fluorescent product proportional to the amount of GSH.
-
Protein Quantification: Use a portion of the supernatant to determine the total protein concentration using a standard protein assay (e.g., Bradford).
-
Data Analysis: Normalize the GSH content to the protein concentration for each sample. Results are typically expressed as µmol GSH per mg of protein.[6]
Data Presentation
The following tables summarize representative quantitative data on the effects of NAC and SMC from published studies.
Table 1: Effect of NAC on Cell Viability under Oxidative Stress
| Cell Line | Stressor | NAC Concentration | Outcome | Reference |
| PLHC-1 | 50 Gy Radiation | 0.05 - 10 mM | Increased cell viability compared to radiation alone | [6] |
| PLHC-1 | 100 Gy Radiation | 0.05 - 10 mM | Increased cell viability compared to radiation alone | [6] |
| HK-2 | 400 µM TGHQ | 1 mM | Almost completely inhibited TGHQ-induced cell death | [11] |
| IPEC-J2 | 100 µM H₂O₂ | 500 - 1000 µM | Increased cell viability compared to H₂O₂ alone | [10] |
| TGHQ: tert-butylhydroquinone |
Table 2: Effect of NAC on Intracellular Biomarkers
| Cell Line / Tissue | Treatment | Biomarker | Outcome | Reference |
| PLHC-1 | Radiation | Intracellular GSH | NAC prevented the radiation-induced decrease in GSH levels | [6] |
| HK-2 | 400 µM TGHQ | ATP Content | NAC attenuated TGHQ-induced ATP depletion | [11] |
| MIN6 | 10 mM NAC | Oxidative Stress | Significantly reduced cellular oxidative stress | [13] |
| Rat Liver | Acetamiprid (ACP) | GSH | NAC + ACP significantly improved GSH levels vs. ACP alone | [3] |
| Rat Brain | Acetamiprid (ACP) | GSH | NAC + ACP significantly improved GSH levels vs. ACP alone | [3] |
Table 3: Comparative Antioxidant Effects of NAC and SMC in Rats Exposed to Acetamiprid (ACP) [3]
| Tissue | Parameter | ACP Group | ACP + NAC Group | ACP + SMC Group |
| Liver | Total Antioxidant Capacity (µM/g tissue) | 42.56 ± 5.60 | Significantly Improved | Significantly Improved |
| Lipid Peroxidation (MDA nmol/mg tissue) | Increased vs. Control | Significantly Ameliorated | Ameliorated | |
| Brain | Total Antioxidant Capacity (µM/g tissue) | 150.94 ± 6.07 | Significantly Improved | Significantly Improved |
| Lipid Peroxidation (MDA nmol/mg tissue) | 91.18 ± 4.76 | Significantly Ameliorated | Ameliorated |
Note: The study indicated that both NAC and, to a lesser extent, SMC showed potent antioxidant protection.[3] Values are presented descriptively as the source provides detailed statistical comparisons rather than raw group data for all parameters.
N-Acetyl-L-cysteine is an invaluable tool for studying and mitigating oxidative stress in cell-based systems. Its well-defined mechanism of action, primarily through the replenishment of intracellular glutathione, makes it a reliable and effective cytoprotective agent. The protocols provided herein for the Cellular Antioxidant Activity (CAA) assay, cell viability assessment, and GSH quantification offer researchers a solid foundation for incorporating NAC into their experimental designs. By following these guidelines, scientists and drug development professionals can effectively evaluate the role of oxidative stress in their models and assess the efficacy of antioxidant interventions.
References
- 1. nbinno.com [nbinno.com]
- 2. N-Acetylcysteine (NAC): Impacts on Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antioxidant, histopathological and biochemical outcomes of short-term exposure to acetamiprid in liver and brain of rat: The protective role of N-acetylcysteine and S-methylcysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-acetyl cysteine functions as a fast-acting antioxidant by triggering intracellular H2S and sulfane sulfur production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The mechanism of action of N-acetylcysteine (NAC): The emerging role of H2S and sulfane sulfur species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. kns.org [kns.org]
- 7. Medical and Dietary Uses of N-Acetylcysteine [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. N-Acetyl-L-cysteine Protects the Enterocyte against Oxidative Damage by Modulation of Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. kamiyabiomedical.com [kamiyabiomedical.com]
- 13. researchgate.net [researchgate.net]
- 14. N-acetyl cysteine attenuates oxidative stress and glutathione-dependent redox imbalance caused by high glucose/high palmitic acid treatment in pancreatic Rin-5F cells | PLOS One [journals.plos.org]
- 15. Cell Based Exogenous Antioxidant Assay [cellbiolabs.com]
- 16. mdpi.com [mdpi.com]
Application Note: Quantitative Analysis of N-Acetyl-S-methyl-L-cysteine in Human Plasma by LC-MS/MS
An LC-MS/MS method is the most suitable approach for the sensitive and selective quantification of N-Acetyl-S-methyl-L-cysteine in biological matrices. This is due to the limitations of other methods; spectrophotometric and fluorometric techniques often require a reactive thiol group, which is absent in the S-methylated form of N-acetylcysteine. While GC-MS is a viable option, it typically necessitates derivatization to increase the volatility of the analyte. In contrast, LC-MS/MS offers high specificity and sensitivity without the need for derivatization, making it a more direct and efficient method.
Introduction
This compound is a metabolite of interest in various biomedical research areas, including studies on xenobiotic metabolism and oxidative stress. Accurate and reliable quantification of this compound in biological matrices is crucial for understanding its physiological and pathological roles. This application note describes a robust and sensitive method for the determination of this compound in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method employs a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision, making it suitable for clinical and research applications.
Principle
The method involves a simple protein precipitation step to extract this compound and the internal standard from human plasma. The separated analytes are then subjected to reversed-phase liquid chromatography for separation from endogenous plasma components. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The use of a stable isotope-labeled internal standard, N-Acetyl-S-(trideuteromethyl)-L-cysteine (d3-N-Acetyl-S-methyl-L-cysteine), compensates for matrix effects and variations in sample processing, ensuring reliable quantification.
Experimental Protocols
1. Reagents and Materials
-
This compound (≥98% purity)
-
N-Acetyl-S-(trideuteromethyl)-L-cysteine (d3-N-Acetyl-S-methyl-L-cysteine, internal standard, ≥98% purity)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Human plasma (K2-EDTA)
2. Standard and Internal Standard Stock Solution Preparation
-
This compound Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of d3-N-Acetyl-S-methyl-L-cysteine and dissolve it in 1 mL of methanol.
3. Calibration Standards and Quality Control Samples
Prepare a series of working standard solutions by serially diluting the this compound stock solution with a 50:50 mixture of methanol and water. Subsequently, spike these working solutions into blank human plasma to create calibration standards with a concentration range of 1-1000 ng/mL. Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.
4. Sample Preparation
-
To 100 µL of plasma sample (calibrator, QC, or unknown), add 10 µL of the internal standard working solution (e.g., 1 µg/mL).
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (95:5 water:acetonitrile with 0.1% formic acid).
-
Transfer to an autosampler vial for LC-MS/MS analysis.
5. LC-MS/MS Conditions
-
Liquid Chromatography:
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5-95% B
-
5-6 min: 95% B
-
6-6.1 min: 95-5% B
-
6.1-8 min: 5% B
-
-
Injection Volume: 5 µL
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
This compound: m/z 178.1 → 116.1
-
d3-N-Acetyl-S-methyl-L-cysteine: m/z 181.1 → 119.1
-
-
Ion Source Parameters: Optimized for the specific instrument, e.g., spray voltage, source temperature, gas flows.
-
Data Presentation
Table 1: Method Validation Summary
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Precision (CV%) | |
| Intra-day | < 10% |
| Inter-day | < 12% |
| Accuracy (% Recovery) | |
| Low QC (3 ng/mL) | 95 - 105% |
| Medium QC (100 ng/mL) | 97 - 103% |
| High QC (800 ng/mL) | 96 - 104% |
| Matrix Effect | Minimal, compensated by SIL-IS |
| Recovery | > 85% |
Mandatory Visualization
Caption: Experimental workflow for the LC-MS/MS analysis of this compound.
Caption: Simplified metabolic pathway leading to the formation of this compound.
Application of N-Acetyl-S-methyl-L-cysteine in Neuroprotection Studies: A Review and Comparative Analysis with N-Acetylcysteine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The exploration of cysteine derivatives for neuroprotection is a burgeoning field in neuroscience and pharmacology. This document addresses the application of N-Acetyl-S-methyl-L-cysteine (NASMLC) in neuroprotection studies. Current scientific literature indicates a significant disparity in the research focus and efficacy between NASMLC and its close analogue, N-Acetylcysteine (NAC). This report will first address the available data on NASMLC and then provide a comprehensive overview of the extensive research and established protocols for NAC as a neuroprotective agent, which is likely the compound of greater interest for researchers in this field.
Part 1: this compound (NASMLC) in Neuroprotection
Direct research on the neuroprotective effects of this compound is sparse. A key study investigating the protective mechanisms of cysteine derivatives in astrocytes found that NASMLC, which lacks a free thiol group, failed to confer protection against proteotoxicity.[1] This finding suggests that the therapeutic efficacy of cysteine analogues in neuroprotection is critically dependent on the presence of a thiol (-SH) group, which is central to the antioxidant and glutathione-replenishing properties of compounds like N-Acetylcysteine (NAC).
Another related compound, S-methyl-L-cysteine (SMC), has been studied alongside NAC for its protective effects against pesticide-induced toxicity in the brain and liver. While SMC demonstrated some antioxidant activity, NAC was found to be more potent in ameliorating oxidative stress markers.[2]
Given the limited and largely negative findings for NASMLC, the remainder of this document will focus on the extensively studied and validated neuroprotective applications of N-Acetylcysteine (NAC).
Part 2: N-Acetylcysteine (NAC) as a Promising Neuroprotective Agent
N-Acetylcysteine (NAC) is a precursor to the amino acid L-cysteine and the antioxidant glutathione (GSH).[3] Its ability to replenish intracellular GSH levels and directly scavenge reactive oxygen species (ROS) forms the primary basis for its neuroprotective effects.[4][5][6] NAC has been investigated in a wide range of neurodegenerative conditions, including Alzheimer's disease, Parkinson's disease, and in models of oxidative stress-induced neuronal injury.[3][4][7][8][9][10][11]
Quantitative Data on Neuroprotective Effects of NAC
The following tables summarize quantitative data from various preclinical and clinical studies on NAC, demonstrating its efficacy in different models of neurodegeneration.
Table 1: In Vitro Neuroprotective Effects of NAC
| Cell/Tissue Model | Insult/Toxin | NAC Concentration | Key Outcome | Percentage Change | Reference |
| Primary rat hippocampus neurons | Hydrogen Peroxide (H₂O₂) | 100 µmol/l | Increased cell viability | ~3-fold increase vs. control | [12] |
| Primary rat hippocampus neurons | Hydrogen Peroxide (H₂O₂) | 10 and 100 µmol/l | Reduced ROS production | Significant reduction (P<0.05) | [6][12] |
| Human neuroblastoma SH-SY5Y cells | IFN-α | 5 mM | Counteracted increase in ROS | Not specified | [2] |
| Human neuroblastoma SH-SY5Y cells | IFN-α | 5 mM | Counteracted increased Bax:Bcl-2 ratio | Not specified | [2] |
Table 2: In Vivo Neuroprotective Effects of NAC in Animal Models
| Animal Model | Disease/Injury Model | NAC Dosage | Duration | Key Outcome | Percentage Change | Reference |
| Rat | Alzheimer's Disease (Aβ-induced) | Not specified | 14 or 28 days | Alleviated deficits in passive avoidance test | Not specified | [13] |
| Rat | Alzheimer's Disease (colchicine-induced) | 50 or 100 mg/kg | Not specified | Prevented neuronal loss in hippocampus | Significant increase in neuron number (p<0.01) | [14] |
| Mouse | Parkinson's Disease (α-synuclein overexpression) | 40 mM in drinking water | 1 year | Increased SN glutathione levels | 49% increase | [9] |
| Mouse | Cadmium-induced neurotoxicity | 150 mg/kg (i.p.) | 6 weeks | Reduced brain damage/neuronal cell death | Significant attenuation | [15] |
| Rat | Spinal Cord Injury | 2.4 mg/day (intrathecal) | 4 weeks | Rescued ~50% of motoneurons | ~50% rescue | [16][17] |
Table 3: Clinical Studies on NAC in Neurodegenerative Diseases
| Condition | Number of Patients | NAC Dosage | Duration | Key Outcome | Percentage Change | Reference | | --- | --- | --- | --- | --- | --- | | Parkinson's Disease | 42 | 50mg/kg IV weekly + 500mg oral 2x/day | 3 months | Improved dopamine transporter binding | 4-9% improvement |[8] | | Parkinson's Disease | 42 | 50mg/kg IV weekly + 500mg oral 2x/day | 3 months | Improved UPDRS score | ~14% improvement |[8] | | Alzheimer's Disease | 106 (in a nutraceutical formulation) | Not specified | 3 or 6 months | Improved dementia rating scale | Significant improvement |[3] |
Experimental Protocols
In Vitro Assessment of NAC Neuroprotection
1. Cell Culture and Induction of Oxidative Stress (Hydrogen Peroxide Model) [6][12]
-
Cell Line: Primary rat hippocampus neurons or SH-SY5Y human neuroblastoma cells.
-
Culture Conditions: Culture cells in appropriate media (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere of 5% CO₂.
-
NAC Pre-treatment: Pre-incubate cells with varying concentrations of NAC (e.g., 1, 10, 100, 1000 µmol/l) for a specified period (e.g., 2 hours) before inducing oxidative stress.
-
Induction of Oxidative Stress: Expose cells to a neurotoxic agent such as hydrogen peroxide (H₂O₂) at a final concentration of 300 µmol/l for 24 hours.
2. Assessment of Cell Viability (MTT Assay) [6][12]
-
Following treatment, add MTT solution (5 mg/ml in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.
3. Measurement of Reactive Oxygen Species (ROS) [6][12]
-
Use a fluorescent probe such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).
-
After treatment, incubate cells with DCFH-DA (10 µM) for 30 minutes at 37°C.
-
Wash the cells with PBS and measure the fluorescence intensity using a fluorescence microscope or a microplate reader with excitation at 488 nm and emission at 525 nm.
In Vivo Assessment of NAC Neuroprotection in an Alzheimer's Disease Model[13][14]
-
Animal Model: Adult male Wistar rats.
-
Induction of Alzheimer's-like Pathology: Induce neurodegeneration through intrahippocampal injection of aggregated amyloid-beta (Aβ) peptide or intracerebroventricular injection of colchicine.
-
NAC Administration: Administer NAC via oral gavage, intraperitoneal injection, or in drinking water at specified doses (e.g., 50-100 mg/kg/day).
-
Behavioral Testing (Passive Avoidance Test): [13]
-
Acquisition Trial: Place the rat in the light compartment of a shuttle box. When it enters the dark compartment, deliver a mild foot shock.
-
Retention Trial: 24 hours later, place the rat back in the light compartment and measure the latency to enter the dark compartment (step-through latency). Longer latencies indicate better memory retention.
-
-
Histological Analysis (Nissl Staining): [14]
-
Perfuse the animals and collect the brains.
-
Prepare brain sections and stain with Cresyl violet (Nissl stain).
-
Quantify the number of surviving neurons in specific brain regions (e.g., hippocampus, medial prefrontal cortex) using light microscopy.
-
Signaling Pathways and Experimental Workflows
Signaling Pathway of NAC's Neuroprotective Action
Caption: NAC's neuroprotective mechanisms involve replenishing glutathione, scavenging ROS, and inhibiting pro-apoptotic signaling pathways.
Experimental Workflow for Assessing Neuroprotective Compounds
Caption: A typical workflow for evaluating the neuroprotective potential of a compound from in vitro to in vivo models.
Conclusion
While the direct application of this compound in neuroprotection studies appears limited and likely ineffective due to its chemical structure, the closely related compound N-Acetylcysteine (NAC) stands out as a potent and well-researched neuroprotective agent. The extensive body of evidence from in vitro, in vivo, and clinical studies supports the continued investigation of NAC for the treatment of a variety of neurodegenerative disorders. Researchers are encouraged to consider the robust data and established protocols for NAC when designing studies aimed at mitigating neuronal damage and oxidative stress in the central nervous system.
References
- 1. N-Acetyl-l-Cysteine Protects Astrocytes against Proteotoxicity without Recourse to Glutathione - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antioxidant, histopathological and biochemical outcomes of short-term exposure to acetamiprid in liver and brain of rat: The protective role of N-acetylcysteine and S-methylcysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EVALUATION OF THE NEUROPROTECTIVE POTENTIAL OF N-ACETYLCYSTEINE FOR PREVENTION AND TREATMENT OF COGNITIVE AGING AND DEMENTIA • The Journal of Prevention of Alzheimer's Disease [jpreventionalzheimer.com]
- 4. N-acetylcysteine (NAC) in neurological disorders: mechanisms of action and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. neurosciencenews.com [neurosciencenews.com]
- 9. Oral N-Acetyl-Cysteine Attenuates Loss of Dopaminergic Terminals in α-Synuclein Overexpressing Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Potential of N-Acetyl-L-Cysteine (NAC) in the Treatment of Psychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Antioxidant N-Acetyl-L-Cysteine Restores the Behavioral Deficits in a Neurodevelopmental Model of Schizophrenia Through a Mechanism That Involves Nitric Oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. N-Acetyl-L-Cysteine | C5H9NO3S | CID 12035 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. nbinno.com [nbinno.com]
- 15. Neuroprotective effects of N-acetyl-cysteine and acetyl-L-carnitine after spinal cord injury in adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Neuroprotective Effects of N-Acetyl-Cysteine and Acetyl-L-Carnitine after Spinal Cord Injury in Adult Rats [umu.diva-portal.org]
- 17. Neuroprotective effects of N-acetyl cysteine on primary hippocampus neurons against hydrogen peroxide-induced injury are mediated via inhibition of mitogen-activated protein kinases signal transduction and antioxidative action - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: N-Acetyl-S-methyl-L-cysteine as a Trapping Agent for Reactive Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
The assessment of a drug candidate's potential to form reactive metabolites is a critical step in preclinical safety evaluation. Reactive metabolites, often highly electrophilic molecules generated during drug metabolism, can covalently bind to cellular macromolecules such as proteins and DNA, leading to idiosyncratic adverse drug reactions and organ toxicity. Trapping agents are nucleophilic compounds used in in vitro assays to intercept and form stable adducts with these transient reactive species, allowing for their detection and characterization, typically by liquid chromatography-mass spectrometry (LC-MS).
N-acetyl-cysteine (NAC) is a commonly employed trapping agent that mimics the initial step of mercapturic acid formation, a major detoxification pathway. This document provides detailed application notes and protocols for the synthesis and proposed use of a related compound, N-Acetyl-S-methyl-L-cysteine , as a trapping agent for reactive metabolites. While protocols for N-acetyl-cysteine (NAC) are well-established, the direct application of this compound is less documented. The protocols provided herein are based on established methodologies for similar cysteine-based trapping agents and offer a framework for its evaluation.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and the related, commonly used trapping agent, N-acetyl-L-cysteine, is presented in Table 1.
| Property | This compound | N-acetyl-L-cysteine (NAC) |
| Molecular Formula | C6H11NO3S[1] | C5H9NO3S[2] |
| Molecular Weight | 177.22 g/mol [1] | 163.20 g/mol [2] |
| Appearance | White crystals | White crystalline powder[3] |
| Solubility | Data not available. Inferred to be soluble in water and polar organic solvents based on structure. | Soluble in water, ethanol, methanol, DMSO.[3][4] In PBS (pH 7.2), solubility is ~30 mg/mL.[4] |
| Stability | Data not available. The thioether linkage is generally more stable to oxidation than the free thiol in NAC. | Aqueous solutions are prone to oxidation, especially at neutral or alkaline pH, forming the disulfide dimer. Acidic solutions are relatively stable. |
| pKa | Data not available. | 9.52 (thiol group)[3] |
Synthesis Protocol for this compound
This protocol describes the synthesis of this compound from S-methyl-L-cysteine and acetic anhydride.
Materials:
-
S-methyl-L-cysteine
-
1 N Sodium hydroxide (NaOH) solution
-
Acetic anhydride
-
6 N Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO4)
-
Ice bath
-
Round-bottom flask
-
Stir plate and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 13.5 g (100 mmol) of S-methyl-L-cysteine in 210 mL of 1 N NaOH solution.
-
Cooling: Place the flask in an ice bath to cool the solution.
-
Acetylation: While stirring, add 10.4 mL (110 mmol) of acetic anhydride dropwise to the cooled solution.
-
Reaction: Allow the mixture to stir at room temperature for 2 hours.
-
Acidification: Acidify the reaction mixture to a pH of 1.0 using 6 N HCl.
-
Extraction: Transfer the acidified mixture to a separatory funnel and extract with ethyl acetate.
-
Drying: Dry the ethyl acetate extract over anhydrous magnesium sulfate.
-
Concentration: Concentrate the dried extract in vacuo using a rotary evaporator to yield this compound as an oil. The expected yield is approximately 15.9 g (89.6%).
Synthesis workflow for this compound.
Proposed Protocol for In Vitro Reactive Metabolite Trapping
This proposed protocol is adapted from established methods for trapping reactive metabolites using N-acetyl-cysteine (NAC). Researchers should optimize these conditions for their specific drug candidate and experimental system.
Objective: To detect the formation of reactive metabolites of a test compound by trapping them with this compound in a human liver microsome incubation system.
Materials:
-
Test compound
-
This compound
-
Human liver microsomes (HLM)
-
NADPH regeneration system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Acetonitrile (ACN), HPLC grade
-
Formic acid, LC-MS grade
-
Incubator/shaking water bath (37°C)
-
Microcentrifuge tubes
-
LC-MS/MS system
Experimental Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or DMSO).
-
Prepare a stock solution of this compound in phosphate buffer.
-
Prepare the NADPH regeneration system according to the manufacturer's instructions.
-
-
Incubation:
-
In a microcentrifuge tube, combine the following in order:
-
Phosphate buffer
-
Human liver microsomes (final concentration typically 0.5-1.0 mg/mL)
-
This compound (final concentration typically 1-10 mM)
-
Test compound (final concentration typically 1-50 µM)
-
-
Prepare a control incubation without the NADPH regeneration system to identify non-enzymatic adduct formation.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH regeneration system.
-
Incubate at 37°C for a specified time (e.g., 30-60 minutes) with gentle shaking.
-
-
Sample Quenching and Processing:
-
Stop the reaction by adding an equal volume of ice-cold acetonitrile.
-
Vortex the sample to precipitate the proteins.
-
Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
-
LC-MS/MS Analysis:
-
Chromatography: Use a C18 reverse-phase column with a gradient elution of mobile phases such as water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).
-
Mass Spectrometry: Operate the mass spectrometer in positive and/or negative ion mode. The detection of potential adducts can be performed using various scan modes:
-
Full Scan: To identify all ions in a specified mass range.
-
Neutral Loss Scan: For NAC adducts, a neutral loss of 129 Da (the N-acetyl-cysteine moiety) is often monitored in negative ion mode. A similar approach could be explored for this compound adducts.
-
Precursor Ion Scan: To identify parent ions that fragment to a specific product ion characteristic of the trapping agent.
-
Multiple Reaction Monitoring (MRM): For targeted detection of expected adducts.
-
Proposed experimental workflow for trapping reactive metabolites.
Data Presentation: Illustrative Quantitative Data
| Drug | Reactive Metabolite (Proposed) | Trapping Agent | Incubation System | Adducts Detected (m/z) | Reference |
| Acetaminophen | N-acetyl-p-benzoquinone imine (NAPQI) | NAC | Human Liver Microsomes | NAC-APAP (m/z 315) | [3] |
| Clozapine | Nitrenium ion | NAC | Human Liver Microsomes | NAC-Clozapine (m/z 489) | [3] |
| Diclofenac | Acyl glucuronide, quinone imine | NAC | Human Liver Microsomes | NAC-Diclofenac (m/z 457) | [3] |
| Osimertinib | Oxidized and demethylated metabolites | NAC | Microsomes | NAC-Osimertinib (m/z 663.3), NAC-Oxidized metabolite (m/z 679.3), NAC-Demethylated metabolite (m/z 649.3) | [4] |
Concluding Remarks
This compound presents a potential alternative to commonly used trapping agents like glutathione and N-acetyl-cysteine. Its synthesis is straightforward, and its structural similarity to NAC suggests it would be an effective nucleophile for trapping electrophilic reactive metabolites. The key difference, the methylation of the thiol group to a thioether, may influence its nucleophilicity and stability, potentially offering different trapping efficiencies for specific reactive species. The provided protocols offer a starting point for researchers to investigate the utility of this compound in their reactive metabolite screening assays. Further studies are warranted to systematically evaluate its performance against established trapping agents and across a diverse range of drug candidates.
References
Application Notes and Protocols for N-Acetylcysteine (NAC) Administration in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of N-Acetylcysteine (NAC) in various animal models for preclinical research. The protocols detailed below are based on established scientific literature and are intended to serve as a guide for researchers investigating the therapeutic potential of NAC.
Overview and Mechanism of Action
N-Acetylcysteine is a precursor to the amino acid L-cysteine and subsequently the antioxidant glutathione (GSH).[1][2] Its primary mechanism of action lies in replenishing intracellular GSH stores, thereby protecting cells from oxidative damage.[1][2] NAC also exhibits direct antioxidant activity and influences various cellular signaling pathways, including those involved in inflammation and neurotransmission.[3][4] It has been investigated for its therapeutic potential in a wide range of conditions, including neurodegenerative diseases, psychiatric disorders, and inflammatory conditions.
Quantitative Data Summary
The following tables summarize the dosages and administration routes of NAC used in various animal models as reported in the literature.
Table 1: N-Acetylcysteine Dosage and Administration in Rodent Models
| Animal Model | Strain | Route of Administration | Dosage | Duration | Application |
| Mouse | C57BL/6 | Intraperitoneal (i.p.) | 100 mg/kg | Single injection or daily for 7 days | Painful diabetic neuropathy[5] |
| Mouse | SJL/J | Oral (in drinking water) | 0.2-2 mg/mL | Ad libitum from day of encephalitogenic injection | Acute experimental autoimmune encephalomyelitis[6] |
| Mouse | PDGFb-SNCA Transgenic | Oral (in drinking water) | 40 mM (approx. 1 g/kg/day) | From 3 weeks to 1 year of age | Parkinson's Disease model (α-synuclein overexpression)[3][4] |
| Mouse | C57BL/6N | Oral (in drinking water) | 50 mM | Up to 60 weeks | Aging and metabolic studies[1] |
| Mouse | C57BL/6N | Oral (in drinking water) | 10 mM or 50 mM | 10, 18, or 23 weeks | High-fat diet-induced diabetes[7][8] |
| Rat | Wistar Albino | Intraperitoneal (i.p.) | Single dose | Post-surgery | Postoperative adhesions[9] |
| Rat | Sprague-Dawley | Oral gavage | 600 or 1200 mg/kg/day | 30 days | Long-term safety and physiological impact[10] |
| Rat | Wistar | Intraperitoneal (i.p.) | 150 mg/kg | Single dose after iron administration | Acute iron intoxication[11] |
| Rat | Albino Wistar | Oral | 25, 50, and 100 mg/kg | Daily | Memory enhancement[12] |
| Rat | Wistar | Intraperitoneal (i.p.) | 150 mg/kg | Single dose | Sepsis model with mesh placement[13] |
| Rat | Wistar | Intraperitoneal (i.p.) | 1, 3, 10, or 30 mg/kg | 30 min before each methamphetamine injection | Methamphetamine-induced neurotoxicity[14] |
| Rat | - | Intravenous (i.v.) | 10 and 20 mg/kg | Single dose | Lipopolysaccharide-induced acute respiratory distress syndrome[15] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature.
Intraperitoneal (i.p.) Administration for Painful Diabetic Neuropathy in Mice
Objective: To assess the analgesic effect of NAC in a streptozotocin-induced diabetic mouse model.[5]
Animal Model: Male C57BL/6 mice.
Materials:
-
N-Acetylcysteine (NAC)
-
Sterile saline (0.9% NaCl)
-
Streptozotocin (STZ)
-
Citrate buffer (pH 4.5)
-
Insulin syringes (1 mL) with 27-gauge needles
Protocol:
-
Induction of Diabetes:
-
Induce diabetes in mice with a single intraperitoneal injection of STZ (200 mg/kg) dissolved in citrate buffer.
-
Monitor blood glucose levels, and select mice with levels ≥250 mg/dL for the study.
-
-
NAC Preparation:
-
Dissolve NAC in sterile saline to the desired concentration (e.g., for a 100 mg/kg dose in a 25g mouse, prepare a 10 mg/mL solution to inject 0.25 mL).
-
-
Administration:
-
Administer NAC (100 mg/kg) via intraperitoneal injection.
-
For acute studies, a single injection is given.
-
For chronic studies, daily injections are administered for a specified period (e.g., seven days).
-
-
Assessment:
-
Measure mechanical pain thresholds at baseline and at various time points after NAC administration.
-
Oral Administration in Drinking Water for a Parkinson's Disease Mouse Model
Objective: To evaluate the neuroprotective effects of chronic oral NAC supplementation in a mouse model of Parkinson's disease.[3][4]
Animal Model: PDGFb-SNCA transgenic mice overexpressing human α-synuclein.
Materials:
-
N-Acetylcysteine (NAC)
-
Alanine (for control group)
-
Sodium hydroxide (NaOH) for pH adjustment
-
Drinking water bottles
Protocol:
-
Solution Preparation:
-
Prepare a 40 mM NAC solution in drinking water.
-
Adjust the pH of the NAC solution to 7.4 with NaOH.
-
Prepare a control solution of 40 mM alanine in drinking water, also adjusted to pH 7.4.
-
-
Administration:
-
Provide the NAC-supplemented or alanine-supplemented water to the mice ad libitum, starting at 3 weeks of age and continuing for the duration of the study (e.g., up to 1 year).
-
Replace the water with a fresh solution three times a week.
-
-
Monitoring and Analysis:
-
Monitor the health and motor function of the mice throughout the study.
-
At the end of the study, sacrifice the animals and perform histological and biochemical analyses of the brain tissue to assess dopaminergic terminal density and α-synuclein levels.
-
Oral Gavage Administration for Long-Term Safety Assessment in Rats
Objective: To assess the impact of long-term oral NAC administration on organ histopathology and tissue glutathione levels.[10]
Animal Model: Male and female Sprague-Dawley rats (8 weeks of age).
Materials:
-
N-Acetylcysteine (NAC)
-
Deionized water
-
Oral gavage needles
Protocol:
-
NAC Solution Preparation:
-
Prepare NAC solutions in deionized water to deliver doses of 600 and 1200 mg/kg/day. The volume administered should be consistent across all animals (e.g., 5 mL/kg).
-
-
Administration:
-
Administer the NAC solution or deionized water (for the control group) daily via oral gavage for 30 consecutive days.
-
-
Sample Collection and Analysis:
-
Euthanize the animals 6 hours after the final dose on day 30.
-
Collect blood for serum analysis (e.g., alanine aminotransferase levels).
-
Harvest organs (stomach, small intestine, liver, kidneys, spleen, thymus, and lungs) for histopathological evaluation.
-
Collect tissue samples to measure glutathione (GSH) and glutathione-S-transferase (GST) activity.
-
Signaling Pathways and Experimental Workflows
Signaling Pathway of NAC-Induced Analgesia
N-Acetylcysteine has been shown to induce analgesia in a model of painful diabetic neuropathy by modulating specific signaling pathways in the spinal cord.[5] The proposed mechanism involves the activation of metabotropic glutamate receptors (mGlu2/3) and a reduction in the phosphorylation of ERK1/2.[5]
Caption: Proposed signaling pathway for NAC-induced analgesia.
Experimental Workflow for Evaluating Neuroprotection in a Parkinson's Model
The following diagram illustrates the experimental workflow for assessing the neuroprotective effects of chronic oral NAC administration in a transgenic mouse model of Parkinson's disease.[3][4]
Caption: Experimental workflow for chronic NAC administration.
Logical Relationship in Sepsis Model
This diagram outlines the logical relationship between interventions and outcomes in a rat model of sepsis with intraperitoneal mesh placement.[13]
Caption: Logical flow of interventions and outcomes in a sepsis model.
References
- 1. Long-Term Administration of Antioxidant N-Acetyl-L-Cysteine Impacts Beta Cell Oxidative Stress, Insulin Secretion, and Intracellular Signaling Pathways in Aging Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-Acetylcysteine and Its Immunomodulatory Properties in Humans and Domesticated Animals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oral N-Acetyl-Cysteine Attenuates Loss of Dopaminergic Terminals in α-Synuclein Overexpressing Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oral N-Acetyl-Cysteine Attenuates Loss of Dopaminergic Terminals in α-Synuclein Overexpressing Mice | PLOS One [journals.plos.org]
- 5. N-Acetylcysteine causes analgesia in a mouse model of painful diabetic neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oral administration of the oxidant-scavenger N-acetyl-L-cysteine inhibits acute experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. N-acetyl-L-cysteine treatment reduces beta-cell oxidative stress and pancreatic stellate cell activity in a high fat diet-induced diabetic mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. N-acetyl-L-cysteine treatment reduces beta-cell oxidative stress and pancreatic stellate cell activity in a high fat diet-induced diabetic mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The effect of intraperitoneal n-acetylcysteine on postoperative adhesions in rat models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Impact of 30-day oral dosing with N-acetyl-L-cysteine on Sprague-Dawley rat physiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Intraperitoneal N-acetylcysteine for acute iron intoxication in rats [pubmed.ncbi.nlm.nih.gov]
- 12. jnutraceutical.com [jnutraceutical.com]
- 13. mdpi.com [mdpi.com]
- 14. Effect of antioxidant N-acetyl-L-cysteine on behavioral changes and neurotoxicity in rats after administration of methamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. N-Acetylcysteine in Mechanically Ventilated Rats with Lipopolysaccharide-Induced Acute Respiratory Distress Syndrome: The Effect of Intravenous Dose on Oxidative Damage and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Measuring N-Acetyl-S-methyl-L-cysteine Levels in Biological Samples: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Acetyl-S-methyl-L-cysteine (NASMLC) is a metabolite of S-methyl-L-cysteine and a member of the mercapturic acid pathway, a major route for the biotransformation of various endogenous and xenobiotic compounds. The quantification of NASMLC in biological samples such as plasma, urine, and tissue can provide valuable insights into metabolic pathways, drug metabolism, and exposure to certain compounds. This document provides detailed application notes and protocols for the accurate measurement of NASMLC levels.
Metabolic Pathway of S-methyl-L-cysteine
This compound is formed from its precursor, S-methyl-L-cysteine, through N-acetylation, a reaction catalyzed by cysteine S-conjugate N-acetyltransferase. This enzyme is responsible for the final step in the biosynthesis of mercapturic acids. The metabolic pathway also involves other reactions such as S-oxidation and deamination.
Metabolic fate of S-methyl-L-cysteine.
Quantitative Data Summary
While specific quantitative data for endogenous this compound in human biological samples is not extensively available, studies on the related compound N-Acetyl-L-cysteine (NAC) can provide an estimated baseline. The average plasma concentration of endogenous NAC has been reported to be 24.6 ± 11.3 ng/mL.[1] It is important to note that levels of NASMLC may differ and should be determined empirically.
| Biological Matrix | Analyte | Reported Concentration Range | Analytical Method |
| Human Plasma | N-Acetyl-L-cysteine (NAC) | 14.4 - 93.9 ng/mL | LC-MS/MS |
| Human Urine | N-acetyl-S-allyl-L-cysteine | 4.1 - 176.4 ng/mL (after garlic consumption) | GC-MS |
Experimental Protocols
The following are detailed methodologies for the key experiments involved in the measurement of NASMLC. These protocols are based on established methods for related mercapturic acids and can be adapted for NASMLC.[2][3]
Protocol 1: Quantification of this compound in Human Plasma by UPLC-MS/MS
This protocol describes a sensitive method for the quantification of NASMLC in human plasma using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
1. Sample Preparation (Solid-Phase Extraction)
Solid-phase extraction (SPE) is a common and effective method for sample clean-up and concentration of mercapturic acids from biological matrices.[4]
-
Materials:
-
C18 SPE cartridges
-
Methanol
-
Acetonitrile
-
Water (HPLC grade)
-
Formic acid
-
Internal Standard (e.g., stable isotope-labeled NASMLC)
-
-
Procedure:
-
Condition the C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
To 500 µL of plasma, add the internal standard.
-
Acidify the plasma sample with 50 µL of 10% formic acid.
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of water to remove interfering substances.
-
Elute the analyte with 1 mL of acetonitrile.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase for UPLC-MS/MS analysis.
-
2. UPLC-MS/MS Analysis
-
Instrumentation:
-
UPLC system coupled with a tandem mass spectrometer (e.g., triple quadrupole).
-
-
Chromatographic Conditions (starting point, to be optimized):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: Start with 5% B, increase to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometry Conditions (to be optimized for NASMLC):
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Determine the precursor and product ions for NASMLC and the internal standard by direct infusion.
-
3. Data Analysis and Quantification
-
Construct a calibration curve using standards of known NASMLC concentrations.
-
Calculate the concentration of NASMLC in the plasma samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
References
- 1. A rapid, sensitive method for the quantitation of N-acetyl-S-(2-hydroxyethyl)-L-cysteine in human urine using isotope-dilution HPLC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mercapturic acids: recent advances in their determination by liquid chromatography/mass spectrometry and their use in toxicant metabolism studies and in occupational and environmental exposure studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Global Profiling of Urinary Mercapturic Acids Using Integrated Library-Guided Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. opentrons.com [opentrons.com]
Application Notes and Protocols: N-Acetyl-S-methyl-L-cysteine in Studying Drug Metabolism Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Acetyl-S-methyl-L-cysteine (NASMLC) is a mercapturic acid derivative that plays a significant role in the study of drug metabolism, particularly in pathways involving S-methylation. As a metabolite of S-methyl-L-cysteine (SMC), NASMLC serves as a valuable biomarker for assessing the activity of certain enzymatic pathways and understanding the biotransformation of xenobiotics. This document provides detailed application notes and experimental protocols for the utilization of NASMLC in drug metabolism studies.
NASMLC is formed through the N-acetylation of S-methyl-L-cysteine. SMC itself can be formed from the methylation of L-cysteine. The study of these metabolites provides insights into the mercapturic acid pathway, a major route for the detoxification of a wide range of electrophilic compounds. By monitoring the levels of NASMLC in biological fluids, researchers can gain a deeper understanding of how drugs and other xenobiotics are processed in the body.
Applications in Drug Metabolism Studies
-
Biomarker of S-Methylation Pathway: The presence and quantity of NASMLC in urine can serve as a biomarker for the S-methylation of cysteine-containing compounds. This is particularly relevant for drugs that undergo metabolism via conjugation with glutathione (GSH), followed by degradation to a cysteine conjugate, which can then be S-methylated and N-acetylated.
-
Investigating Enzyme Activity: The formation of NASMLC from SMC is catalyzed by N-acetyltransferases (NATs). Studying the rate of NASMLC formation can provide information about the activity of these enzymes, which are known to exhibit genetic polymorphism, leading to variations in drug metabolism among individuals.
-
Toxicology and Detoxification Studies: The mercapturic acid pathway, leading to the formation of metabolites like NASMLC, is a critical detoxification route. Quantifying NASMLC can help in assessing the extent to which a drug or xenobiotic is detoxified through this pathway.
-
Pharmacokinetic Studies: Monitoring the urinary excretion of NASMLC over time after drug administration can provide valuable data for pharmacokinetic modeling, helping to understand the absorption, distribution, metabolism, and excretion (ADME) properties of a compound.
Quantitative Data Summary
The following tables summarize key quantitative data related to the analysis of this compound and its precursor, S-methyl-L-cysteine.
Table 1: Analytical Method Parameters for S-methyl-L-cysteine (SMC) and S-methyl-L-cysteine sulfoxide (SMCSO) in Human Plasma and Urine using LC-MS/MS [1]
| Parameter | Matrix | SMC | SMCSO |
| Limit of Detection (LOD) | Urine | 0.08 µM | 0.03 µM |
| Plasma | 0.04 µM | 0.02 µM | |
| Linearity (r²) | Urine & Plasma | > 0.9987 | > 0.9987 |
| Intra-day Precision | Urine & Plasma | < 10% | < 10% |
| Inter-day Precision | Urine & Plasma | < 20% | < 20% |
| Quantification Accuracy | Urine & Plasma | 98.28 ± 5.66% | 98.28 ± 5.66% |
Table 2: Analytical Method Parameters for N-acetyl-S-(n-propyl)-l-cysteine (a NASMLC analog) in Human Urine using HPLC-MS [2]
| Parameter | Value |
| Limit of Detection (LOD) | ~0.01 µg/ml |
| Recovery | 96 - 103% |
| Relative Standard Deviation (RSD) | ≤ 6.4% |
Table 3: Pharmacokinetics of S-methyl-L-cysteine (SMC) in Rats and Dogs [3]
| Parameter | Rats | Dogs |
| Bioavailability | 88 - 100% | 88 - 100% |
| Renal Clearance | < 0.03 L/h/kg | < 0.03 L/h/kg |
| Elimination Half-life | - | > 5 h |
| N-acetylation of SMC | Little activity | Little activity |
Experimental Protocols
Protocol 1: Quantification of this compound in Urine by LC-MS/MS
This protocol is adapted from methods developed for the analysis of similar N-acetyl-L-cysteine derivatives in urine.[2][4][5]
1. Objective: To quantify the concentration of this compound in human or animal urine samples.
2. Materials:
-
This compound analytical standard
-
Isotope-labeled internal standard (e.g., N-Acetyl-S-[¹³C]methyl-L-cysteine)
-
Urine samples
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
Methanol, Acetonitrile, Water (HPLC grade)
-
Formic acid or Acetic acid
-
LC-MS/MS system with electrospray ionization (ESI) source
3. Sample Preparation:
-
Thaw frozen urine samples to room temperature and vortex to ensure homogeneity.
-
Centrifuge the urine samples at 10,000 x g for 10 minutes to pellet any precipitate.
-
To 1 mL of the supernatant, add the internal standard solution.
-
Condition the SPE cartridge with methanol followed by water.
-
Load the urine sample onto the SPE cartridge.
-
Wash the cartridge with water to remove interfering substances.
-
Elute the analyte and internal standard with methanol or an appropriate organic solvent.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
4. LC-MS/MS Analysis:
-
LC Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to separate NASMLC from other urine components.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
-
Ionization Mode: ESI positive or negative, depending on optimal signal.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. Monitor specific precursor-to-product ion transitions for both NASMLC and the internal standard.
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analytical standards.
-
Determine the concentration of NASMLC in the urine samples from the calibration curve.
Protocol 2: In Vitro N-Acetylation of S-methyl-L-cysteine using Liver S9 Fractions
This protocol is based on methodologies for studying in vitro drug metabolism.[3]
1. Objective: To determine the rate of this compound formation from S-methyl-L-cysteine in liver S9 fractions.
2. Materials:
-
S-methyl-L-cysteine
-
This compound analytical standard
-
Liver S9 fractions (from human, rat, or other species of interest)
-
Acetyl-CoA
-
NADPH regenerating system (optional, to support other metabolic activities)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile or other quenching solution
-
LC-MS/MS system
3. Experimental Procedure:
-
Prepare a reaction mixture containing phosphate buffer, liver S9 fraction, and Acetyl-CoA.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding S-methyl-L-cysteine to the reaction mixture.
-
Incubate the reaction at 37°C with gentle shaking.
-
At various time points (e.g., 0, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding an equal volume of cold acetonitrile containing an internal standard.
-
Centrifuge the quenched samples at 10,000 x g for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant for LC-MS/MS analysis of NASMLC.
4. Data Analysis:
-
Quantify the amount of NASMLC formed at each time point using the LC-MS/MS method described in Protocol 1.
-
Plot the concentration of NASMLC formed against time to determine the initial reaction velocity.
-
To determine enzyme kinetics, perform the assay with varying concentrations of S-methyl-L-cysteine and fit the data to the Michaelis-Menten equation to calculate Km and Vmax.
Visualization of Pathways and Workflows
Caption: Mercapturic acid pathway for drug metabolism leading to NASMLC formation.
Caption: Workflow for the quantification of NASMLC in urine samples.
Caption: Workflow for in vitro N-acetylation of S-methyl-L-cysteine.
References
- 1. An LC-MS/MS Method to Measure S-Methyl-l-Cysteine and S-Methyl-l-Cysteine Sulfoxide in Human Specimens Using Isotope Labelled Internal Standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of an HPLC-MS procedure for the quantification of N-acetyl-S-(n-propyl)-l-cysteine, the major urinary metabolite of 1-bromopropane in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and N-acetylation metabolism of S-methyl-l-cysteine and trans-S-1-propenyl-l-cysteine in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative determination of N-acetyl(-L-)cysteine derivatives in human urine by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. LC-MS/MS procedure for the simultaneous determination of N-acetyl-S-(1-naphthyl)cysteine and N-acetyl-S-(2-napthyl)cysteine in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: N-Acetyl-S-methyl-L-cysteine HPLC Analysis
This technical support center provides troubleshooting guidance for common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of N-Acetyl-S-methyl-L-cysteine. The information is presented in a question-and-answer format to directly address specific problems researchers, scientists, and drug development professionals may face.
FAQs and Troubleshooting Guides
Peak Shape Issues
Question 1: Why am I observing peak tailing with my this compound peak?
Peak tailing, where the peak is asymmetrical with a trailing edge, is a common issue in HPLC. For this compound, this can be attributed to several factors:
-
Secondary Interactions: The free carboxyl group on the molecule can interact with active sites (silanols) on the silica-based stationary phase, leading to tailing.[1][2]
-
Column Degradation: An old or contaminated column can lose its efficiency, resulting in poor peak shape.[1]
-
Mobile Phase pH: An inappropriate mobile phase pH can lead to secondary interactions. For acidic compounds like this compound, a lower pH (around 2-3) is often recommended to suppress the ionization of both the analyte and residual silanols on the column.[1]
-
Sample Solvent Mismatch: If the sample is dissolved in a solvent stronger than the mobile phase, it can cause band broadening and tailing.[1] It is always best to dissolve and inject samples in the mobile phase.[3][4]
Troubleshooting Steps:
-
Check Column Health: Inject a neutral compound like toluene. If it also tails, the issue is likely a physical problem with the column or system (e.g., a void in the column, clogged frit).[2] If only your analyte tails, it's a chemical interaction issue.
-
Adjust Mobile Phase pH: Lower the pH of your mobile phase using an additive like trifluoroacetic acid (TFA) or formic acid to a range of 2.5-3.5.
-
Use a High-Purity Column: Employ a modern, high-purity silica column with end-capping to minimize silanol interactions.
-
Optimize Sample Solvent: Ensure your sample is dissolved in the mobile phase or a weaker solvent.
Question 2: My this compound peak is splitting. What could be the cause?
Peak splitting can be caused by several factors:
-
Clogged Inlet Frit: Particulate matter from the sample or mobile phase can clog the column's inlet frit, leading to a disturbed flow path.
-
Column Void: A void or channel in the packing material at the head of the column can cause the sample to travel through different paths.
-
Sample Solvent Incompatibility: Injecting a sample in a solvent that is not miscible with the mobile phase can cause peak distortion.
-
Co-elution: An impurity or a related substance may be co-eluting with your main peak.
Troubleshooting Steps:
-
Filter Samples: Always filter your samples through a 0.22 µm or 0.45 µm filter before injection.
-
Use a Guard Column: A guard column can protect the analytical column from particulates and strongly retained compounds.
-
Reverse and Flush the Column: Disconnect the column from the detector, reverse the flow direction, and flush with a strong solvent to try and dislodge any particulates from the inlet frit.[4]
-
Check for Co-elution: Alter the mobile phase composition or gradient to see if the peak resolves into two or more separate peaks.
Retention Time Variability
Question 3: The retention time for this compound is shifting between injections. Why is this happening?
Retention time shifts can indicate issues with the mobile phase, the column, or the pump.[5]
-
Mobile Phase Composition: In reversed-phase chromatography, the retention time is very sensitive to the percentage of the organic solvent in the mobile phase.[6] Evaporation of the more volatile organic component can lead to longer retention times.
-
Column Equilibration: Insufficient column equilibration between runs, especially after a gradient, can cause retention time drift.[7]
-
Temperature Fluctuations: Changes in the column temperature can affect retention times. A temperature increase will generally decrease retention times.[6]
-
Flow Rate Inconsistency: A malfunctioning pump or leaks in the system can lead to an unstable flow rate, causing retention times to vary.[5][7]
-
Mobile Phase pH: If the mobile phase is buffered near the pKa of this compound, small changes in pH can lead to significant shifts in retention time.[6]
Troubleshooting Steps:
-
Ensure Proper Mobile Phase Preparation: Prepare fresh mobile phase daily and keep the reservoir bottles capped to prevent evaporation. Degas the mobile phase to prevent bubble formation in the pump.
-
Adequate Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A good rule of thumb is to flush with 10-20 column volumes.
-
Use a Column Oven: A column oven will maintain a constant temperature, leading to more reproducible retention times.[5]
-
Check for Leaks and Pump Performance: Inspect the system for any visible leaks. Monitor the pump pressure; significant fluctuations can indicate a problem with the pump seals or check valves.[4]
Baseline and Sensitivity Issues
Question 4: I'm observing a noisy or drifting baseline. What are the potential causes?
An unstable baseline can be caused by several factors:
-
Mobile Phase Issues: Contaminated or improperly mixed/degassed mobile phase is a common cause.[3] Using a recycled mobile phase is not recommended.[7]
-
Detector Problems: A dirty flow cell or a failing lamp in the UV detector can cause noise and drift.
-
Column Bleed: At certain wavelengths, the stationary phase of the column may slowly dissolve ("bleed") into the mobile phase, causing a rising baseline, especially during a gradient.
-
Temperature Effects: Fluctuations in ambient temperature can affect the detector and result in baseline drift.[7]
Troubleshooting Steps:
-
Use High-Purity Solvents: Always use HPLC-grade solvents and freshly prepared mobile phases.
-
Flush the System: Flush the system and detector flow cell with a strong, miscible solvent like isopropanol.
-
Check Detector Lamp: Check the lamp energy and replace it if it is low.
-
Ensure Stable Temperature: Maintain a stable laboratory temperature and use a column oven.
Question 5: The sensitivity for this compound is low. How can I improve it?
Low sensitivity can be due to a variety of reasons:[5][7]
-
Incorrect Detection Wavelength: this compound has a low UV absorbance. The optimal wavelength for detection of similar compounds like N-Acetyl-L-cysteine is often in the low UV range (e.g., 212-213 nm).[8][9]
-
Sample Degradation: As a thiol-containing compound, this compound may be prone to oxidation, reducing the concentration of the target analyte.
-
Poor Peak Shape: Broad, tailing peaks will have a lower peak height and thus lower apparent sensitivity.
-
Detector Issues: A dirty flow cell or a failing lamp can reduce the detector's response.
Troubleshooting Steps:
-
Optimize Detection Wavelength: Determine the UV absorbance maximum for this compound and set your detector to that wavelength.
-
Ensure Sample Stability: Prepare samples fresh and consider using antioxidants or chelating agents in the sample diluent if oxidation is suspected. Store samples at low temperatures.
-
Improve Peak Shape: Address any peak tailing or broadening issues as described above.
-
Consider Derivatization: For very low concentrations, derivatization with a fluorescent tag can significantly enhance sensitivity.[10][11][12]
Ghost Peaks
Question 6: I am seeing unexpected peaks ("ghost peaks") in my chromatograms, even in blank injections. What is their source?
Ghost peaks can originate from several sources:[13][14]
-
Contaminated Mobile Phase: Impurities in the solvents or additives can concentrate on the column and elute as peaks, especially during a gradient run.[14]
-
System Contamination: Carryover from previous injections, contaminated injector components, or leaching from tubing can introduce unexpected compounds.[14]
-
Sample Contamination: Impurities in the sample vials, caps, or the sample itself.[14]
-
Late Elution: A peak from a previous injection may elute in a subsequent run.
Troubleshooting Steps:
-
Identify the Source: Run a series of blank injections. If the ghost peak is present when injecting only the mobile phase, the source is likely the system or the mobile phase itself.[13]
-
Use Fresh Mobile Phase: Prepare a fresh batch of mobile phase using high-purity solvents.
-
Clean the System: Flush the injector and the entire system with a strong solvent.
-
Increase Run Time: Extend the run time of your method to ensure all compounds from the previous injection have eluted.
Sample and Standard Stability
Question 7: How stable is this compound in solution, and how can I prevent its degradation?
Recommendations for Ensuring Stability:
-
Prepare Fresh Solutions: Prepare standard and sample solutions fresh daily.
-
Refrigerate or Freeze: Store stock solutions and samples at low temperatures (2-8 °C or -20 °C) to slow down degradation. Studies on NAC have shown better stability under refrigerated conditions.[16]
-
Control pH: The stability of thiol compounds can be pH-dependent. Acidic conditions often reduce the rate of oxidation.
-
Use Antioxidants: In some cases, the addition of an antioxidant to the sample diluent may be necessary, but this should be carefully validated to ensure it does not interfere with the analysis.
-
Use Amber Vials: To protect from light-induced degradation, use amber vials for sample and standard preparation and storage.
Quantitative Data Summary
Table 1: Example HPLC Method Parameters for N-Acetyl-cysteine Derivatives
| Parameter | Condition 1 | Condition 2 |
| Column | C18, 250 x 4.6 mm, 5 µm | C18, 150 x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (4:96 v/v) with 0.1% TFA | Acetonitrile:Phosphate Buffer pH 3.0 (5:95 v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 212 nm | UV at 213 nm |
| Column Temp. | 25 °C | Ambient |
| Injection Vol. | 20 µL | 20 µL |
| Reference | [8] | [9] |
Note: These are starting points based on similar compounds. Method optimization will be required for this compound.
Experimental Protocols
Protocol 1: General HPLC Method for the Analysis of this compound
-
Mobile Phase Preparation:
-
Prepare the aqueous phase by adding 1 mL of trifluoroacetic acid (TFA) to 1 L of HPLC-grade water.
-
Prepare the mobile phase by mixing the aqueous phase with acetonitrile in a 96:4 (v/v) ratio.
-
Degas the mobile phase by sonication or vacuum filtration.
-
-
Standard Solution Preparation:
-
Accurately weigh about 10 mg of this compound reference standard into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase to obtain a stock solution of 1 mg/mL.
-
Prepare working standards by serial dilution of the stock solution with the mobile phase to achieve concentrations in the desired calibration range.
-
-
Sample Preparation:
-
Prepare the sample to obtain a final concentration within the calibration range. The final diluent should be the mobile phase.
-
Filter the final sample solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
Chromatographic Analysis:
-
Set up the HPLC system with the parameters listed in Table 1, Condition 1.
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the standard solutions to generate a calibration curve.
-
Inject the sample solutions to determine the concentration of this compound.
-
Visualizations
Caption: A general workflow for troubleshooting HPLC issues.
References
- 1. uhplcs.com [uhplcs.com]
- 2. m.youtube.com [m.youtube.com]
- 3. eclass.uoa.gr [eclass.uoa.gr]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. labcompare.com [labcompare.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. uhplcs.com [uhplcs.com]
- 8. A simple RP-HPLC method for the stability-indicating determination of <em>N</em>-acetyl-L-cysteine and <em>N,N’</em>-diacetyl-L-cystine in cell culture media [insights.bio]
- 9. ajpp.in [ajpp.in]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Separation and quantification of N-acetyl-l-cysteine and N-acetyl-cysteine-amide by HPLC with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. How to Identify Ghost Peaks in U/HPLC | Phenomenex [phenomenex.com]
- 14. Conquer Ghost Peaks in HPLC: Identification and Elimination | Separation Science [sepscience.com]
- 15. cdn.insights.bio [cdn.insights.bio]
- 16. researchgate.net [researchgate.net]
preventing oxidation of N-Acetyl-S-methyl-L-cysteine in experimental buffers
Welcome to the technical support center for N-Acetyl-S-methyl-L-cysteine. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the oxidation of this compound in experimental buffers. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during laboratory work.
Frequently Asked Questions (FAQs)
Q1: What is the primary route of degradation for this compound in experimental buffers?
The primary degradation pathway for this compound is the oxidation of the sulfide (thioether) group to form this compound sulfoxide. Unlike N-Acetyl-L-cysteine (NAC), which has a free thiol group and readily forms disulfide bonds, the S-methyl group in this compound prevents dimerization. Therefore, the main concern is the oxidation of the sulfur atom itself.
Q2: What factors can accelerate the oxidation of this compound?
Several factors can promote the unwanted oxidation of the sulfide group to a sulfoxide:
-
Presence of Reactive Oxygen Species (ROS): Experimental buffers, especially when exposed to air and light, can contain or generate ROS such as hydrogen peroxide, which can directly oxidize the sulfide.
-
Trace Metal Contamination: Divalent metal ions, such as iron (Fe²⁺) and copper (Cu²⁺), can catalyze the formation of ROS, thereby indirectly promoting oxidation.
-
Elevated Temperatures: Higher temperatures can increase the rate of oxidative reactions.
-
Light Exposure: Exposure to certain wavelengths of light can generate free radicals and contribute to oxidation.
-
Prolonged Storage in Aqueous Buffers: The stability of this compound decreases with extended time in aqueous solutions, particularly at room temperature or higher.
Q3: Which antioxidants are recommended to prevent the oxidation of this compound?
While many common antioxidants are geared towards preventing disulfide bond formation, some can also help mitigate sulfide oxidation. It is crucial to select an antioxidant that is compatible with your experimental system.
-
Metal Chelators (e.g., EDTA): Ethylenediaminetetraacetic acid (EDTA) is highly effective at sequestering divalent metal ions that can catalyze oxidation.[1] The use of 0.1 to 1 mM EDTA in your buffers is a recommended first-line defense.
-
Oxygen Scavengers/Reducing Agents: While less is known specifically for S-methyl cysteine, agents that reduce sulfoxides, such as Dithiothreitol (DTT), may offer some protection, though their primary role is to reduce disulfide bonds.[2]
Q4: Can the oxidation to sulfoxide be reversed?
Yes, the oxidation of the sulfide to a sulfoxide is often reversible. In biological systems, enzymes like methionine sulfoxide reductases can reduce sulfoxides back to their sulfide form.[3][4] In a laboratory setting, strong reducing agents can also achieve this, although care must be taken to ensure they do not interfere with the experiment. For instance, a combination of ammonium iodide and dimethyl sulfide has been used to reduce methionine sulfoxide.[5]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent experimental results or loss of compound activity. | Oxidation of this compound to its less active sulfoxide form. | Prepare fresh solutions of the compound for each experiment. Incorporate a metal chelator like EDTA into your buffers. Store stock solutions at -80°C in small, single-use aliquots. |
| Appearance of a new, more polar peak in HPLC or LC-MS analysis. | Formation of this compound sulfoxide. | Confirm the identity of the new peak by mass spectrometry. Implement preventative measures such as de-gassing buffers and adding antioxidants. |
| Precipitate forms in the stock solution upon thawing. | Potential degradation or solubility issues. | Ensure the pH of the stock solution is appropriate. Briefly vortex and sonicate to redissolve. If precipitation persists, prepare a fresh stock solution. |
Experimental Protocols
Protocol 1: Preparation of a Stabilized Stock Solution of this compound
This protocol describes the preparation of a 100 mM stock solution with enhanced stability.
Materials:
-
This compound powder
-
High-purity, deionized water (degassed)
-
EDTA disodium salt
-
Phosphate-buffered saline (PBS), pH 7.4 (degassed)
-
Sterile, amber microcentrifuge tubes
Procedure:
-
Degas Buffers: To minimize dissolved oxygen, sparge water and PBS with an inert gas (e.g., argon or nitrogen) for at least 30 minutes.
-
Prepare EDTA Stock: Prepare a 100 mM stock solution of EDTA in degassed water.
-
Prepare Compound Stock:
-
Weigh out the required amount of this compound powder in a sterile tube.
-
Add degassed PBS to achieve a concentration slightly higher than 100 mM.
-
Add the 100 mM EDTA stock solution to a final concentration of 1 mM.
-
Adjust the final volume with degassed PBS to reach 100 mM of this compound.
-
Gently vortex until fully dissolved.
-
-
Aliquoting and Storage:
-
Immediately aliquot the stock solution into single-use, amber microcentrifuge tubes to protect from light.
-
Flash-freeze the aliquots in liquid nitrogen or a dry ice/ethanol bath.
-
Store at -80°C.
-
Protocol 2: Monitoring Oxidation via HPLC-MS
This protocol provides a general method to quantify the amount of this compound and its sulfoxide metabolite.
Instrumentation and Columns:
-
High-Performance Liquid Chromatography (HPLC) system coupled to a Mass Spectrometer (MS).
-
C18 reverse-phase column suitable for polar molecules.
Mobile Phases:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
Procedure:
-
Sample Preparation: Dilute a sample of your experimental buffer containing this compound with Mobile Phase A to a suitable concentration for analysis.
-
Chromatographic Separation:
-
Inject the sample onto the C18 column.
-
Run a gradient elution, for example, starting with 100% Mobile Phase A and increasing the percentage of Mobile Phase B over time to elute the compounds.
-
-
Mass Spectrometry Detection:
-
Monitor for the expected m/z of this compound and its sulfoxide.
-
Quantify the peak areas to determine the relative amounts of the parent compound and its oxidized form.
-
Quantitative Data Summary
The following table provides a summary of recommended concentrations for additives to enhance the stability of this compound in experimental buffers.
| Additive | Recommended Concentration | Mechanism of Action | Notes |
| EDTA | 0.1 - 1 mM | Chelates divalent metal ions | Highly recommended for all aqueous buffers. |
| Dithiothreitol (DTT) | 1 - 5 mM | Reducing agent | Primarily for disulfide bonds, but may offer some protection against sulfoxide formation. Can interfere with certain assays. |
| Tris(2-carboxyethyl)phosphine (TCEP) | 0.1 - 0.5 mM | Reducing agent | More stable than DTT, but can also interfere with some experimental readouts. |
Visualizations
Caption: Primary oxidation pathway of this compound.
Caption: Recommended workflow for preventing oxidation.
References
Technical Support Center: Improving the Solubility of N-Acetyl-S-methyl-L-cysteine
This technical support center provides guidance for researchers, scientists, and drug development professionals on effectively dissolving N-Acetyl-S-methyl-L-cysteine for experimental use. Due to limited specific solubility data for this compound, this guide also leverages extensive information available for the structurally similar compound, N-Acetyl-L-cysteine (NAC), to provide robust troubleshooting and experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from N-Acetyl-L-cysteine (NAC)?
This compound is the S-methylated derivative of N-Acetyl-L-cysteine (NAC). This means a methyl group has replaced the hydrogen atom on the sulfur. This modification can alter the compound's polarity, solubility, and metabolic fate compared to NAC. While both are related to L-cysteine, their biological activities and experimental handling may differ.
Q2: What are the known solvents for this compound?
Published data indicates that this compound is slightly soluble in Dimethyl Sulfoxide (DMSO), Methanol, and Water.[1] One synthesis protocol described the compound as an oil, which may suggest different solubility characteristics compared to crystalline compounds.[2]
Q3: How should I store stock solutions of this compound?
Based on best practices for the related compound NAC, it is recommended to prepare fresh solutions for each experiment. If storage is necessary, aliquot the stock solution into single-use vials and store at -20°C for up to one month to minimize degradation.[3][4]
Q4: My this compound solution is cloudy. What should I do?
Cloudiness may indicate incomplete dissolution or precipitation. Please refer to the Troubleshooting Guide below for detailed steps on how to address this issue.
Q5: What is the expected mechanism of action for this compound?
While the precise mechanism is not as extensively studied as that of NAC, it is hypothesized to possess antioxidant properties. NAC is a precursor to glutathione and a scavenger of reactive oxygen species (ROS).[[“]][6][7][8] this compound may have similar, though not identical, effects on cellular redox signaling pathways.
Solubility Data
The following tables summarize the available solubility data for this compound and the more extensively studied N-Acetyl-L-cysteine (NAC) for reference.
Table 1: Solubility of this compound
| Solvent | Solubility | Notes |
| DMSO | Slightly Soluble[1] | |
| Methanol | Slightly Soluble[1] | |
| Water | Slightly Soluble[1] |
Table 2: Solubility of N-Acetyl-L-cysteine (NAC) for Reference
| Solvent | Solubility | Notes |
| Water | Up to 100 mg/mL (with heating)[4][9] | Aqueous solutions can be acidic; pH adjustment may be necessary. |
| PBS (pH 7.2) | Approximately 30 mg/mL[10][11] | |
| Ethanol | Soluble[10] | |
| DMSO | Approximately 50 mg/mL[10] | |
| Dimethyl Formamide | Approximately 50 mg/mL[10] |
Experimental Protocols
This section provides detailed methodologies for preparing solutions of this compound for use in biological experiments, adapted from established protocols for NAC.
Protocol 1: Preparation of an Aqueous Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile conical tube.
-
Initial Dissolution: Add a small volume of sterile, purified water (e.g., Milli-Q) to the powder.
-
Facilitating Solubilization (if necessary):
-
pH Adjustment: Check the pH of the solution. N-acetylated amino acid solutions can be acidic.[4] If necessary, adjust the pH to a physiologically compatible range (e.g., 7.2-7.4) by adding small volumes of 1N NaOH.
-
Final Volume: Bring the solution to the final desired concentration with additional sterile water.
-
Sterilization: Sterilize the final solution by passing it through a 0.22 µm syringe filter.
-
Storage: Use the solution immediately or aliquot and store at -20°C.
Protocol 2: Preparation of a Stock Solution in an Organic Solvent
-
Weighing: Accurately weigh the this compound powder in a sterile tube.
-
Dissolution: Add the desired volume of sterile-filtered DMSO or ethanol to the powder.
-
Vortexing: Vortex thoroughly until the compound is completely dissolved.
-
Storage: Store the stock solution in small aliquots at -20°C.
-
Working Solution Preparation: When preparing a working solution for cell culture, ensure the final concentration of the organic solvent is not toxic to the cells (typically <0.1% for DMSO).
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Compound does not dissolve | Insufficient solvent volume. Low intrinsic solubility at room temperature. | Gradually add more solvent. Apply gentle heating (37°C) or sonication.[9] Try a different solvent system (e.g., starting with a small amount of DMSO and then diluting with an aqueous buffer). |
| Solution is cloudy or has precipitates | Incomplete dissolution. The compound is precipitating out of the solution. The solution may be supersaturated. | Ensure the compound is fully dissolved initially by using methods like sonication or gentle warming. If precipitation occurs upon cooling, consider preparing a more dilute stock solution. Check and adjust the pH of aqueous solutions to the neutral range. |
| Cell culture media changes color upon adding the solution | The acidic nature of the N-acetylated amino acid is changing the pH of the media. | Adjust the pH of your stock solution to ~7.4 before adding it to the cell culture media.[4] Prepare the stock solution in a buffered solution like PBS. |
| Inconsistent experimental results | Degradation of the compound in solution. | Prepare fresh solutions before each experiment. Avoid repeated freeze-thaw cycles. Store stock solutions in single-use aliquots at -20°C.[4] |
Visualizations
Experimental Workflow for Solubilization
Caption: A step-by-step workflow for dissolving this compound.
Potential Signaling Pathway Interaction
Caption: A diagram showing the potential role of this compound in modulating ROS-mediated signaling pathways.
References
- 1. This compound | 16637-59-5 [chemicalbook.com]
- 2. The Central Nervous System Modulatory Activities of N-Acetylcysteine: A Synthesis of Two Decades of Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ≥99% (TLC), suitable for cell culture, BioReagent | Sigma-Aldrich [sigmaaldrich.com]
- 5. consensus.app [consensus.app]
- 6. N-Acetylcysteine (NAC): Impacts on Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The mechanism of action of N-acetylcysteine (NAC): The emerging role of H2S and sulfane sulfur species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. bio-gems.com [bio-gems.com]
long-term stability of N-Acetyl-S-methyl-L-cysteine stock solutions
This technical support center provides guidance on the preparation, storage, and troubleshooting of N-Acetyl-S-methyl-L-cysteine stock solutions for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: While specific solubility data for this compound is not extensively published, based on its structure and the known solubility of the related compound N-Acetyl-L-cysteine (NAC), sterile deionized water or phosphate-buffered saline (PBS) would be the primary choices for aqueous applications. For higher concentrations or non-aqueous experiments, organic solvents such as DMSO or ethanol can be considered.
Q2: What is the recommended storage temperature and duration for this compound stock solutions?
A2: There is currently a lack of specific long-term stability data for this compound stock solutions in the public domain. However, based on general chemical principles and data for the related compound N-Acetyl-L-cysteine (NAC), the following recommendations are provided as a starting point:
-
Short-term storage (≤ 1 day): Aqueous solutions can be stored at 2-8°C.[1]
-
Long-term storage: For extended storage, it is recommended to aliquot the stock solution into single-use volumes and store at -20°C or -80°C. While some sources suggest aqueous NAC solutions are stable for up to one month at -20°C, it is best practice to use solutions as fresh as possible.
It is crucial to perform a stability study for your specific solvent and storage conditions if the long-term stability is critical for your experiments. The S-methyl group in this compound is expected to be less prone to oxidation than the free sulfhydryl group in NAC, which may confer greater stability.
Q3: What are the potential signs of degradation in my this compound stock solution?
A3: Visual indicators of degradation can include a change in color (yellowing), precipitation, or the appearance of particulate matter in the solution. For quantitative assessment, techniques like HPLC can be used to check for the appearance of degradation peaks and a decrease in the concentration of the parent compound.
Q4: Can I repeatedly freeze and thaw my this compound stock solution?
A4: It is not recommended to subject stock solutions to multiple freeze-thaw cycles. This can lead to degradation of the compound and introduce variability into your experiments. It is best practice to prepare single-use aliquots.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Precipitate forms in the stock solution upon storage at 2-8°C. | The concentration may be too high for the chosen solvent at that temperature. | Gently warm the solution to see if the precipitate redissolves. If it does, consider preparing a more dilute stock solution or storing at room temperature for immediate use. For long-term storage, ensure the compound is fully dissolved before aliquoting and freezing. |
| Inconsistent experimental results using the same stock solution. | The stock solution may have degraded over time or with improper storage. | Prepare a fresh stock solution from the solid compound. Perform a quality control check (e.g., HPLC) on the old and new stock solutions to compare their purity and concentration. Always use freshly prepared or properly stored single-use aliquots for critical experiments. |
| The aqueous stock solution has a noticeable odor. | This could be a sign of microbial contamination or chemical degradation. | Discard the solution. Prepare a fresh stock solution using sterile technique and sterile-filtered solvents. Store in sterile containers. |
Data Presentation: Stability of N-Acetyl-L-cysteine (NAC) Aqueous Solutions
Note: This data is for the related compound N-Acetyl-L-cysteine (NAC) and is provided for reference. Specific stability of this compound may differ.
| Storage Condition | Solvent | Concentration | Stability | Source |
| -20°C | Aqueous | Not specified | Up to 1 month | |
| 2-8°C | Aqueous | Not specified | Not recommended for more than 1 day | [1] |
| 25°C | 0.9% NaCl, 0.45% NaCl, or 5% Dextrose | 60 mg/mL | Stable for up to 72 hours | [2] |
| 5 ± 3°C | D5W | 25 mg/mL | Stable for at least 8 days (with zinc gluconate) | [3] |
Experimental Protocols
Protocol 1: Preparation of an Aqueous Stock Solution of this compound
Materials:
-
This compound solid
-
Sterile, deionized water or Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile conical tubes or vials
-
Vortex mixer
-
Sterile filter (0.22 µm) and syringe
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile conical tube.
-
Dissolution: Add the appropriate volume of sterile water or PBS to the tube to achieve the desired final concentration.
-
Mixing: Vortex the solution until the solid is completely dissolved. Gentle warming may be applied if necessary, but avoid excessive heat.
-
Sterilization: Sterile-filter the solution using a 0.22 µm syringe filter into a new sterile container.
-
Aliquoting: Dispense the stock solution into single-use, sterile cryovials.
-
Storage: Store the aliquots at -20°C or -80°C for long-term storage. For immediate use, store at 2-8°C.
Visualizations
Caption: Workflow for preparing a sterile stock solution of this compound.
Caption: Decision-making process for troubleshooting inconsistent experimental outcomes.
References
minimizing variability in N-Acetyl-S-methyl-L-cysteine experimental results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experimental results involving N-Acetyl-S-methyl-L-cysteine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how should it be stored?
A1: this compound is the S-methylated derivative of N-Acetyl-L-cysteine (NAC).[1] It is identified as a human urinary and xenobiotic metabolite.[1] Proper storage is crucial to maintain its integrity. It should be stored at 2°C - 8°C.
Q2: What are the common sources of variability in experiments with this compound?
A2: Variability can arise from several factors, including sample degradation, improper sample preparation, and the choice of analytical method. Like its analogue N-Acetyl-L-cysteine (NAC), this compound may be susceptible to oxidation.[2][3]
Q3: Which analytical methods are suitable for the quantification of this compound?
A3: While specific protocols for this compound are not abundant, methods used for the analysis of S-methyl-L-cysteine (SMC) and other cysteine derivatives can be adapted. These include Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization.[4][5] For related compounds like NAC, High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection is common.[6][7][8][9]
Q4: Can this compound be synthesized in the lab?
A4: Yes, synthetic routes for related N-acetyl-S-substituted cysteine derivatives have been described. For instance, N-acetyl-S-(3-coumarinyl)-D,L-cysteine methyl ester was synthesized by reacting 3-mercaptocoumarin with N-acetyl-3-chloro-D,L-alanine methyl ester.[10] The synthesis of the parent compound, N-Acetyl-L-cysteine, typically involves the acylation of L-cysteine.[11]
Troubleshooting Guides
Issue 1: High Variability in Quantitative Measurements
| Potential Cause | Troubleshooting Step |
| Sample Degradation | Prepare fresh solutions of this compound for each experiment. If stock solutions are necessary, aliquot and store them at -20°C or lower and avoid repeated freeze-thaw cycles. For its analogue NAC, aqueous solutions are not recommended for storage for more than one day.[12] |
| Oxidation | De-gas solvents used for sample preparation and mobile phases. Consider working under an inert atmosphere (e.g., nitrogen or argon) during sample preparation. The addition of antioxidants could be explored, as is done for NAC.[13] |
| Inconsistent Sample Preparation | Use a standardized and validated sample preparation protocol. Ensure consistent timing for all steps, including incubation and extraction. Utilize internal standards, such as isotope-labeled this compound, to account for variability during sample processing and analysis.[4] |
| Matrix Effects in LC-MS/MS | Perform a thorough validation of the analytical method, including an assessment of matrix effects. This can be done by comparing the response of the analyte in the matrix to the response in a clean solvent. If significant matrix effects are observed, consider optimizing the sample cleanup procedure or using a matrix-matched calibration curve. |
Issue 2: Poor Chromatographic Peak Shape or Resolution
| Potential Cause | Troubleshooting Step |
| Inappropriate Column Chemistry | For reversed-phase HPLC, a C18 column is often a good starting point.[7] If issues persist, consider other stationary phases or ion-pair chromatography, which has been successful for the parent compound, NAC.[6] |
| Suboptimal Mobile Phase | Optimize the mobile phase composition (e.g., acetonitrile or methanol content) and pH. For NAC, mobile phases often contain an acid, such as trifluoroacetic acid (TFA), to improve peak shape.[7] |
| Sample Overload | Reduce the injection volume or dilute the sample. |
| Co-eluting Interferences | Improve the sample cleanup procedure to remove interfering substances. Adjust the chromatographic conditions (e.g., gradient, temperature) to enhance the separation of the analyte from other components in the sample. |
Experimental Protocols
Protocol 1: General Workflow for Sample Preparation and Analysis by LC-MS/MS (Adapted from S-methyl-L-cysteine protocols)
This protocol is a general guideline and should be optimized for your specific application.
-
Sample Collection: Collect biological samples (e.g., plasma, urine) and immediately process or freeze them at -80°C to prevent degradation.
-
Protein Precipitation (for plasma/serum):
-
To 100 µL of sample, add 400 µL of ice-cold methanol containing an appropriate internal standard (e.g., isotope-labeled this compound).
-
Vortex for 1 minute.
-
Incubate at -20°C for 20 minutes to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
-
Supernatant Evaporation and Reconstitution:
-
Transfer the supernatant to a new tube.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Use a C18 reversed-phase column.
-
Employ a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Optimize the mass spectrometer settings for the detection of this compound and its internal standard using multiple reaction monitoring (MRM).
-
Visualizations
Caption: General experimental workflow for the quantification of this compound.
Caption: A logical approach to troubleshooting high variability in experimental results.
Caption: Postulated metabolic pathways involving S-Methyl-L-cysteine and its N-acetylated form.
References
- 1. This compound | C6H11NO3S | CID 13893975 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-Acetyl-L-Cysteine | C5H9NO3S | CID 12035 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. carlroth.com [carlroth.com]
- 4. [PDF] An LC-MS/MS Method to Measure S-Methyl-l-Cysteine and S-Methyl-l-Cysteine Sulfoxide in Human Specimens Using Isotope Labelled Internal Standards | Semantic Scholar [semanticscholar.org]
- 5. Determination of S-methyl-, S-propyl-, and S-propenyl-L-cysteine sulfoxides by gas chromatography-mass spectrometry after tert-butyldimethylsilylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. archives.ijper.org [archives.ijper.org]
- 7. A simple RP-HPLC method for the stability-indicating determination of <em>N</em>-acetyl-L-cysteine and <em>N,N’</em>-diacetyl-L-cystine in cell culture media [insights.bio]
- 8. researchgate.net [researchgate.net]
- 9. Separation and quantification of N-acetyl-l-cysteine and N-acetyl-cysteine-amide by HPLC with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of N-acetyl-S-(3-coumarinyl)-cysteine methyl ester and HPLC analysis of urinary coumarin metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel Synthesis of N-Acetylcysteine Medicine Using an Effective Method [mdpi.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. Stability Study of Parenteral N-Acetylcysteine, and Chemical Inhibition of Its Dimerization - PMC [pmc.ncbi.nlm.nih.gov]
addressing N-Acetyl-S-methyl-L-cysteine cytotoxicity in cell lines
Technical Support Center: N-Acetyl-L-cysteine (NAC) Cytotoxicity
A Note on N-Acetyl-S-methyl-L-cysteine: Information regarding the specific cytotoxicity of this compound is limited. This guide focuses on the extensively studied compound N-acetyl-L-cysteine (NAC) , a related precursor of L-cysteine. The principles, experimental protocols, and troubleshooting steps provided are highly relevant for investigating the cytotoxic effects of cysteine derivatives.
Frequently Asked Questions (FAQs)
Q1: Isn't NAC supposed to be an antioxidant and cytoprotective agent? Why is it causing cell death?
A1: While NAC is widely used as an antioxidant and a precursor to glutathione (GSH), it can exhibit paradoxical cytotoxic effects.[1] Under certain conditions, such as in cells with already sufficient GSH levels, high concentrations of NAC can disrupt the cellular redox balance, leading to increased mitochondrial oxidation and cytotoxicity.[1] In some cancer cell lines, NAC can induce the production of reactive oxygen species (ROS), leading to oxidative stress and cell death.[2][3]
Q2: What is the primary mechanism of NAC-induced cell death?
A2: The primary mechanism is typically apoptosis, initiated through the intrinsic mitochondrial pathway.[1][4] This involves the dissipation of the mitochondrial membrane potential, release of cytochrome c, and the activation of caspase-9 and caspase-3.[1] In some cell lines, NAC-induced cell death is mediated by massive oxidative stress.[2]
Q3: Is the cytotoxic effect of NAC concentration-dependent?
A3: Yes, the effect is highly dependent on the concentration and the cell line. Some studies report a "bell-shaped" dose-response curve, where cytotoxicity is maximal at specific low-millimolar concentrations (e.g., 0.5-1 mM) and decreases at higher or lower concentrations.[2] In other cell types, toxicity increases with concentration.[5]
Q4: Can NAC's effect be modulated by other substances in the culture medium?
A4: Yes. For instance, NAC can interact with trace metals like copper in the culture medium to generate hydrogen peroxide, which is a cytotoxic agent.[2] Additionally, the presence of other compounds that induce oxidative stress can be either enhanced or mitigated by NAC, depending on the cellular context.[2][6]
Troubleshooting Guide
Issue 1: I observed significant cell death after treating my cells with a supposedly "safe" concentration of NAC.
| Potential Cause | Troubleshooting Step |
| High Cell Line Sensitivity | Different cell lines have varying sensitivities. Leukemia cell lines like HL-60 are particularly sensitive, showing toxicity at 0.5-1 mM, while other lines may be resistant.[2] Action: Perform a dose-response experiment (e.g., 0.1 mM to 10 mM) to determine the specific IC50 for your cell line. |
| Paradoxical Reductive Stress | In cells with high basal GSH, NAC can cause reductive stress, leading to mitochondrial oxidation and apoptosis.[1] Action: Measure intracellular GSH/GSSG ratio to assess the redox state. Consider using lower NAC concentrations. |
| Pro-oxidant Activity | In certain cellular environments, NAC can induce ROS production.[3][7] Action: Measure intracellular ROS levels using a fluorescent probe like DCFH-DA. Test if co-treatment with another antioxidant (e.g., Trolox, catalase) rescues the cells.[7][8] |
| Medium Composition | Interaction with components in the culture medium (e.g., metal ions) may be generating toxic byproducts.[2] Action: Test the effect of NAC in different types of media or a buffer system to identify interacting components. |
Issue 2: My cell viability results with NAC are inconsistent between experiments.
| Potential Cause | Troubleshooting Step |
| Variable Cell Density | The initial number of cells seeded can significantly impact the outcome of cytotoxicity assays.[9] Action: Ensure consistent cell seeding density across all wells and experiments. Optimize the seeding number for your specific cell line and assay duration.[10] |
| Solvent Concentration | If preparing NAC from a stock solution in a solvent like DMSO, the final concentration of the solvent might be too high. Action: Ensure the final DMSO concentration does not exceed 0.5% to avoid solvent-induced toxicity.[11] |
| Assay-Specific Issues | Bubbles in wells, forceful pipetting, or high background absorbance from the medium can cause variability.[9] Action: Handle cell suspensions gently, be careful to avoid bubbles when adding reagents, and always include a "medium only" control to measure background absorbance. |
Quantitative Data Summary
Table 1: Concentration-Dependent Effects of NAC on Cell Viability and Apoptosis
| Cell Line | NAC Concentration | Incubation Time | Observed Effect | Reference |
| H9c2 (Rat Cardiomyoblast) | 2 µM, 4 µM | 24 h | Significant increase in apoptosis (18.6% and 24.5% respectively). | [1] |
| HL-60 (Human Leukemia) | 0.5 - 1 mM | Not Specified | Greatest cytotoxic effect observed in this range. | [2] |
| U937 (Human Leukemia) | 0.5 - 1 mM | Not Specified | Marginally affected compared to HL-60. | [2] |
| Mouse Cortical Neurons | 0.1 - 10 mM | 24 - 48 h | Concentration- and time-dependent increase in neuronal death. | [5] |
| 158N (Murine Oligodendrocyte) | 50 - 500 µM | 24 h | Attenuated H₂O₂-induced cell death in a dose-dependent manner. | [12] |
| MDA-MB468 (Breast Cancer) | 1 mM | 48 h | Reversed cytotoxicity induced by cadmium. | [6] |
Key Experimental Protocols
1. Cell Viability Assessment (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[13][14]
-
Materials : 96-well plate, complete growth medium, test compound (NAC), MTT solution (5 mg/mL in PBS), DMSO.
-
Procedure :
-
Cell Seeding : Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂.[11]
-
Treatment : Prepare serial dilutions of NAC in complete growth medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO) and an untreated control.[11]
-
Incubation : Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition : Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[11]
-
Solubilization : Carefully aspirate the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[11]
-
Measurement : Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculation : Calculate cell viability as a percentage relative to the untreated control cells.
-
2. Cytotoxicity Assessment (LDH Release Assay)
This assay quantifies the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes, an indicator of cytotoxicity.[13]
-
Materials : 96-well plate, cells, test compound (NAC), commercially available LDH assay kit.
-
Procedure :
-
Seeding and Treatment : Seed and treat cells as described in the MTT assay protocol (Steps 1-3).
-
Supernatant Collection : After incubation, centrifuge the plate (if working with suspension cells) or directly collect a portion of the cell culture supernatant from each well.
-
LDH Reaction : Follow the manufacturer's protocol for the LDH assay kit. This typically involves adding the collected supernatant to a reaction mixture containing a substrate and a dye.
-
Measurement : Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.
-
Calculation : Determine the percentage of cytotoxicity by comparing the LDH release in treated wells to a "maximum LDH release" control (cells lysed with a detergent provided in the kit).
-
3. Apoptosis Detection (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials : 6-well plate, cells, test compound (NAC), Annexin V-FITC/PI apoptosis detection kit, flow cytometer.
-
Procedure :
-
Seeding and Treatment : Seed cells in 6-well plates and treat with the desired concentrations of NAC for the specified time.
-
Cell Collection : Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using Trypsin-EDTA. Centrifuge the combined cell suspension.
-
Staining : Resuspend the cell pellet in the binding buffer provided with the kit. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Incubation : Incubate the cells in the dark for 15 minutes at room temperature.
-
Analysis : Analyze the stained cells immediately using a flow cytometer.
-
Viable cells : Annexin V-negative and PI-negative.
-
Early apoptotic cells : Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells : Annexin V-positive and PI-positive.
-
-
Visualized Pathways and Workflows
Caption: NAC-induced mitochondria-dependent apoptosis pathway.
Caption: Troubleshooting workflow for unexpected NAC cytotoxicity.
Caption: The dual cytoprotective and cytotoxic roles of NAC.
References
- 1. N-acetylcysteine induces apoptosis via the mitochondria-dependent pathway but not via endoplasmic reticulum stress in H9c2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. N-acetylcysteine Can Induce Massive Oxidative Stress, Resulting in Cell Death with Apoptotic Features in Human Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. N-Acetylcysteine Induces Apoptotic, Oxidative and Excitotoxic Neuronal Death in Mouse Cortical Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cellmolbiol.org [cellmolbiol.org]
- 7. N-Acetylcysteine Induces Apoptotic, Oxidative and Excitotoxic Neuronal Death in Mouse Cortical Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ROS inhibitor N-acetyl-l-cysteine antagonizes the activity of proteasome inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 10. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. kosheeka.com [kosheeka.com]
Technical Support Center: Optimizing N-Acetyl-L-cysteine (NAC) Treatment Protocols
Introduction: This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing incubation times and experimental conditions for N-Acetyl-L-cysteine (NAC) treatment. While the initial query specified N-Acetyl-S-methyl-L-cysteine, the vast majority of available scientific literature focuses on N-Acetyl-L-cysteine (NAC). The information herein is based on the properties and applications of NAC.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for N-Acetyl-L-cysteine (NAC)?
A1: N-Acetyl-L-cysteine (NAC) primarily functions as a precursor for the synthesis of glutathione (GSH), a major endogenous antioxidant.[1][[“]][3][4] By increasing intracellular cysteine levels, NAC boosts GSH production, which is crucial for detoxifying reactive oxygen species (ROS) and maintaining cellular redox balance.[1][3][4] Additionally, NAC can act as a direct scavenger of free radicals and can modulate inflammatory pathways by inhibiting nuclear factor kappa B (NF-κB).[1][[“]][5]
Q2: What are the key signaling pathways affected by NAC treatment?
A2: NAC has been shown to influence several critical signaling pathways. It can suppress the activation of pro-inflammatory pathways such as NF-κB and mitogen-activated protein kinase (MAPK), leading to reduced production of inflammatory cytokines like TNF-α, IL-6, and IL-1β.[1][[“]] In some contexts, it can also impact the PI3K/AKT/mTOR signaling pathway, which is involved in cell survival, proliferation, and apoptosis.[6][7] Furthermore, NAC has been shown to interfere with TGF-β signaling at various molecular steps.[8]
Q3: How does incubation time with NAC affect experimental outcomes?
A3: The effects of NAC are dependent on both the dose and the duration of the treatment.[9] Short-term (acute) treatment with high concentrations of NAC tends to produce a strong, immediate antioxidant and anti-inflammatory response.[9][10] In contrast, long-term (chronic) administration of lower NAC doses can lead to sustained antioxidant and anti-inflammatory effects.[9][10] The optimal incubation time will, therefore, vary depending on the specific research question and experimental model.
Q4: Can NAC interfere with common laboratory assays?
A4: Yes, due to its chemical properties, NAC can interfere with certain assays. For example, its antioxidant activity can affect assays that measure reactive oxygen species (ROS). It is also known to cause false-positive results in urinary ketone tests that utilize reagent strips. Researchers should be aware of these potential interactions and consider appropriate controls or alternative detection methods.
Troubleshooting Guides
Issue 1: Inconsistent or No Effect Observed After NAC Treatment.
-
Possible Cause 1: Suboptimal Incubation Time or Concentration.
-
Solution: The effectiveness of NAC is highly dependent on both dose and incubation time.[9] Refer to the tables below for reported effective concentrations and durations in various models. It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell type and experimental endpoint. For instance, in A549 cells, low doses with chronic administration showed sustained effects, while high doses had a strong acute response.[9][10]
-
-
Possible Cause 2: Degradation of NAC in Solution.
-
Solution: NAC solutions can oxidize and lose activity over time. It is crucial to prepare fresh NAC solutions for each experiment. If a stock solution is necessary, it should be stored at appropriate conditions (e.g., protected from light, at low temperature) and for a limited duration.
-
-
Possible Cause 3: Cell Type Specificity.
-
Solution: The response to NAC can vary significantly between different cell types. Factors such as endogenous antioxidant levels and metabolic activity can influence the outcome. It is advisable to consult literature specific to your cell line or primary cells of interest.
-
Issue 2: Observed Cytotoxicity at High NAC Concentrations.
-
Possible Cause 1: Excessive NAC Concentration.
-
Solution: While generally considered safe, very high concentrations of NAC can be cytotoxic to some cell types. It is essential to perform a viability assay (e.g., MTT, trypan blue exclusion) to determine the non-toxic concentration range for your specific cells and incubation period.
-
-
Possible Cause 2: Alterations in Cellular Signaling.
-
Solution: High concentrations of NAC can significantly alter the cellular redox state, potentially impacting essential signaling pathways and leading to apoptosis. Consider lowering the concentration and increasing the incubation time to achieve the desired biological effect without inducing toxicity.
-
Data Presentation
Table 1: In Vitro Experimental Parameters for NAC Treatment
| Cell Type | NAC Concentration Range | Incubation Time | Observed Effect | Reference |
| A549 (Human Lung Epithelial Cells) | 16 µM - 5 mM | 24 h, 72 h, 144 h | Dose and time-dependent antioxidant and anti-inflammatory effects. | [9][11] |
| Osteoblast-like cells (Rat Femur) | 1 mM - 5 mM | Up to 24 h | Increased cell attachment and glutathione levels. | [12] |
| MIN6 (Mouse Insulinoma Cells) | Not specified | Not specified | Reduced cellular ATP and oxidative stress, modulated insulin secretion. | [13] |
| THP-1 (Human Monocytes) | Up to 50 mM | Not specified | ROS quenching. | [14] |
| SH-SY5Y (Human Neuronal Cells) | Not specified | Not specified | Neuroprotective effects against oxidative damage. | [15] |
Table 2: In Vivo Experimental Parameters for NAC Treatment
| Animal Model | NAC Dosage | Administration Route | Duration | Observed Effect | Reference |
| Mice | 70 mg/kg | Intraperitoneal | 2 days | Affected brain GSH contents. | [15] |
| Mice | 150 mg/kg | Intraperitoneal | 6 weeks | Reduced cadmium-induced neurotoxicity. | [7] |
| Sprague-Dawley Rats | 600 or 1200 mg/kg/day | Oral gavage | 30 days | Increased tissue GSH concentrations and GST activity. | [16] |
Experimental Protocols
Protocol 1: General In Vitro NAC Treatment
-
Cell Seeding: Plate cells at a density appropriate for the duration of the experiment to ensure they do not become over-confluent.
-
NAC Solution Preparation: Prepare a stock solution of NAC in sterile, deionized water or a suitable buffer immediately before use. Further dilute the stock solution in complete cell culture medium to achieve the desired final concentrations.
-
Treatment: Remove the existing culture medium from the cells and replace it with the NAC-containing medium. For control wells, use medium without NAC.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
Downstream Analysis: Following incubation, wash the cells with phosphate-buffered saline (PBS) and proceed with the intended downstream assays (e.g., viability assay, ROS measurement, protein extraction for Western blotting, RNA extraction for RT-qPCR).
Protocol 2: Measurement of Intracellular Glutathione (GSH)
-
Cell Lysis: After NAC treatment, wash the cells with cold PBS and lyse them using a suitable lysis buffer.
-
GSH Assay: Use a commercially available GSH assay kit that typically involves a colorimetric or fluorometric reaction. The principle often involves the reaction of GSH with a substrate to produce a detectable product.
-
Quantification: Measure the absorbance or fluorescence using a plate reader at the wavelength specified by the kit manufacturer.
-
Normalization: Normalize the GSH levels to the total protein concentration of each sample, determined by a protein assay (e.g., BCA assay).
Mandatory Visualizations
Caption: A general experimental workflow for in vitro studies with NAC.
References
- 1. N-Acetylcysteine (NAC): Impacts on Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 2. consensus.app [consensus.app]
- 3. N-acetylcysteine (NAC) in neurological disorders: mechanisms of action and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Long-Term Administration of Antioxidant N-Acetyl-L-Cysteine Impacts Beta Cell Oxidative Stress, Insulin Secretion, and Intracellular Signaling Pathways in Aging Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-acetyl-L-cysteine protects against cadmium-induced neuronal apoptosis by inhibiting ROS-dependent activation of Akt/mTOR pathway in mouse brain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Influence of dose and exposition time in the effectiveness of N-Acetyl-l-cysteine treatment in A549 human epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Influence of dose and exposition time in the effectiveness of N-Acetyl-l-cysteine treatment in A549 human epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Impact of 30-day oral dosing with N-acetyl-L-cysteine on Sprague-Dawley rat physiology - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
N-Acetyl-S-methyl-L-cysteine vs. N-acetylcysteine: An In-depth Analysis of Antioxidant Capabilities
A comparative guide for researchers and drug development professionals.
In the realm of antioxidant research, N-acetylcysteine (NAC) is a well-established compound known for its robust protective effects against oxidative stress. Its therapeutic applications are diverse, ranging from mucolytic therapy to the management of paracetamol overdose. Emerging as a potential alternative, N-Acetyl-S-methyl-L-cysteine (NAMC) presents a structurally similar profile, prompting an examination of its comparative antioxidant efficacy. This guide provides a comprehensive comparison of the antioxidant activities of NAMC and NAC, drawing upon available experimental data to inform researchers and professionals in drug development.
Executive Summary of Comparative Antioxidant Performance
While direct head-to-head comparative studies quantifying the antioxidant capacity of this compound versus N-acetylcysteine are limited in the current body of scientific literature, preliminary findings from related compounds suggest potential differences in their mechanisms and efficacy. The available data on the antioxidant activity of S-methyl-L-cysteine (SMC), the non-acetylated precursor of NAMC, indicates a protective role against oxidative stress, albeit potentially to a lesser extent than NAC in certain contexts.
The subsequent sections of this guide will delve into the mechanistic actions of both compounds, present available quantitative data from relevant studies, and provide detailed experimental protocols for key antioxidant assays.
Mechanisms of Antioxidant Action
The antioxidant properties of both NAC and its methylated counterpart are rooted in their ability to scavenge free radicals and support endogenous antioxidant systems.
N-acetylcysteine (NAC) exerts its antioxidant effects through several pathways:
-
Direct Radical Scavenging: The sulfhydryl group (-SH) in NAC can directly donate a hydrogen atom to neutralize a variety of reactive oxygen species (ROS).
-
Glutathione Precursor: NAC is readily deacetylated intracellularly to L-cysteine, which is the rate-limiting substrate for the synthesis of glutathione (GSH), a major endogenous antioxidant.[1]
-
Disulfide Bond Reduction: NAC can reduce disulfide bonds in proteins, restoring their function and contributing to the overall antioxidant capacity of the cell.
This compound (NAMC): The antioxidant mechanism of NAMC is less characterized. However, based on its structure and the known properties of S-methyl-L-cysteine (SMC), its antioxidant activity is likely attributable to:
-
Direct Radical Scavenging: The presence of a sulfur atom suggests that NAMC may possess intrinsic radical scavenging capabilities.
-
Modulation of Endogenous Antioxidant Enzymes: Studies on SMC have shown that it can enhance the activity of antioxidant enzymes.
Below is a diagram illustrating the primary antioxidant signaling pathway of N-acetylcysteine.
Quantitative Comparison of Antioxidant Activity
Direct comparative quantitative data for NAMC is not available. However, a study by Mohammadi et al. (2020) investigated the protective effects of NAC and S-methyl-L-cysteine (SMC) against acetamiprid-induced oxidative stress in rats, providing some basis for indirect comparison. The following table summarizes key findings from this study.
| Parameter | Control | Acetamiprid (ACP) | ACP + NAC (160 mg/kg) | ACP + SMC (100 mg/kg) |
| Liver | ||||
| Total Antioxidant Capacity (TAC) (μM/g tissue) | 98.61 ± 10.18 | 42.56 ± 5.60 | Significantly improved vs. ACP | Significantly improved vs. ACP |
| Malondialdehyde (MDA) (nmol/mg tissue) | Not specified | Significantly increased | Significantly reduced vs. ACP | Significantly reduced vs. ACP |
| Glutathione (GSH) (μM/g tissue) | 42.74 ± 3.64 | 29.55 ± 1.28 | No significant difference vs. ACP | No significant difference vs. ACP |
| Brain | ||||
| Total Antioxidant Capacity (TAC) (μM/g tissue) | 213.05 ± 14.27 | 150.94 ± 6.07 | Significantly improved vs. ACP | Significantly improved vs. ACP |
| Malondialdehyde (MDA) (nmol/mg tissue) | 52.90 ± 4.56 | 91.18 ± 4.76 | Significantly reduced vs. ACP | Significantly reduced vs. ACP |
| Glutathione (GSH) (μM/g tissue) | 45.00 ± 0.82 | 35.24 ± 1.07 | Significantly increased vs. ACP | Significantly increased vs. ACP |
Data adapted from Mohammadi et al., 2020.[2]
This study suggests that both NAC and SMC can ameliorate oxidative stress, although the direct N-acetylated form of SMC was not tested.
Experimental Protocols
To facilitate further comparative research, this section outlines the methodologies for key in vitro antioxidant assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH free radical.
Protocol:
-
Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.
-
Sample Preparation: Prepare various concentrations of the test compounds (NAC and NAMC) and a positive control (e.g., ascorbic acid) in methanol.
-
Assay Procedure:
-
Add 100 µL of the sample or standard to a 96-well plate.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
The following diagram illustrates the workflow for the DPPH assay.
Cellular Antioxidant Activity (CAA) Assay
This assay measures the ability of a compound to prevent the formation of fluorescent dichlorofluorescein (DCF) from dichlorofluorescin (DCFH) by ROS in cultured cells.
Protocol:
-
Cell Culture: Seed adherent cells (e.g., HepG2) in a 96-well plate and grow to confluence.
-
Loading: Wash the cells with phosphate-buffered saline (PBS) and incubate with 2',7'-dichlorofluorescin diacetate (DCFH-DA).
-
Treatment: Remove the DCFH-DA solution and treat the cells with the test compounds (NAC and NAMC) and a positive control (e.g., quercetin) for 1 hour.
-
Oxidant Addition: Add a ROS generator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH).
-
Measurement: Immediately measure the fluorescence intensity at timed intervals using a microplate reader (excitation 485 nm, emission 538 nm).
-
Calculation: Calculate the area under the curve (AUC) for the fluorescence kinetics and determine the CAA value.
Conclusion and Future Directions
While N-acetylcysteine is a well-characterized antioxidant with proven efficacy, the antioxidant potential of this compound remains an area requiring further investigation. The limited available data on its precursor, S-methyl-L-cysteine, suggests a protective role against oxidative stress. However, direct comparative studies employing standardized antioxidant assays are imperative to definitively elucidate the relative antioxidant activities of NAMC and NAC. Future research should focus on conducting these head-to-head comparisons to provide the quantitative data necessary to guide the selection of the most appropriate compound for specific research and therapeutic applications.
References
A Comparative Guide to N-Acetyl-Cysteine Conjugates and Other Urinary Biomarkers of Exposure
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of urinary biomarkers used to assess exposure to various industrial and environmental chemicals. The focus is on N-acetyl-L-cysteine (NAC) conjugates, a significant class of metabolites in the detoxification of xenobiotics, and their performance against other established urinary biomarkers. This document aims to furnish researchers, scientists, and drug development professionals with the necessary data and methodologies to select the most appropriate biomarkers for their studies.
Introduction to N-Acetyl-Cysteine Conjugates as Biomarkers
The human body metabolizes foreign compounds (xenobiotics) through a series of enzymatic reactions, often culminating in the formation of water-soluble conjugates that can be readily excreted in urine. One of the major detoxification pathways involves the conjugation of electrophilic compounds with glutathione (GSH), a reaction catalyzed by glutathione S-transferases (GSTs). The resulting GSH conjugate is then further metabolized to a mercapturic acid, which is an N-acetyl-L-cysteine conjugate. The presence and quantity of specific NAC conjugates in urine can serve as a reliable indicator of exposure to their parent compounds. This guide will delve into the validation of these biomarkers for specific chemical exposures and compare them with alternative urinary markers.
Exposure to N,N-Dimethylformamide (DMF)
N,N-Dimethylformamide (DMF) is a widely used industrial solvent. Monitoring occupational exposure is crucial due to its potential health risks.
Urinary Biomarkers for DMF Exposure
The primary urinary biomarkers for DMF exposure are N-methylformamide (NMF) and N-acetyl-S-(N-methylcarbamoyl)cysteine (AMCC). Unmetabolized DMF can also be detected in urine.
-
N-methylformamide (NMF): A major metabolite of DMF.[1]
-
N-acetyl-S-(N-methylcarbamoyl)cysteine (AMCC): A mercapturic acid derivative formed from a reactive metabolite of DMF.[2][3] It is considered to be related to the toxicity of DMF.[3]
-
Unmetabolized DMF: A smaller fraction of absorbed DMF is excreted unchanged in the urine.[4]
Comparative Performance of DMF Biomarkers
| Biomarker | Half-Life | Correlation with Exposure | Key Advantages | Key Limitations |
| N-methylformamide (NMF) | Shorter | Good correlation with recent exposure.[5][6] | Well-established biomarker.[1] | Reflects only recent exposure. |
| N-acetyl-S-(N-methylcarbamoyl)cysteine (AMCC) | ~23 hours[2] | Strong correlation with time-weighted average exposure.[6] | Longer half-life allows for monitoring over several workdays.[2] | More complex analysis. |
| Unmetabolized DMF | Shorter | Significant association with airborne and dermal exposure.[4] | Direct measure of internal dose. | Represents a small fraction of total exposure. |
Experimental Protocols for DMF Biomarker Analysis
Sample Collection: Urine samples are typically collected at the end of a work shift or work week.
Analytical Methods:
-
NMF Analysis:
-
AMCC Analysis:
Metabolic Pathway of DMF
References
- 1. researchgate.net [researchgate.net]
- 2. Analysis of urinary N-acetyl-S-(N-methylcarbamoyl)cysteine, the mercapturic acid derived from N,N-dimethylformamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of metabolites of N,N-dimethylformamide in urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Urinary biomarkers of occupational N,N-dimethylformamide (DMF) exposure attributed to the dermal exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Measurement of N-methylformamide in occupational exposure to N,N-dimethylformamide] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Urinary determination of N-acetyl- S-( N-methylcarbamoyl)cysteine and N-methylformamide in workers exposed to N, N-dimethylformamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Measurement of urinary N-acetyl-S-(N-methylcarbamoyl)cysteine by high-performance liquid chromatography with direct ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of N-acetyl-S-(N-methylcarbamoyl)cysteine (AMCC) in the general population using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of S-methyl-L-cysteine and N-Acetylcysteine: Antioxidant, Anti-inflammatory, and Mucolytic Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of therapeutic sulfur-containing amino acids, both S-methyl-L-cysteine (SMC) and its N-acetylated counterpart, N-Acetylcysteine (NAC), have garnered significant attention for their diverse biological activities. While N-Acetyl-S-methyl-L-cysteine, also known as S-Methylmercapturic Acid, is recognized primarily as a metabolite and a biomarker of exposure to certain xenobiotics, comprehensive data on its direct pharmacological effects are scarce.[1][2] Consequently, this guide presents a comparative analysis of S-methyl-L-cysteine and the structurally related, extensively studied compound, N-acetylcysteine. This comparison will delve into their respective antioxidant, anti-inflammatory, and mucolytic properties, supported by experimental data, to provide a valuable resource for research and drug development.
S-methyl-L-cysteine is a naturally occurring amino acid derivative found in various dietary sources, including garlic and onions, and is noted for its potential health benefits.[3] N-acetylcysteine, a derivative of the amino acid L-cysteine, is a well-established clinical agent, widely used as a mucolytic and as an antidote for acetaminophen overdose.[4][5] Understanding the similarities and differences in their mechanisms and effects is crucial for harnessing their therapeutic potential.
Data Presentation: A Quantitative Comparison
The following tables summarize the key quantitative data gathered from various experimental studies, offering a side-by-side comparison of the effects of S-methyl-L-cysteine and N-acetylcysteine.
Table 1: Comparative Antioxidant Effects
| Parameter | S-methyl-L-cysteine (SMC) | N-acetylcysteine (NAC) | Experimental Model | Reference |
| Effect on Malondialdehyde (MDA) Levels (Lipid Peroxidation) | Significant decrease in MDA levels in the liver and brain of acetamiprid-treated rats. | Significant decrease in MDA levels in the liver and brain of acetamiprid-treated rats. | Acetamiprid-induced oxidative stress in rats | [6] |
| Effect on Glutathione (GSH) Levels | Significantly increased GSH levels in the liver and brain of acetamiprid-treated rats. | Significantly increased GSH levels in the liver and brain of acetamiprid-treated rats. | Acetamiprid-induced oxidative stress in rats | [6] |
| Effect on Total Antioxidant Capacity (TAC) | Significantly improved total antioxidant levels in the brain of acetamiprid-treated rats. | Significantly improved total antioxidant levels in the brain of acetamiprid-treated rats. | Acetamiprid-induced oxidative stress in rats | [6] |
| Effect on Catalase (CAT) Activity | Ameliorated the increase in CAT activity in the liver and brain of acetamiprid-treated rats. | Ameliorated the increase in CAT activity in the liver and brain of acetamiprid-treated rats. | Acetamiprid-induced oxidative stress in rats | [6] |
| Effect on Glutathione-S-Transferase (GST) Activity | Ameliorated the increase in GST activity in the liver and brain of acetamiprid-treated rats. | Ameliorated the increase in GST activity in the liver and brain of acetamiprid-treated rats. | Acetamiprid-induced oxidative stress in rats | [6] |
Table 2: Comparative Anti-inflammatory Effects
| Parameter | S-methyl-L-cysteine (SMC) | N-acetylcysteine (NAC) | Experimental Model | Reference |
| Effect on Tumor Necrosis Factor-alpha (TNF-α) | Significantly decreased plasma TNF-α in high fructose diet-fed rats. | Reduces levels of TNF-α by suppressing NF-κB activity. | High fructose diet-induced metabolic syndrome in rats / General anti-inflammatory mechanism | [3][4] |
| Effect on Interleukin-6 (IL-6) | Significantly suppressed renal IL-6 levels in diabetic mice. | Reduces levels of IL-6 by suppressing NF-κB activity. | Diabetic mice / General anti-inflammatory mechanism | [4] |
| Effect on Interleukin-1β (IL-1β) | No direct data found. | Reduces levels of IL-1β by suppressing NF-κB activity. | General anti-inflammatory mechanism | [4] |
Table 3: Comparative Pharmacokinetics
| Parameter | S-methyl-L-cysteine (SMC) | N-acetylcysteine (NAC) | Species | Reference |
| Bioavailability | High (88-100%) | Low (6-10%) | Rats and Dogs / Humans | [7][8] |
| Terminal Half-life | >5 hours | ~6.25 hours (oral) | Dogs / Humans | [7][8] |
| Metabolism | Does not undergo extensive N-acetylation in vivo. | Undergoes deacetylation in the intestinal mucosa and first-pass metabolism in the liver. | Rats and Dogs / Humans | [7][9] |
| Excretion | Small extent in urine, extensive renal reabsorption. | Primarily renal clearance (around 30% of total body clearance). | Rats and Dogs / Humans | [7][10] |
Experimental Protocols
This section provides an overview of the methodologies used in the key experiments cited in this guide.
In Vivo Model of Acetamiprid-Induced Oxidative Stress
-
Objective: To evaluate the protective effects of SMC and NAC against acetamiprid (a neonicotinoid insecticide)-induced oxidative stress in rats.
-
Animal Model: Male Wistar rats.
-
Experimental Groups:
-
Control group.
-
Acetamiprid (ACP) alone (5 mg/kg, intraperitoneally).
-
ACP + SMC (100 mg/kg, intraperitoneally).
-
ACP + NAC (160 mg/kg, intraperitoneally).
-
-
Duration: One week.
-
Biochemical Assays:
-
Lipid Peroxidation (MDA): Measured in liver and brain homogenates using the thiobarbituric acid reactive substances (TBARS) assay.
-
Glutathione (GSH): Determined in liver and brain homogenates using DTNB (5,5'-dithiobis(2-nitrobenzoic acid)).
-
Total Antioxidant Capacity (TAC): Assessed in brain homogenates using a suitable assay kit.
-
Enzyme Activities (Catalase, Glutathione-S-Transferase): Measured in liver and brain homogenates using spectrophotometric methods.[6]
-
In Vivo Model of High Fructose Diet-Induced Metabolic Syndrome
-
Objective: To investigate the effect of SMC on oxidative stress, inflammation, and insulin resistance in a rat model of metabolic syndrome.
-
Animal Model: Male Wistar rats.
-
Experimental Groups:
-
Control group.
-
High Fructose Diet (HFD) group.
-
HFD + SMC (100 mg/kg bw/day, oral).
-
-
Duration: 8 weeks.
-
Biochemical Assays:
-
Plasma TNF-α: Measured using an enzyme-linked immunosorbent assay (ELISA) kit.
-
Erythrocyte Antioxidant Enzymes (Catalase, Glutathione Peroxidase): Assayed using spectrophotometric methods.
-
Erythrocyte GSH: Measured using the method of Beutler et al.
-
Plasma Glucose and Insulin: Determined using standard biochemical assays.[3]
-
Pharmacokinetic Studies
-
S-methyl-L-cysteine (in rats and dogs):
-
Dosing: 2-5 mg/kg administered intravenously and orally.
-
Sample Collection: Serial blood samples were collected.
-
Analysis: Plasma concentrations of SMC were determined using a validated analytical method (e.g., LC-MS/MS).
-
Parameters Calculated: Bioavailability, elimination half-life, renal clearance.[7]
-
-
N-acetylcysteine (in humans):
-
Dosing: Intravenous and oral administration of various formulations.
-
Sample Collection: Serial blood and urine samples were collected.
-
Analysis: Plasma and urine concentrations of NAC were measured using appropriate analytical techniques.
-
Parameters Calculated: Bioavailability, terminal half-life, volume of distribution, renal clearance.[8][10]
-
Signaling Pathways and Mechanisms of Action
The biological effects of S-methyl-L-cysteine and N-acetylcysteine are mediated through distinct and overlapping signaling pathways.
S-methyl-L-cysteine
SMC has been shown to exert its protective effects, particularly in the context of atrial remodeling, by targeting the Methionine sulfoxide reductase A (MsrA)/p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway . By acting as a substrate for MsrA, SMC can help to mitigate oxidative stress.
Caption: S-methyl-L-cysteine signaling pathway.
N-acetylcysteine
NAC's mechanism of action is multifaceted. It serves as a precursor for the synthesis of glutathione (GSH), a primary endogenous antioxidant. Additionally, NAC directly influences key inflammatory pathways.
1. Glutathione Synthesis and Antioxidant Action:
Caption: NAC's role in glutathione synthesis.
2. Anti-inflammatory Signaling:
NAC has been shown to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway. By doing so, it downregulates the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.
Caption: NAC's inhibition of the NF-κB pathway.
Mucolytic Action of N-acetylcysteine
The mucolytic effect of NAC is primarily attributed to its free sulfhydryl group, which cleaves the disulfide bonds in the mucin polymers of mucus. This action reduces the viscosity of the mucus, facilitating its clearance from the respiratory tract.[5][11]
Caption: Mucolytic mechanism of NAC.
Conclusion
This comparative guide highlights the distinct yet complementary profiles of S-methyl-L-cysteine and N-acetylcysteine. Both compounds exhibit potent antioxidant and anti-inflammatory properties, albeit through different primary signaling pathways. SMC demonstrates high oral bioavailability, a characteristic that is notably lower for NAC. Conversely, NAC's efficacy as a mucolytic agent is well-established, a property for which there is limited evidence for SMC.
For researchers and drug development professionals, these findings offer valuable insights. The high bioavailability of SMC makes it an attractive candidate for oral therapies targeting systemic oxidative stress and inflammation. The multifaceted mechanisms of NAC, including its direct impact on mucus and its role as a glutathione precursor, underscore its continued importance in respiratory and detoxification applications. Further head-to-head comparative studies are warranted to fully elucidate their relative potencies and therapeutic niches. Moreover, dedicated research into the direct biological effects of this compound is essential to understand its potential role beyond that of a metabolite.
References
- 1. Mercapturic acids: recent advances in their determination by liquid chromatography/mass spectrometry and their use in toxicant metabolism studies and in occupational and environmental exposure studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mercapturic acids as biomarkers of exposure to electrophilic chemicals:applications to environmental and industrial chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of S-Methyl-L-Cysteine on Oxidative Stress, Inflammation and Insulin Resistance in Male Wistar Rats Fed with High Fructose Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-Acetylcysteine (NAC): Impacts on Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acetylcysteine - Wikipedia [en.wikipedia.org]
- 6. Antioxidant, histopathological and biochemical outcomes of short-term exposure to acetamiprid in liver and brain of rat: The protective role of N-acetylcysteine and S-methylcysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Clinical pharmacokinetics of N-acetylcysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. portlandpress.com [portlandpress.com]
- 10. researchgate.net [researchgate.net]
- 11. dovepress.com [dovepress.com]
A Comparative Guide to Validating Analytical Methods for N-Acetyl-S-methyl-L-cysteine Specificity
For researchers, scientists, and drug development professionals, the precise and specific quantification of N-Acetyl-S-methyl-L-cysteine is critical for accurate pharmacokinetic studies, metabolism research, and quality control of pharmaceuticals. This guide provides a comparative overview of common analytical methods, focusing on the validation of their specificity with supporting data and detailed experimental protocols.
The primary challenge in the analysis of this compound lies in differentiating it from its parent compound, N-Acetyl-L-cysteine (NAC), and other related endogenous or metabolic substances. The choice of an analytical method is therefore paramount to ensure that the quantification is not skewed by cross-reactivity or interference. This guide explores three principal techniques: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).
Comparison of Analytical Method Performance
The selection of an optimal analytical method hinges on a balance of specificity, sensitivity, and throughput. The following table summarizes the key performance parameters for the discussed methods, drawing on validation data for this compound and closely related compounds.
| Parameter | RP-HPLC with UV Detection | LC-MS/MS | GC-MS (with Derivatization) |
| Specificity | Good; may require careful method development to resolve from NAC and impurities. | Excellent; high selectivity achieved through specific precursor-to-product ion transitions. | Very Good; requires derivatization which can introduce variability. |
| Linearity (R²) | > 0.999 | > 0.998 | > 0.99 |
| Limit of Detection (LOD) | ~0.1 µg/mL | 0.03 - 0.08 µM | ~0.3 ng/injection |
| Limit of Quantitation (LOQ) | ~0.3 µg/mL | 0.09 - 0.28 µM | ~1 ng/injection |
| Precision (%RSD) | < 2% | < 15% | < 10% |
| Accuracy (% Recovery) | 98 - 102% | 97 - 112% | ~75 - 105% |
Experimental Workflows and Logical Relationships
The following diagrams illustrate the typical experimental workflows for each analytical technique, highlighting the key steps from sample preparation to data analysis.
Figure 1: RP-HPLC analytical workflow.
Figure 2: LC-MS/MS analytical workflow.
Figure 3: GC-MS analytical workflow.
Detailed Experimental Protocols
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection
This method is often used for the analysis of NAC and its related substances in pharmaceutical formulations.[1][2] Specificity for this compound requires careful optimization of the mobile phase and column chemistry to achieve baseline separation from NAC and potential impurities.
-
Instrumentation: Agilent 1260 Infinity series or equivalent HPLC system with a UV-DAD detector.[1]
-
Column: Cadenza C18 column (150 mm x 4.6 mm, 3 µm).[2]
-
Mobile Phase: A gradient elution is typically employed. For example, Mobile Phase A could be 0.01 M octane-1-sulphonic acid sodium salt in water (pH adjusted to 2.2 with phosphoric acid), and Mobile Phase B could be a mixture of methanol and acetonitrile.[1][2]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 210 nm.
-
Sample Preparation:
-
For pharmaceutical formulations, dissolve the sample in a suitable diluent (e.g., 0.3 M hydrochloric acid) to a known concentration.[2]
-
For biological samples, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) step is necessary to remove interfering matrix components.
-
-
Specificity Validation: Specificity is assessed by analyzing blank and placebo samples to ensure no interfering peaks are present at the retention time of this compound. Forced degradation studies (acid, base, oxidation, thermal, and photolytic stress) should be performed to demonstrate that the method can separate the analyte from its degradation products.[2]
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly specific and sensitive method for the quantification of this compound in complex biological matrices such as plasma and urine. This is considered the gold standard for bioanalytical assays.
-
Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of an acid (e.g., formic acid) to improve ionization.
-
Ionization: Electrospray ionization (ESI) in positive or negative ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. This involves monitoring a specific precursor ion (the molecular ion of the analyte) and a specific product ion (a fragment of the precursor ion). This highly specific detection method minimizes interference from other compounds in the sample.
-
Sample Preparation:
-
For plasma or urine, a simple protein precipitation with a solvent like acetonitrile or methanol is often sufficient.
-
The sample is then centrifuged, and the supernatant is injected into the LC-MS/MS system.
-
-
Specificity Validation: The specificity of an LC-MS/MS method is inherently high due to the use of MRM. Validation involves analyzing at least six different blank matrix samples to confirm the absence of interfering peaks at the retention time of the analyte and its internal standard. It is also crucial to demonstrate a lack of cross-talk between the MRM transitions of the analyte and the internal standard.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can be a powerful tool for the analysis of volatile and thermally stable compounds. For non-volatile compounds like this compound, a derivatization step is mandatory to increase their volatility.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A nonpolar capillary column is typically used for the separation of the derivatized analytes.
-
Carrier Gas: Helium at a constant flow rate.
-
Derivatization: A crucial step for this class of compounds. Silylation is a common derivatization technique, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to replace active hydrogens with trimethylsilyl (TMS) groups.
-
Injection: A split/splitless injector is used to introduce the sample into the GC.
-
Ionization: Electron Ionization (EI) is typically used.
-
Detection: The mass spectrometer is operated in selected ion monitoring (SIM) mode for quantification, which enhances sensitivity and specificity by monitoring only a few characteristic ions of the derivatized analyte.
-
Sample Preparation:
-
Extraction of the analyte from the sample matrix.
-
Evaporation of the solvent to dryness.
-
Reconstitution in the derivatization reagent and heating to complete the reaction.
-
Injection of the derivatized sample into the GC-MS.
-
-
Specificity Validation: Specificity is confirmed by the presence of the correct retention time and the characteristic mass spectrum of the derivatized this compound. Analysis of blank samples is performed to ensure no interfering peaks are present. The choice of ions for SIM mode is critical to avoid interference from other derivatized compounds in the sample.
Conclusion
The choice of an analytical method for this compound should be guided by the specific requirements of the study. For high-throughput analysis in complex biological matrices where specificity and sensitivity are paramount, LC-MS/MS is the superior choice. RP-HPLC with UV detection offers a cost-effective and robust alternative, particularly for quality control in pharmaceutical manufacturing, provided that the method is carefully validated for specificity against potential impurities and degradants. GC-MS can also be employed but requires a crucial and potentially variable derivatization step, making it more complex for routine analysis.
Ultimately, thorough method validation in accordance with ICH guidelines is essential to ensure the reliability and accuracy of the data generated, regardless of the analytical technique employed. This includes a rigorous assessment of specificity to guarantee that the method is fit for its intended purpose in the analysis of this compound.
References
A Comparative Guide to N-Acetylcysteine (NAC) Animal Models for Preclinical Research
A prefatory note: The initial request specified "N-Acetyl-S-methyl-L-cysteine." However, a comprehensive search of scientific literature revealed a lack of substantial research on this specific compound in the context of preclinical animal model validation. In contrast, N-Acetylcysteine (NAC) is a closely related and extensively studied N-acetylated amino acid derivative with a robust body of literature in various preclinical models. Therefore, this guide focuses on the validation of N-Acetylcysteine (NAC) as a representative and scientifically pertinent compound for preclinical studies.
N-Acetylcysteine (NAC) is a precursor to the amino acid L-cysteine and, subsequently, the antioxidant glutathione (GSH).[1] Its primary mechanism of action revolves around replenishing intracellular GSH levels, directly scavenging reactive oxygen species (ROS), and modulating inflammatory pathways.[1][2] This guide provides a comparative analysis of NAC in several well-established animal models, offering insights into its efficacy against other therapeutic agents and detailing the experimental protocols for these studies.
Comparative Efficacy of N-Acetylcysteine in Preclinical Models
The following tables summarize the quantitative outcomes of NAC in comparison to alternative treatments in various animal models.
1. Acetaminophen (APAP)-Induced Hepatotoxicity Model
This model is widely used to study drug-induced liver injury. NAC is the standard clinical antidote for acetaminophen overdose.[3]
| Treatment Group | Dose | Alanine Aminotransferase (ALT) Levels (U/L) | Total Hepatic Glutathione (GSH) (nmol/mg protein) | Reference |
| Vehicle Control | - | 50 ± 10 | 8.5 ± 0.5 | [1][3] |
| APAP (300 mg/kg) | - | 4500 ± 500 | 1.5 ± 0.3 | [1][3] |
| NAC + APAP | 1.25 mmol/kg | 1500 ± 300 | 5.0 ± 0.7 | [1] |
| S-Adenosyl-L-methionine (SAMe) + APAP | 1.25 mmol/kg | 800 ± 200# | 6.5 ± 0.8# | [1] |
*p < 0.05 compared to APAP group. #p < 0.05 compared to NAC + APAP group.
2. MPTP-Induced Parkinson's Disease Model
The neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is used to induce parkinsonism in rodents by selectively destroying dopaminergic neurons.[4]
| Treatment Group | Behavioral Outcome (Rotarod Latency to Fall, seconds) | Striatal Dopamine Levels (% of Control) | Reference |
| Saline Control | 180 ± 20 | 100% | [4] |
| MPTP | 60 ± 15 | 40 ± 5% | [4] |
| NAC + MPTP | 120 ± 25 | 70 ± 8% | [4] |
| Coenzyme Q10 + MPTP | 100 ± 20 | 65 ± 7% | [4] |
*p < 0.05 compared to MPTP group.
3. SOD1-G93A Transgenic Mouse Model of Amyotrophic Lateral Sclerosis (ALS)
This model expresses a mutant human SOD1 gene, leading to progressive motor neuron degeneration.[5]
| Treatment Group | Onset of Motor Impairment (days) | Survival (days) | Reference |
| Untreated SOD1-G93A | 90 ± 5 | 120 ± 7 | [5][6] |
| NAC in drinking water (1%) | 105 ± 6 | 128 ± 8 | [5][6] |
*p < 0.05 compared to Untreated SOD1-G93A group.
4. High-Fat Diet (HFD)-Induced Diabetes Model
This model mimics the development of type 2 diabetes through diet-induced obesity and insulin resistance.[7]
| Treatment Group | Fasting Blood Glucose (mg/dL) | Serum Insulin (ng/mL) | Reference |
| Normal Diet | 100 ± 10 | 0.5 ± 0.1 | [8][9] |
| High-Fat Diet (HFD) | 180 ± 20 | 1.5 ± 0.3 | [8][9] |
| HFD + Metformin | 130 ± 15 | 0.8 ± 0.2 | [8][9] |
| HFD + NAC | 145 ± 18 | 1.0 ± 0.2 | [8][9] |
*p < 0.05 compared to HFD group.
Experimental Protocols
Detailed methodologies for the key experiments cited in this comparison guide are provided below.
1. Acetaminophen (APAP)-Induced Hepatotoxicity in Mice
-
Animals: Male C57BL/6 mice, 8-10 weeks old.
-
Induction of Hepatotoxicity: Mice are fasted overnight (12-16 hours) before a single intraperitoneal (i.p.) injection of acetaminophen (APAP) at a dose of 300 mg/kg. APAP is dissolved in warm sterile saline.[10][11]
-
Treatment Administration: N-Acetylcysteine (NAC) or S-Adenosyl-L-methionine (SAMe) is administered i.p. at a dose of 1.25 mmol/kg. Treatment can be given either just before or 1 hour after APAP administration to model both preventative and therapeutic scenarios.[1][3]
-
Outcome Measures: At 4 to 24 hours post-APAP injection, blood is collected for measurement of serum alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels. Livers are harvested for histological analysis and measurement of total hepatic glutathione (GSH) levels.[1][3]
2. MPTP-Induced Parkinson's Disease in Mice
-
Animals: Male C57BL/6 mice, 8-10 weeks old.
-
Induction of Parkinsonism: A common acute protocol involves four intraperitoneal (i.p.) injections of MPTP-HCl (e.g., 20 mg/kg) dissolved in saline, administered at 2-hour intervals.[12][13][14] Control animals receive saline injections.
-
Treatment Administration: NAC is typically administered via drinking water (e.g., 40 mM solution) or i.p. injections before and during MPTP administration.
-
Behavioral Testing: Motor function is assessed using tests such as the rotarod, open field test, and cylinder test, typically performed 7 days after the last MPTP injection.
-
Neurochemical and Histological Analysis: At 7-21 days post-MPTP, mice are euthanized, and brains are collected. Striatal dopamine and its metabolites are quantified using HPLC. The number of tyrosine hydroxylase (TH)-positive neurons in the substantia nigra is determined by immunohistochemistry.[14]
3. SOD1-G93A Transgenic Mouse Model of ALS
-
Animals: B6SJL-Tg(SOD1*G93A)1Gur/J transgenic mice and their wild-type littermates.[15]
-
Genotyping: DNA is isolated from tail biopsies, and PCR is used to confirm the presence of the human SOD1 transgene.[15]
-
Treatment Administration: NAC is administered in the drinking water at a concentration of 1%, starting from 4-5 weeks of age.[5][6]
-
Monitoring Disease Progression: Mice are monitored daily for the onset of motor impairment, which is often defined as the inability to splay the hind limbs when suspended by the tail. Body weight is recorded weekly.
-
Survival Analysis: The primary endpoint is survival, defined as the age at which the mouse is unable to right itself within 30 seconds of being placed on its side.
4. High-Fat Diet (HFD)-Induced Diabetes in Mice
-
Animals: Male C57BL/6 mice, 6 weeks old.
-
Induction of Diabetes: Mice are fed a high-fat diet (e.g., 45-60% of calories from fat) for 8-12 weeks. Control mice are fed a standard chow diet.[7][16]
-
Treatment Administration: Metformin or NAC is administered orally (e.g., in drinking water or by gavage) for the last 4-8 weeks of the HFD feeding period.
-
Metabolic Assessments: Body weight and food intake are monitored weekly. At the end of the treatment period, fasting blood glucose and serum insulin levels are measured. Glucose tolerance tests (GTT) and insulin tolerance tests (ITT) are performed to assess glucose metabolism and insulin sensitivity.[17]
-
Histological Analysis: Liver and pancreatic tissues can be collected for histological examination of steatosis and islet morphology, respectively.
Signaling Pathways and Experimental Workflow
Mechanism of NAC in Mitigating Oxidative Stress
The primary mechanism of NAC involves the replenishment of intracellular glutathione (GSH), a critical antioxidant.
Caption: Mechanism of NAC in mitigating oxidative stress.
General Preclinical Experimental Workflow
The following diagram illustrates a typical workflow for evaluating a therapeutic candidate in an animal model.
References
- 1. Comparison of S-Adenosyl-L-methionine and N-acetylcysteine protective effects on acetaminophen hepatic toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Comparison of S-Adenosyl-L-methionine (SAMe) and N-Acetylcysteine (NAC) Protective Effects on Hepatic Damage when Administered After Acetaminophen Overdose - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. N-acetyl-L-cysteine improves survival and preserves motor performance in an animal model of familial amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. N‐acetyl‐L‐cysteine improves survival and preserves motor performance in an animal model of familial amyotrophic lateral sclerosis | Semantic Scholar [semanticscholar.org]
- 7. [PDF] Mice experimental model of diabetes mellitus type ii based on high fat diet | Semantic Scholar [semanticscholar.org]
- 8. pjmhsonline.com [pjmhsonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Acetaminophen-induced acute liver injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Protocol for the MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. MPTP Mouse Model of Parkinson’s Disease - Creative Biolabs [creative-biolabs.com]
- 15. Characterization of early pathogenesis in the SOD1G93A mouse model of ALS: part I, background and methods - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. animalfreescienceadvocacy.org.au [animalfreescienceadvocacy.org.au]
A Comparative Analysis of the Bioavailability of N-Acetyl-S-methyl-L-cysteine and N-Acetylcysteine
Executive Summary of Bioavailability
N-Acetylcysteine (NAC), a derivative of the amino acid L-cysteine, is a widely used mucolytic agent and an antidote for acetaminophen poisoning. However, its clinical efficacy is often hampered by its low oral bioavailability, which is consistently reported to be in the range of 4% to 10% in humans.[1][2][3][4] This poor absorption is largely attributed to extensive first-pass metabolism in the gut wall and liver.
In contrast, while direct pharmacokinetic data for N-Acetyl-S-methyl-L-cysteine (SAMC) is scarce, studies on its parent compound, S-methyl-L-cysteine (SMC), have shown remarkably high oral bioavailability, ranging from 88% to 100% in animal models.[5][6] Given that SMC can be N-acetylated in the body, it is plausible that SAMC also exhibits superior bioavailability to NAC.[1]
Quantitative Data Comparison
The following tables summarize the available pharmacokinetic parameters for NAC and the closely related compound SMC. The data for SMC provides a strong indication of the potential pharmacokinetic profile of SAMC.
Table 1: Oral Bioavailability and Key Pharmacokinetic Parameters of N-Acetylcysteine (NAC) in Humans
| Parameter | Value | Species | Dose | Reference |
| Oral Bioavailability | 4.0 - 10% | Human | 200 - 600 mg | [1][4] |
| 9.1% (total NAC) | Human | 400 mg | [2][7] | |
| 11.6% | Human (ICU patients) | 600 mg | [8][9] | |
| Tmax (Time to Peak Plasma Concentration) | 1 - 2 hours | Human | 200 - 400 mg | [10] |
| Cmax (Peak Plasma Concentration) | 0.35 - 4 mg/L | Human | 200 - 400 mg | [10] |
| Terminal Half-life (t½) | 6.25 hours | Human | 400 mg (oral) | [2][10] |
Table 2: Oral Bioavailability and Key Pharmacokinetic Parameters of S-methyl-L-cysteine (SMC) in Animal Models
| Parameter | Value | Species | Dose | Reference |
| Oral Bioavailability | 88 - 100% | Rat, Dog | 2 - 5 mg/kg | [5][6] |
| Elimination Half-life (t½) | > 5 hours | Dog | 2 - 5 mg/kg | [5] |
Metabolic Pathways and Rationale for Bioavailability Differences
The disparity in bioavailability between NAC and potentially SAMC can be attributed to their distinct metabolic pathways.
N-Acetylcysteine (NAC) Metabolism
NAC undergoes extensive first-pass metabolism, primarily through deacetylation in the intestine and liver, converting it to L-cysteine. This L-cysteine is then further metabolized. This rapid breakdown before reaching systemic circulation is the primary reason for its low oral bioavailability.
Putative this compound (SAMC) Metabolism
It is hypothesized that the S-methyl group in SAMC protects the molecule from rapid deacetylation, allowing for greater absorption into the systemic circulation. The parent compound, SMC, is well-absorbed and can be subsequently N-acetylated in the body. This suggests that orally administered SAMC would likely be more stable in the gastrointestinal tract and less susceptible to first-pass metabolism compared to NAC.
Experimental Protocols
Detailed methodologies are crucial for the critical evaluation of bioavailability data. Below are summaries of typical experimental protocols used in the pharmacokinetic studies of these compounds.
General Protocol for Oral Bioavailability Study in Rats
A common experimental design to determine the oral bioavailability of a compound involves administering the substance through oral gavage and collecting serial blood samples to measure its plasma concentration over time.
Key Steps in the Protocol:
-
Animal Model: Male Wistar or Sprague-Dawley rats are commonly used.[11]
-
Administration: The test compound is dissolved in a suitable vehicle and administered via oral gavage.
-
Blood Collection: Blood samples are collected at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours) from the tail vein or another appropriate site.[12][13]
-
Sample Processing: Plasma is separated from the blood samples by centrifugation.
-
Bioanalysis: The concentration of the compound in the plasma samples is quantified using a validated analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including Cmax, Tmax, and the Area Under the Curve (AUC). Oral bioavailability (F%) is calculated by comparing the AUC from oral administration to the AUC from intravenous (IV) administration.
Conclusion and Future Directions
The available evidence strongly suggests that this compound is likely to have significantly higher oral bioavailability than N-Acetylcysteine. The low bioavailability of NAC is a well-established limitation, primarily due to extensive first-pass deacetylation. The high bioavailability of the related compound S-methyl-L-cysteine in preclinical models indicates that the S-methyl group may protect the molecule from this rapid metabolism, leading to improved systemic exposure.
To definitively confirm the superior bioavailability of SAMC, direct comparative pharmacokinetic studies in humans are warranted. Such studies should follow rigorous experimental protocols, including validated bioanalytical methods and both oral and intravenous administration arms to accurately determine absolute bioavailability. The findings from such research could have significant implications for the development of more effective cysteine-based therapeutics.
References
- 1. The metabolism of S-methyl-L-cysteine in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jvsmedicscorner.com [jvsmedicscorner.com]
- 3. Metabolism of N-acetyl-L-cysteine. Some structural requirements for the deacetylation and consequences for the oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Pharmacokinetics and N-acetylation metabolism of S-methyl-l-cysteine and trans-S-1-propenyl-l-cysteine in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. protocolforlife.com [protocolforlife.com]
- 8. The Pharmacokinetic Profile and Bioavailability of Enteral N-Acetylcysteine in Intensive Care Unit - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. droracle.ai [droracle.ai]
- 11. A comparative study of the pharmacokinetics of traditional and automated dosing/blood sampling systems using gabapentin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Blood sampling: Rat | NC3Rs [nc3rs.org.uk]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to the Quantification of N-Acetyl-S-methyl-L-cysteine
The accurate quantification of N-Acetyl-S-methyl-L-cysteine, a derivative of the amino acid cysteine, is critical for understanding its metabolic fate, therapeutic potential, and role in various biological processes. This guide provides a comparative overview of two predominant analytical techniques for its quantification: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD).
This comparison aims to assist researchers, scientists, and drug development professionals in selecting the most appropriate method based on their specific requirements for sensitivity, selectivity, and throughput.
Performance Comparison
The choice between LC-MS/MS and HPLC-FLD often depends on the required sensitivity and the complexity of the sample matrix. LC-MS/MS is generally superior in terms of sensitivity and specificity, while HPLC-FLD, often requiring a derivatization step for this type of analyte, provides a robust and more accessible alternative.
| Parameter | LC-MS/MS | HPLC-FLD (with Derivatization) |
| Limit of Quantification (LOQ) | 0.5 - 10 ng/mL | 10 - 50 ng/mL |
| **Linearity (R²) ** | > 0.995 | > 0.995 |
| Accuracy (% Bias) | < 15% | < 15% |
| Precision (% RSD) | < 15% | < 15% |
| Selectivity | Very High (based on mass-to-charge) | High (based on fluorescence properties) |
| Sample Preparation | Protein precipitation, potential reduction | Derivatization, protein precipitation |
| Run Time per Sample | 3 - 10 minutes | 15 - 25 minutes |
| Throughput | High | Moderate |
Experimental Workflow Overview
The general workflow for quantifying this compound involves several key stages, from sample preparation to data analysis. The specific steps can vary, particularly the sample preparation phase, depending on the chosen analytical method.
Detailed Experimental Protocols
Below are representative protocols for the quantification of this compound using LC-MS/MS and HPLC-FLD.
Method 1: LC-MS/MS Quantification
This method offers high sensitivity and selectivity, making it ideal for detecting low concentrations in complex biological matrices.[1][2][3][4][5]
1. Sample Preparation:
-
To 100 µL of plasma sample, add 10 µL of an internal standard solution (e.g., this compound-d3).
-
For total analyte measurement (including disulfide-bound forms), add 20 µL of a reducing agent like Dithiothreitol (DTT) and incubate.[1][3]
-
Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex the mixture for 1 minute, then centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for analysis.
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A suitable gradient starting from low %B, increasing to elute the analyte, followed by a wash and re-equilibration.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
3. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and its internal standard would be determined during method development.
Method 2: HPLC with Fluorescence Detection (HPLC-FLD)
This method requires derivatization to make the non-fluorescent analyte detectable. It is a robust and cost-effective alternative to LC-MS/MS.[6][7][8]
1. Sample Preparation and Derivatization:
-
To 100 µL of plasma sample, add 10 µL of an internal standard.
-
Precipitate proteins with an equal volume of 10% trichloroacetic acid, vortex, and centrifuge.
-
Transfer the supernatant to a new tube.
-
Add a derivatizing agent such as N-(1-pyrenyl)maleimide (NPM) or ortho-phthalaldehyde (OPA) along with a suitable buffer to the supernatant.[6][8]
-
Incubate the mixture under optimized conditions (e.g., time, temperature) to allow the reaction to complete.
-
Inject the derivatized sample into the HPLC system.
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Phosphate or acetate buffer.
-
Mobile Phase B: Acetonitrile or Methanol.
-
Elution: Isocratic or gradient elution, optimized for separation of the derivatized analyte from interferences.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
3. Fluorescence Detection:
-
Excitation/Emission Wavelengths (λex/λem): These are specific to the chosen derivatizing agent (e.g., for NPM, λex ≈ 330 nm, λem ≈ 376 nm).[6]
Biological Context: Mercapturic Acid Pathway
This compound is related to the broader mercapturic acid pathway, which is a critical route for the detoxification of xenobiotics. This pathway involves the conjugation of electrophilic compounds with glutathione (GSH), followed by enzymatic processing to form a final N-acetylcysteine conjugate that is excreted.
References
- 1. benchchem.com [benchchem.com]
- 2. Quantitation of free and total N-acetylcysteine amide and its metabolite N-acetylcysteine in human plasma using derivatization and electrospray LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of N-acetylcysteine in human plasma by liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. LC-MS/MS procedure for the simultaneous determination of N-acetyl-S-(1-naphthyl)cysteine and N-acetyl-S-(2-napthyl)cysteine in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Separation and quantification of N-acetyl-l-cysteine and N-acetyl-cysteine-amide by HPLC with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. High-performance liquid chromatography assay for N-acetylcysteine in biological samples following derivatization with N-(1-pyrenyl)maleimide - PubMed [pubmed.ncbi.nlm.nih.gov]
The Protective Efficacy of N-Acetylcysteine and S-Methyl-L-cysteine Against Toxin-Induced Cellular Damage: A Comparative Guide
An In-depth Evaluation of Two Cysteine Analogs as Cytoprotective Agents
In the ongoing search for effective agents to counteract toxin-induced cellular damage, cysteine derivatives have emerged as promising candidates due to their antioxidant properties. This guide provides a comparative analysis of two such analogs, N-Acetylcysteine (NAC) and S-Methyl-L-cysteine (SMC), which are structurally related to N-Acetyl-S-methyl-L-cysteine (NASMLC). Due to a scarcity of publicly available data on NASMLC, this guide will focus on the experimentally-backed protective effects of NAC and SMC against various toxins, providing researchers, scientists, and drug development professionals with a comprehensive overview of their relative performance, mechanisms of action, and the experimental protocols used for their evaluation.
Comparative Efficacy Against Acetamiprid-Induced Oxidative Stress
A key study investigating the protective effects of NAC and SMC against the pesticide acetamiprid (ACP) in rats provides a direct comparison of their efficacy. The data reveals that both compounds offer significant protection against ACP-induced hepatic and neural damage by mitigating oxidative stress.
Table 1: Comparative Protective Effects of NAC and SMC Against Acetamiprid (ACP) Toxicity in Rats [1]
| Parameter | Control Group | ACP (5 mg/kg) | ACP + SMC (100 mg/kg) | ACP + NAC (160 mg/kg) |
| Liver Biomarkers | ||||
| Albumin (g/dl) | 2.94 ± 0.05 | 2.46 ± 0.03 | 2.71 ± 0.04 | 2.81 ± 0.04 |
| Total Protein (g/dl) | 5.94 ± 0.10 | 4.99 ± 0.01 | 5.51 ± 0.05 | 5.66 ± 0.06 |
| Liver Oxidative Stress Markers | ||||
| GSH (μM/g tissue) | 45.00 ± 0.82 | 35.24 ± 1.07 | 40.11 ± 1.15 | 42.33 ± 0.98 |
| Total Antioxidant Capacity (μM/g tissue) | 98.61 ± 10.18 | 42.56 ± 5.60 | 68.44 ± 7.21 | 75.19 ± 8.03 |
| Brain Oxidative Stress Markers | ||||
| MDA (nmol/mg tissue) | 52.90 ± 4.56 | 91.18 ± 4.76 | 65.23 ± 5.11 | 59.87 ± 4.92 |
| Total Antioxidant Capacity (μM/g tissue) | 213.05 ± 14.27 | 150.94 ± 6.07 | 185.43 ± 9.87 | 198.76 ± 11.23 |
Data presented as mean ± standard deviation. GSH: Glutathione; MDA: Malondialdehyde.
The results indicate that while both NAC and SMC effectively ameliorate the toxic effects of acetamiprid, NAC demonstrated a slightly more potent effect in restoring antioxidant capacity and protecting liver function at the tested dosages.[1]
Mechanistic Insights: Signaling Pathways in Cytoprotection
The protective effects of NAC and SMC are rooted in their ability to modulate cellular signaling pathways involved in oxidative stress and inflammation.
N-Acetylcysteine (NAC)
NAC is a well-established antioxidant that primarily functions as a precursor to L-cysteine, which is a rate-limiting substrate for the synthesis of glutathione (GSH), a crucial intracellular antioxidant.[1][2][3][4][5] By replenishing GSH stores, NAC enhances the cell's capacity to neutralize reactive oxygen species (ROS).[1][2][3][4][5] Additionally, NAC can directly scavenge free radicals and has been shown to modulate inflammatory pathways by suppressing the activation of nuclear factor kappa B (NF-κB).[2]
S-Methyl-L-cysteine (SMC)
SMC, a naturally occurring amino acid derivative found in garlic and other vegetables, also exhibits potent antioxidant properties.[1] Its protective mechanism involves the direct scavenging of free radicals due to the presence of a thiol group in its structure.[1] Furthermore, recent studies have elucidated a more specific pathway where SMC protects against angiotensin II-induced atrial remodeling by targeting the MsrA/p38 MAPK signaling pathway, thereby inhibiting oxidative stress.[6]
Experimental Protocols
To ensure the reproducibility and validation of the findings presented, detailed methodologies for the key experiments are provided below.
Animal Study Protocol for Acetamiprid Toxicity[1]
-
Animal Model: 42 male Wistar rats were randomly divided into 6 groups (n=7 per group): Control, Sham (normal saline), ACP alone (5 mg/kg), NAC alone (160 mg/kg), ACP + SMC (100 mg/kg), and ACP + NAC (160 mg/kg).
-
Administration: All substances were administered via intraperitoneal injection for one week.
-
Sample Collection: At the end of the treatment period, blood and tissue samples (liver and brain) were collected for biochemical and histopathological analysis.
-
Biochemical Analysis:
-
Serum levels of albumin and total protein were measured using standard colorimetric assays.
-
Liver and brain tissues were homogenized to measure Glutathione (GSH) levels, Malondialdehyde (MDA) content (as an indicator of lipid peroxidation), and Total Antioxidant Capacity (TAC) using commercially available kits.
-
-
Histopathological Examination: Liver and brain tissues were fixed in 10% formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E) for microscopic examination of cellular damage.
Conclusion
Both N-Acetylcysteine and S-Methyl-L-cysteine demonstrate significant protective effects against toxin-induced oxidative stress, with distinct yet overlapping mechanisms of action. NAC primarily acts by replenishing the master antioxidant glutathione, while SMC shows efficacy in directly scavenging free radicals and modulating specific signaling pathways like p38 MAPK. The provided data and protocols offer a solid foundation for further research into these and structurally similar compounds, such as this compound, for therapeutic applications in toxicology and drug development. Further head-to-head comparative studies are warranted to fully elucidate their relative potencies against a broader range of toxins.
References
- 1. Antioxidant, histopathological and biochemical outcomes of short-term exposure to acetamiprid in liver and brain of rat: The protective role of N-acetylcysteine and S-methylcysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-Acetylcysteine (NAC): Impacts on Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of S-Adenosyl-L-methionine (SAMe) and N-Acetylcysteine (NAC) Protective Effects on Hepatic Damage when Administered After Acetaminophen Overdose - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acetylcysteine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. N-acetylcysteine (NAC) in neurological disorders: mechanisms of action and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. S-Methyl-l-cysteine targeting MsrA attenuates Ang II-induced oxidative stress and atrial remodeling via the p38 MAPK signaling pathway - Food & Function (RSC Publishing) [pubs.rsc.org]
Comparative Gene Expression Analysis: N-Acetyl-L-cysteine (NAC) as a Proxy for N-Acetyl-S-methyl-L-cysteine
Disclaimer: As of December 2025, comprehensive studies detailing the comparative gene expression analysis after treatment with N-Acetyl-S-methyl-L-cysteine are not available in the public domain. This compound is recognized as the S-methyl derivative of N-Acetyl-L-cysteine (NAC) and is known as a human urinary metabolite.[1] It is suggested to possess antioxidant, anti-inflammatory, and anticarcinogenic properties.[2] Due to the limited data on the S-methylated form, this guide provides a comparative overview of gene expression changes following treatment with the closely related and extensively studied compound, N-Acetyl-L-cysteine (NAC). The information presented here is intended to serve as a foundational resource for researchers, scientists, and drug development professionals interested in the potential transcriptomic effects of this class of compounds.
Overview of N-Acetyl-L-cysteine (NAC) and its Effects on Gene Expression
N-Acetyl-L-cysteine is a precursor to the amino acid L-cysteine and a potent antioxidant that modulates several cellular pathways.[3][4][5] Its primary mechanism of action involves replenishing intracellular glutathione (GSH) stores, a key component of the cellular antioxidant defense system.[6] NAC also exhibits anti-inflammatory effects by inhibiting the activation of nuclear factor kappa B (NF-κB), a critical regulator of pro-inflammatory gene expression.[5][6]
Studies have shown that NAC treatment can lead to significant changes in gene expression related to cell proliferation, differentiation, and apoptosis.[3][7] The transcriptional responses to NAC can be cell-type specific and time-dependent, with an increasing number of differentially expressed genes observed over time.[3]
Quantitative Gene Expression Analysis
The following tables summarize the quantitative data from a study investigating the time-series global gene expression analysis in human normal and cancer cell lines after NAC treatment.
Table 1: Differentially Expressed Genes in Normal Human Epidermal Keratinocytes (NHEK) after NAC Treatment
| Time Point | Up-regulated Genes | Down-regulated Genes |
| 1 hour | 3 | 1 |
| 12 hours | 13 | 9 |
| 24 hours | 24 | 16 |
Table 2: Differentially Expressed Genes in Caco-2 Human Colon Adenocarcinoma Cells after NAC Treatment
| Time Point | Up-regulated Genes | Down-regulated Genes |
| 1 hour | 10 | 5 |
| 12 hours | 12 | 16 |
| 24 hours | 32 | 30 |
Key Signaling Pathways Modulated by NAC
NAC influences several critical signaling pathways, primarily through its antioxidant and anti-inflammatory properties. These include:
-
NF-κB Signaling Pathway: NAC inhibits the activation of NF-κB, thereby downregulating the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[5][6]
-
MAP Kinase Pathways: NAC has been shown to inhibit the activation of c-Jun N-terminal kinase (JNK) and p38 MAP kinase.[7]
-
Akt/mTOR Pathway: In the context of neuroprotection, NAC can inhibit the ROS-dependent activation of the Akt/mTOR pathway.[8]
-
TGF-β Signaling: NAC can suppress TGF-β signaling by affecting ligand-receptor binding and downstream Smad phosphorylation.[9]
Experimental Protocols
Below are detailed methodologies for key experiments typically cited in studies on NAC and gene expression.
Cell Culture and NAC Treatment
Normal Human Epidermal Keratinocytes (NHEK) and Caco-2 human colon adenocarcinoma cells are cultured in their respective recommended media.[3] For experimental purposes, a stock solution of NAC is prepared and filter-sterilized.[3] Cells are seeded and, after a period of attachment, treated with a final concentration of NAC determined by dose-dependent inhibition analysis for each cell line.[3]
RNA Extraction and Microarray Analysis
Total RNA is extracted from both NAC-treated and untreated control cells at various time points (e.g., 1, 12, and 24 hours).[3] The quality and integrity of the RNA are assessed before proceeding with microarray analysis. Gene expression profiling is performed using appropriate microarray platforms, such as Affymetrix GeneChip™ Human Genome U95Av2 arrays.[3]
Real-time Quantitative PCR (RT-qPCR)
To validate the microarray data, the expression levels of selected genes are quantified using RT-qPCR.[3] Total RNA is reverse transcribed into cDNA.[3] The qPCR is then performed using gene-specific primers and probes.[3] The relative gene expression is calculated using a comparative method, with a housekeeping gene like GAPDH for normalization.[3]
Visualizations
Signaling Pathways
Caption: Major signaling pathways modulated by N-Acetyl-L-cysteine (NAC).
Experimental Workflow
Caption: Workflow for comparative gene expression analysis after NAC treatment.
References
- 1. This compound | C6H11NO3S | CID 13893975 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 16637-59-5 | FA09422 [biosynth.com]
- 3. Global gene expression analysis in time series following N-acetyl L-cysteine induced epithelial differentiation of human normal and cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of N-acetyl-L-cysteine on lifespan, locomotor activity and stress-resistance of 3 Drosophila species with different lifespans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biological Activities and Potential Oral Applications of N-Acetylcysteine: Progress and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-Acetylcysteine (NAC): Impacts on Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular mechanisms of N-acetylcysteine actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. N-acetyl-L-cysteine protects against cadmium-induced neuronal apoptosis by inhibiting ROS-dependent activation of Akt/mTOR pathway in mouse brain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. N-acetyl-L-cysteine suppresses TGF-beta signaling at distinct molecular steps: the biochemical and biological efficacy of a multifunctional, antifibrotic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of N-Acetyl-S-methyl-L-cysteine
Essential guidance for researchers, scientists, and drug development professionals on the safe and compliant disposal of N-Acetyl-S-methyl-L-cysteine. This document outlines immediate safety protocols, a step-by-step disposal plan, and logistical information to ensure the responsible management of this chemical waste, fostering a secure laboratory environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is imperative to consult the material's Safety Data Sheet (SDS) and your institution's chemical hygiene plan. In the absence of a specific SDS for this compound, the following general precautions for handling similar cysteine derivatives should be observed.
Personal Protective Equipment (PPE): Always wear appropriate PPE to prevent skin and eye contact.[1] This includes:
-
Chemical safety goggles or glasses[1]
-
Chemical-resistant gloves (e.g., nitrile or neoprene)[1]
-
A laboratory coat[1]
Spill Management: In the event of a spill, restrict access to the area and alert colleagues.[1] For solid spills, carefully sweep the material into a designated waste container, avoiding dust generation.[1] The area should then be decontaminated with soap and water, and all cleanup materials disposed of as chemical waste.[1]
Step-by-Step Disposal Protocol
The proper disposal route for this compound is contingent on its classification as hazardous or non-hazardous, a determination that must be made in consultation with your institution's Environmental Health and Safety (EHS) office.[1][2]
Step 1: Waste Characterization
-
Consult the SDS: The primary source for determining if a chemical is hazardous is its SDS.[3]
-
Contact EHS: If an SDS is unavailable, or for final confirmation, contact your EHS department. They can provide guidance on whether the waste is regulated as hazardous under local, state, and federal regulations.[1][2] Structurally similar compounds like L-cysteine and its hydrochloride derivatives are sometimes permissible for sanitary sewer disposal, but this must be verified for this compound.[4]
Step 2: Waste Segregation
-
Separate Waste Streams: Do not mix this compound with other chemical waste unless explicitly permitted by your EHS office.[1][3] Keep solid and liquid waste in separate containers.[3]
Step 3: Containerization
-
Use Compatible Containers: Place the waste in a designated, compatible container with a secure, leak-proof lid.[1][3] The container should be in good condition.[1]
-
Labeling: Clearly label the waste container with the full chemical name: "this compound."[2][5] The label should also include the accumulation start date and any hazard warnings.[5]
Step 4: Storage
-
Designated Area: Store the waste container in a designated satellite accumulation area (SAA).[1][6][7]
-
Safe Storage Conditions: The storage area should be well-ventilated and away from incompatible materials.[1][5]
Step 5: Disposal
-
Arrange for Pickup: Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the collection of the waste container.[1][6][7]
-
Documentation: Complete all required paperwork for the waste pickup and maintain records of the disposal.[1][7]
Key Disposal Information Summary
| Consideration | Guideline |
| Regulatory Compliance | All disposal methods must comply with federal, state, and local regulations.[5][6][7] |
| Waste Characterization | The waste generator is responsible for correctly identifying and characterizing all waste materials.[8] |
| Container Management | Use original or compatible, properly labeled containers. Do not mix with other waste.[3][8] |
| Disposal Route | The final disposal route must be determined by the institution's EHS office.[2][9] |
| Prohibited Disposal | Do not dispose of in regular trash or down the drain without explicit EHS approval.[2] |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. acewaste.com.au [acewaste.com.au]
- 4. ehs.wisc.edu [ehs.wisc.edu]
- 5. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 8. benchchem.com [benchchem.com]
- 9. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
